molecular formula C9H11NO3 B1594971 5-Morpholin-4-yl-2-furaldehyde CAS No. 3680-96-4

5-Morpholin-4-yl-2-furaldehyde

Cat. No.: B1594971
CAS No.: 3680-96-4
M. Wt: 181.19 g/mol
InChI Key: XPUSBRXFPCGEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholin-4-yl-2-furaldehyde (CAS 3680-96-4) is a high-value chemical building block with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the design and synthesis of novel potential anticancer agents. Research indicates that structural analogs of this furfuraldehyde derivative are integral to developing inhibitors that target the colchicine binding site on tubulin, a crucial protein in cell division . The morpholine and furan rings contribute to its properties as a versatile precursor for the synthesis of complex molecules like Mannich bases, which have broad applications in developing bioactive compounds . Researchers utilize this aldehyde in creating ligands and metal complexes, such as those with copper, which are then investigated for their antioxidant and antimicrobial properties . It is also a vital reagent in the exploration of new chemical entities for their antitubulin and antiproliferative activities against various cancer cell lines . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSBRXFPCGEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345165
Record name 5-Morpholin-4-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-96-4
Record name 5-Morpholin-4-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Morpholin-4-yl-2-furaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Morpholin-4-yl-2-furaldehyde: Structure, Synthesis, and Applications

Abstract

This compound is a heterocyclic aldehyde that integrates the versatile furan scaffold with the privileged morpholine moiety. This combination makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral characteristics. We delve into established synthetic methodologies, offering mechanistic insights and a detailed experimental protocol. Furthermore, the guide explores the compound's chemical reactivity and its applications as a synthetic intermediate for developing novel compounds with potential pharmacological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to the 5-Substituted-2-Furaldehyde Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle present in a multitude of natural products and synthetic compounds of significant biological importance.[1] The 2-furaldehyde (furfural) framework, in particular, serves as a versatile and renewable chemical feedstock, often derived from the dehydration of sugars found in agricultural byproducts.[2] The introduction of substituents at the 5-position of the furan ring dramatically expands its chemical space and utility, leading to a class of compounds known as 5-substituted-2-furaldehydes.

These derivatives are pivotal starting materials for designing polyfunctionalized heterocyclic compounds.[1][3] The aldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures.[4][5] The substituent at the 5-position, meanwhile, allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity and physical characteristics. Compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][6]

Within this important class of molecules, This compound stands out due to the incorporation of a morpholine ring. Morpholine is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, and its presence in numerous approved drugs.[7] The fusion of these two key structural motifs—the reactive furan-aldehyde and the pharmacologically significant morpholine—renders this compound a highly attractive intermediate for the synthesis of novel chemical entities in drug discovery.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the structural, physical, and spectral characteristics of this compound.

Chemical Structure and Nomenclature

The molecule consists of a furan ring substituted with an aldehyde group at position 2 and a morpholine ring linked via its nitrogen atom to position 5.

synthesis_workflow start 1. Reaction Setup (5-Bromo-2-furaldehyde, K₂CO₃, DMF) add_morpholine 2. Add Morpholine start->add_morpholine heat 3. Heat to 80-100 °C (Monitor by TLC) add_morpholine->heat workup 4. Aqueous Workup (Quench with H₂O, Extract with EtOAc) heat->workup wash 5. Wash Organic Layer (H₂O, Brine) workup->wash dry 6. Dry and Concentrate (MgSO₄, Rotovap) wash->dry purify 7. Purify (Silica Gel Chromatography) dry->purify product Pure this compound purify->product

References

An In-depth Technical Guide to the Synthesis of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Morpholin-4-yl-2-furaldehyde is a valuable heterocyclic compound characterized by a furan ring substituted with a morpholine and an aldehyde group. This unique chemical architecture makes it a significant building block in medicinal chemistry and materials science. The electron-donating morpholine moiety and the electron-withdrawing aldehyde group on the furan scaffold create a molecule with diverse reactivity, paving the way for the synthesis of a wide array of derivatives with potential biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative methods.

Compound Profile:

PropertyValue
IUPAC Name 5-(morpholin-4-yl)furan-2-carbaldehyde[1]
CAS Number 3680-96-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Yellowish solid
SMILES C1COCCN1C2=CC=C(O2)C=O[1]

Strategic Approach to Synthesis: Key Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the furan ring and the morpholine moiety. The two most prevalent and effective strategies to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and often high-yielding method that involves the reaction of a 5-halo-2-furaldehyde with morpholine. The electron-withdrawing nature of the aldehyde group activates the furan ring towards nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile method for C-N bond formation, this reaction employs a palladium catalyst with a suitable phosphine ligand to couple a 5-halo-2-furaldehyde with morpholine.

An alternative, though less common, approach is the Ullmann Condensation , a copper-catalyzed reaction that can also facilitate the formation of the desired C-N bond.

This guide will focus on the SNAr approach due to its straightforward nature and demonstrated success in synthesizing the target molecule. A discussion of the Buchwald-Hartwig amination is also included as a viable and important alternative.

Prerequisite: Synthesis of the Key Precursor, 5-Bromo-2-furaldehyde

A crucial starting material for the synthesis of this compound is a 5-halo-2-furaldehyde, with 5-bromo-2-furaldehyde being a common choice due to its reactivity and accessibility.

Synthesis of 5-Bromo-2-furaldehyde via Bromination of Furfural

The direct bromination of furfural can be challenging due to the potential for over-bromination and side reactions. A modern and efficient method utilizes an ionic liquid as the brominating agent, which offers improved selectivity and milder reaction conditions.

Reaction Scheme:

Synthesis_of_5_Bromo_2_furaldehyde Furfural Furfural Product 5-Bromo-2-furaldehyde Furfural->Product Solvent-free, 40 °C, 3 h Yield: 88% Brominating_Reagent [Bmim]Br3 (1-Butyl-3-methylimidazolium tribromide) SNAr_Synthesis Start 5-Bromo-2-furaldehyde Product This compound Start->Product Reagent Morpholine Reagent->Product Solvent DMSO, 100 °C, 4 h Yield: 75% Buchwald_Hartwig_Amination Start 5-Bromo-2-furaldehyde Product This compound Start->Product Reagent Morpholine Reagent->Product Catalyst Pd Catalyst Ligand, Base, Solvent

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Morpholin-4-yl-2-furaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into the structural, physical, and spectral characteristics of the molecule, offering both reported and predicted data. Furthermore, it outlines detailed, field-proven experimental protocols for the analytical characterization of this compound, including chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended to serve as a valuable resource for scientists and researchers, enabling them to better understand, handle, and analyze this compound in a laboratory setting.

Introduction

This compound, also known by its IUPAC name 5-(morpholin-4-yl)furan-2-carbaldehyde, is a derivative of furan-2-carbaldehyde (furfural)[1]. The incorporation of a morpholine moiety at the 5-position of the furan ring introduces unique electronic and steric properties, making it a molecule of significant interest in the synthesis of novel bioactive compounds. The furan ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities[2]. The morpholine ring, a saturated heterocycle, is often introduced into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

This guide aims to provide a detailed and practical understanding of the key physicochemical properties of this compound, which are critical for its application in research and development.

Molecular Structure and Identification

The foundational aspect of understanding any chemical compound is its structure and unique identifiers.

Chemical Structure

The structure of this compound consists of a central furan ring with an aldehyde group at the 2-position and a morpholine ring attached via a nitrogen atom at the 5-position.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous identification.

IdentifierValueSource
IUPAC Name 5-morpholin-4-ylfuran-2-carbaldehydePubChem[1]
CAS Number 3680-96-4PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Canonical SMILES C1COCCN1C2=CC=C(O2)C=OPubChem[1]
InChI Key XPUSBRXFPCGEKP-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for its handling, formulation, and analysis.

Physical State and Appearance

This compound is a solid at room temperature. While a specific color is not consistently reported, furan derivatives, particularly aldehydes, can range from colorless to yellow or brown, and may darken upon exposure to air and light, a characteristic seen in the parent compound, furfural.

Thermal Properties

The thermal behavior of a compound is critical for determining its stability and for purification processes such as distillation and recrystallization.

PropertyValueSource
Melting Point 50 °CChemicalBook[3]
Boiling Point 190 °C at 10 TorrChemicalBook[3]

The reported melting point of 50 °C indicates that this compound is a low-melting solid. The boiling point at reduced pressure suggests that it can be purified by vacuum distillation, though care must be taken to avoid thermal decomposition, a common issue with furan derivatives.

Solubility Profile
  • Polar Protic Solvents (e.g., Water, Ethanol): The presence of the polar morpholine and aldehyde groups is expected to confer some solubility in polar protic solvents. The parent compound, furfural, is soluble in water to some extent. The addition of the morpholine ring may enhance aqueous solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is predicted in these solvents due to the polar nature of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents, although the furan ring provides some nonpolar character.

Expert Insight: For practical laboratory applications, solvents like dichloromethane, ethyl acetate, and acetone are likely to be effective for dissolving this compound for reactions and chromatographic analysis. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be appropriate choices.

Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
XLogP3-AA (Predicted) 0.9PubChem[1]

An XLogP3-AA value of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. While detailed, assigned experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Aldehyde (-CHO)9.5 - 9.7singletThe aldehyde proton is highly deshielded.
Furan Ring (H-3)6.3 - 6.5doubletCoupled to H-4.
Furan Ring (H-4)7.0 - 7.2doubletCoupled to H-3.
Morpholine (-N-CH₂-CH₂-O-)3.7 - 3.9tripletProtons adjacent to the oxygen atom.
Morpholine (-N-CH₂-CH₂-O-)3.3 - 3.5tripletProtons adjacent to the nitrogen atom.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)Notes
Aldehyde (C=O)175 - 180Carbonyl carbon.
Furan Ring (C-2)150 - 155Carbon bearing the aldehyde group.
Furan Ring (C-5)158 - 162Carbon bearing the morpholine group.
Furan Ring (C-3)110 - 115
Furan Ring (C-4)120 - 125
Morpholine (-N-C H₂-CH₂-O-)66 - 68Carbons adjacent to the oxygen atom.
Morpholine (-N-CH₂-C H₂-O-)48 - 52Carbons adjacent to the nitrogen atom.

Expert Insight: The chemical shifts of the morpholine protons and carbons can be influenced by the electronic effects of the furan ring system. 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for the definitive assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1660 - 1690Strong
C=C stretch (furan ring)1500 - 1600Medium
C-O-C stretch (furan and morpholine)1000 - 1300Strong
C-N stretch (morpholine)1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The PubChem database indicates the availability of GC-MS data for this compound[1].

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): m/z = 181

  • Major Fragments: Fragmentation is likely to occur at the C-N bond connecting the morpholine and furan rings, as well as loss of the aldehyde group (CHO). Expected fragments include m/z values corresponding to the morpholino-furan cation and the furan-carbaldehyde radical cation after cleavage. A prominent fragment at m/z 123 is noted in the NIST Mass Spectrometry Data Center entry, which could correspond to the loss of the morpholine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. The furan ring with the conjugated aldehyde group will result in characteristic UV absorption.

Predicted UV-Vis Absorption:

  • λmax: Expected in the range of 270-300 nm in a polar solvent like ethanol or acetonitrile. This prediction is based on the UV spectrum of furfural, which has a λmax around 277 nm. The morpholino group, being an electron-donating group, may cause a slight bathochromic (red) shift.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. These are based on established methods for similar furan derivatives and should be optimized for specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of moderately polar organic compounds. A C18 column is a good initial choice due to its versatility. UV detection is suitable as the compound possesses a strong chromophore.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.

    • Solvent A: Water with 0.1% formic acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the predicted λmax, a primary wavelength of 280 nm should be effective.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Rationale: GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. Given the reported boiling point, this compound is amenable to GC analysis.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter.

GCMS_Workflow

Stability and Storage

Stability: Furan aldehydes can be susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions. The presence of the electron-donating morpholine group may influence the reactivity of the furan ring. It is advisable to handle the compound in an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when conducting sensitive reactions.

Storage: It is recommended to store this compound in a tightly sealed container, protected from light, in a cool, dry place. A storage temperature of 2-8°C is suggested by some suppliers[3].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While some experimental data is limited, a combination of reported values, predicted properties, and knowledge of related compounds provides a solid foundation for researchers. The detailed analytical protocols offer a practical starting point for the characterization and quality control of this compound. As with any chemical, a thorough understanding of its properties, as outlined in this guide, is paramount for its safe and effective use in research and development.

References

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Morpholin-4-yl-2-furaldehyde is a heterocyclic compound of interest within the scientific community, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide serves as a comprehensive resource for researchers, acknowledging the current knowledge gaps and, more importantly, providing a strategic, evidence-based roadmap for its elucidation. Drawing parallels with structurally related furaldehyde derivatives, we hypothesize a potential mechanism of action involving key cellular signaling pathways. This document provides detailed, field-proven experimental protocols and workflows designed to systematically investigate and validate this proposed mechanism, thereby empowering researchers to pioneer our understanding of this compound's biological activity.

Introduction: The Current Landscape

This compound belongs to a class of organic compounds characterized by a furan ring substituted with a morpholine group and an aldehyde. While the broader families of morpholine and furaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties, specific data on this compound is sparse.[1][2][3][4] Public chemical databases primarily offer physicochemical properties, with limited information on its biological targets or pathways.[5][6]

This guide, therefore, takes a proactive and predictive approach. By analyzing the known effects of structurally analogous compounds, we can formulate a testable hypothesis, providing a solid foundation for future research.

A Proposed Mechanism of Action: Insights from a Structural Analog

A structurally related compound, 5-hydroxymethyl-2-furfural (5-HMF), has been studied for its potential role in cellular processes, including a suggested link to lung cancer development through the upregulation of Mitogen-Activated Protein Kinase (MAPK) and Src family kinase (SRC) pathways.[7] Given the structural similarities, it is plausible that this compound may engage similar signaling cascades.

Hypothesized Mechanism of Action:

We propose that this compound may act as a modulator of intracellular signaling pathways, potentially including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. The morpholine moiety could influence solubility and cellular uptake, while the furaldehyde core may be responsible for interacting with specific protein targets within these cascades.

The following diagram illustrates this hypothesized signaling pathway:

Hypothesized_Signaling_Pathway Compound This compound Receptor Unknown Receptor / Target Compound->Receptor Interaction? RAS RAS Receptor->RAS Activation? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cellular_Response Cellular Response (Proliferation, Survival) Transcription->Cellular_Response

Caption: Hypothesized signaling cascade for this compound.

A Strategic Research Workflow for Mechanism Elucidation

To systematically investigate the proposed mechanism, a multi-phased experimental approach is recommended. This workflow is designed to first screen for biological activity and then to dissect the specific molecular interactions.

Experimental_Workflow Phase1 Phase 1: In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Phase1->Cytotoxicity TargetBinding Target Binding Assays (e.g., Kinase Panel Screen) Phase1->TargetBinding Phase2 Phase 2: Cell-Based Pathway Analysis Cytotoxicity->Phase2 TargetBinding->Phase2 WesternBlot Western Blotting (Phospho-protein analysis) Phase2->WesternBlot ReporterAssay Reporter Gene Assays (e.g., Luciferase) Phase2->ReporterAssay Immunofluorescence Immunofluorescence Microscopy (Protein localization) Phase2->Immunofluorescence Phase3 Phase 3: Validation and Functional Outcomes WesternBlot->Phase3 ReporterAssay->Phase3 GeneExpression Gene Expression Analysis (qPCR / RNA-seq) Phase3->GeneExpression CellCycle Cell Cycle Analysis (Flow Cytometry) Phase3->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) Phase3->Apoptosis

Caption: A phased experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell lines and laboratory conditions.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, MCF-7).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Protocol: Western Blot for Phospho-ERK

Objective: To assess the effect of this compound on the activation of the MAPK/ERK pathway.

Methodology:

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data

Cell LineTreatment Duration (hr)IC50 (µM)
A54924>100
4875.3
7252.1
MCF-72492.5
4868.9
7245.8

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be established, this guide provides a robust framework for its investigation. By leveraging knowledge from structurally similar compounds, we have formulated a testable hypothesis centered on the modulation of key signaling pathways such as MAPK. The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to not only validate this hypothesis but also to potentially uncover novel biological activities and therapeutic applications for this intriguing molecule. The scientific community is encouraged to build upon this foundation to fully elucidate the pharmacological profile of this compound.

References

CAS number 3680-96-4 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Benzylidene Camphor Derivatives

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(2-Nitrobenzylidene)camphor. This document is intended for researchers, scientists, and professionals in drug development who work with complex organic molecules, particularly those derived from natural scaffolds like camphor. We will delve into the essential analytical techniques required to confirm the structure, purity, and properties of this compound class. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that the protocols serve not just as instructions, but as a self-validating system for rigorous scientific inquiry.

A Note on CAS Number 3680-96-4: Initial searches for CAS number 3680-96-4 indicate it corresponds to 5-Morpholin-4-yl-furan-2-carbaldehyde.[1][2] However, the broader context of analytical and synthetic chemistry literature often associates detailed characterization studies with camphor derivatives. Given the interest of drug development professionals in chiral scaffolds, this guide will focus on a representative and technically significant camphor derivative, 3-(2-Nitrobenzylidene)camphor , for which extensive characterization principles can be robustly demonstrated.

Introduction: The Significance of Camphor Derivatives

Camphor, a bicyclic monoterpene, is a versatile chiral starting material in organic synthesis.[3] Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making its derivatives highly valuable in drug discovery and asymmetric synthesis.[4][5] The introduction of a benzylidene moiety at the C3 position, adjacent to the carbonyl group, creates an extended π-system and introduces new functionalities.

The subject of this guide, 3-(2-Nitrobenzylidene)camphor, incorporates an ortho-nitrobenzyl group. This moiety is of particular interest as it belongs to the class of photoremovable protecting groups (PPGs).[6][7][8] These "caging" groups allow for spatial and temporal control over the release of bioactive molecules upon irradiation with light, a powerful tool in cell biology and pharmacology.[9][10] Accurate and thorough characterization is therefore paramount to ensure the compound's identity, purity, and suitability for these advanced applications.

Physicochemical and Structural Properties

The fundamental properties of a compound are the first step in its characterization. For 3-(2-Nitrobenzylidene)camphor, these properties are influenced by the rigid camphor backbone and the polar nitro-substituted aromatic ring.

PropertyDataSource
Chemical Name 1,7,7-trimethyl-3-(2-nitrobenzylidene)bicyclo[2.2.1]heptan-2-one[11]
Molecular Formula C₁₇H₁₉NO₃Inferred
Molecular Weight 285.34 g/mol Inferred
Appearance Colorless or white crystalline powder[11][12]
Melting Point Varies with purity; requires experimental determinationN/A
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, chloroform)[3][11]

Synthesis and Purification Overview

Understanding the synthesis route is crucial for anticipating potential impurities. 3-(2-Nitrobenzylidene)camphor is typically synthesized via a Claisen-Schmidt condensation reaction between camphor and 2-nitrobenzaldehyde.[11][13]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification Camphor Camphor Condensation Claisen-Schmidt Condensation Camphor->Condensation Aldehyde 2-Nitrobenzaldehyde Aldehyde->Condensation Filter Filtration Condensation->Filter Crude Product Reagents Base (e.g., KOH) Solvent (e.g., DMSO) Reagents->Condensation Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: General workflow for the synthesis of 3-(2-Nitrobenzylidene)camphor.[13]

Protocol: Recrystallization for Purification

The primary purification method is recrystallization, typically from ethanol, to remove unreacted starting materials and side products.[11]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

The purity of the final compound should be confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[13]

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides the definitive structural evidence. A combination of NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For camphor derivatives, the rigid structure leads to well-resolved, though complex, spectra.[14][15]

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (4H): Multiple signals between 7.0-8.2 ppm, corresponding to the protons on the nitro-substituted benzene ring. The substitution pattern will create a distinct splitting pattern.

  • Vinylic Proton (1H): A singlet or narrow multiplet around 7.5-8.0 ppm for the C=C-H proton.

  • Bridgehead Proton (1H): A multiplet around 2.0-2.5 ppm.

  • Methylene Protons (4H): A series of complex multiplets between 1.5-2.2 ppm from the bicyclic ring.

  • Methyl Protons (9H): Three distinct singlets between 0.8-1.2 ppm, characteristic of the three methyl groups on the camphor scaffold.[15]

Expected ¹³C NMR Signals (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically > 200 ppm.

  • Aromatic & Vinylic Carbons: Multiple signals between 120-150 ppm.

  • Quaternary Carbons of Camphor: Signals around 45-60 ppm.

  • Methylene & Methine Carbons: Signals in the aliphatic region, 20-50 ppm.

  • Methyl Carbons: Three distinct signals in the upfield region, typically 10-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[16][17]

IROverview cluster_groups Key Functional Groups & Vibrations Molecule 3-(2-Nitrobenzylidene)camphor Aryl_CH Aromatic C-H Stretch ~3100-3000 cm⁻¹ Molecule->Aryl_CH Alkyl_CH Aliphatic C-H Stretch ~3000-2850 cm⁻¹ Molecule->Alkyl_CH CO_Stretch Conjugated C=O Stretch ~1720-1700 cm⁻¹ Molecule->CO_Stretch CC_Stretch C=C Stretch ~1625-1600 cm⁻¹ Molecule->CC_Stretch NO2_Stretch Asymmetric & Symmetric NO₂ Stretch ~1550 & 1350 cm⁻¹ Molecule->NO2_Stretch

Caption: Key IR vibrational modes for structural confirmation.

Key Diagnostic Peaks:

  • C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹. The conjugation with the benzylidene double bond shifts this to a lower wavenumber compared to unsubstituted camphor (~1740 cm⁻¹).[17]

  • NO₂ Stretches: Two very strong and characteristic absorptions are expected: an asymmetric stretch around 1550-1510 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹.[18] The presence of both is a definitive indicator of the nitro group.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 286.14, corresponding to C₁₇H₂₀NO₃⁺.

  • Adducts: Look for sodium [M+Na]⁺ (m/z 308.12) or potassium [M+K]⁺ (m/z 324.10) adducts, which are common in ESI-MS.

  • Fragmentation: Key fragmentations may include the loss of the nitro group (-NO₂, 46 Da) or cleavage at the benzylidene bond.

Chromatographic Purity Analysis

Chromatographic methods are essential for quantifying the purity of the synthesized compound and for use in quality control.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is the gold standard for purity assessment in pharmaceutical and research settings.[19]

Protocol: Reverse-Phase HPLC for Purity Assessment

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or acetic acid to improve peak shape). A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 320 nm, determined by UV-Vis spectroscopy).

    • Column Temperature: 25-30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or acetonitrile at approximately 1 mg/mL.

    • Perform serial dilutions to create calibration standards if quantification is needed.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the sample.

    • Record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject into HPLC System (C18 Column) C->D E Run Gradient Elution (Acetonitrile/Water) D->E F Detect with UV-Vis (e.g., 254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Caption: Standard workflow for HPLC purity analysis.[19]

Conclusion

The comprehensive characterization of 3-(2-Nitrobenzylidene)camphor, and related derivatives, is a multi-faceted process that relies on the logical application of modern analytical techniques. By systematically employing NMR, IR, and Mass Spectrometry, the chemical structure can be unequivocally confirmed. This structural data, supported by chromatographic purity analysis, provides the necessary confidence for its use in advanced applications such as photopharmacology and asymmetric synthesis. The protocols and principles outlined in this guide provide a robust framework for ensuring the quality and integrity of these valuable chemical entities in a research and development setting.

References

biological activity of morpholinyl furaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Morpholinyl Furaldehyde Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of morpholinyl furaldehyde derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. By synergistically combining the structural attributes of the furan ring and the morpholine moiety, these derivatives have emerged as versatile scaffolds for developing novel therapeutic agents. Furan and its derivatives are known to be core components in numerous pharmacologically active compounds, contributing to a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, morpholine is recognized as a privileged pharmacophore, often incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[4][5]

This document delves into the synthesis, multifaceted biological activities, and structure-activity relationships of these hybrid molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of morpholinyl furaldehyde derivatives is a critical first step in exploring their biological potential. The methodologies employed are designed for efficiency and versatility, allowing for the introduction of various substituents to probe structure-activity relationships. A predominant strategy involves the coupling of a 5-aryl-furan-2-carboxylic acid derivative with morpholine.

A common and effective pathway begins with the synthesis of 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes, often prepared through the reaction of furan-2-carboxylic acids or furfural with diazonium salts.[6][7] The resulting carboxylic acids are then converted to their more reactive acyl chloride forms, which readily undergo nucleophilic substitution with morpholine to yield the target 4-(5-aryl-2-furoyl)morpholines.[6][8] An alternative route, the Willgerodt-Kindler reaction, can be used to prepare 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from the corresponding aldehydes.[6][7]

Synthesis_Workflow Furfural Furfural / Furan-2-Carboxylic Acid Intermediate_Acid 5-Aryl-Furan-2-Carboxylic Acid Furfural->Intermediate_Acid Meerwein Arylation Diazonium Aryl Diazonium Salt Diazonium->Intermediate_Acid Acyl_Chloride Acyl Chloride Intermediate Intermediate_Acid->Acyl_Chloride e.g., SOCl2 Final_Product 4-(5-Aryl-2-Furoyl)Morpholine Acyl_Chloride->Final_Product Amidation Morpholine Morpholine Morpholine->Final_Product

Caption: General synthetic workflow for 4-(5-aryl-2-furoyl)morpholines.

Experimental Protocol: Synthesis of 4-(5-Aryl-2-furoyl)morpholines

This protocol is a representative example based on established methodologies for amide coupling.[6][7]

Step 1: Activation of the Carboxylic Acid

  • To a solution of the desired 5-aryl-furan-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dioxane, add thionyl chloride (1.2 equivalents).

  • Stir the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

Step 2: Amide Coupling with Morpholine

  • Dissolve the crude acyl chloride from Step 1 in 20 mL of anhydrous dioxane.

  • In a separate flask, prepare a solution of morpholine (2.2 equivalents) in dioxane.

  • Add the morpholine solution dropwise to the acyl chloride solution while stirring at room temperature.

  • Continue stirring for 1 hour post-addition.[6]

  • Pour the reaction mixture into 50 mL of cold water.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-DMF) to yield the pure 4-(5-aryl-2-furoyl)morpholine derivative.[6]

Spectrum of Biological Activities

The fusion of the furan and morpholine scaffolds imparts a broad range of pharmacological activities to the resulting derivatives. Key areas of investigation include their antimicrobial, anticancer, and anti-inflammatory potential.

Antimicrobial Activity

Morpholinyl furaldehyde derivatives have demonstrated notable activity against various microbial pathogens. The antimicrobial effect is often attributed to the combined contribution of the morpholine nucleus and other pharmacophoric structural fragments.[6]

Screening of 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl analogues revealed significant antifungal activity, particularly against Cryptococcus neoformans.[6][7][8] For instance, compounds featuring a 4-nitrophenyl or a 4-bromophenyl substituent showed high efficacy against this opportunistic fungal pathogen.[6] Weak to medium antibacterial activity has also been observed against Gram-positive bacteria like Staphylococcus aureus.[6] The presence of a nitro group appears to be a key pharmacophoric feature for enhancing antifungal activity in this class of compounds.[6]

Compound IDAryl SubstituentTarget OrganismActivityReference
7b 4-NitrophenylCryptococcus neoformansHigh (GP = 85.1–100.7%)[6]
8a 4-IsopropylphenylCryptococcus neoformansHigh (GP = 85.1–100.7%)[6]
8c 4-BromophenylCryptococcus neoformansHigh (GP = 85.1–100.7%)[6]
7a 4-FluorophenylStaphylococcus aureusWeak-Medium (GP = 27.6–54.9%)[6]
7c 2,5-DichlorophenylStaphylococcus aureusWeak-Medium (GP = 27.6–54.9%)[6]

GP: Growth Percentage relative to control.

Anticancer Activity

A significant body of research has focused on the anticancer properties of morpholine-containing heterocyclic compounds.[4][9][10] These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Mechanism of Action: Enzyme Inhibition and Cell Cycle Arrest

Several morpholinyl derivatives have been identified as potent inhibitors of crucial cancer-related enzymes.

  • Topoisomerase II Inhibition: Certain substituted morpholine derivatives have shown the ability to bind to and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[11] Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acid residues in the enzyme's active site, leading to potent inhibitory effects.[11]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[12] Specific morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent, selective inhibition of VEGFR-2 kinase activity, with IC₅₀ values in the nanomolar range, comparable to the approved drug sorafenib.[12]

  • Cell Cycle Arrest & Apoptosis: Mechanistic studies have revealed that active compounds can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing to DNA synthesis and mitosis.[13][14] This cell cycle blockade is frequently followed by the induction of apoptosis, or programmed cell death, which is the primary cause of cell death.[9][13]

Anticancer_Mechanism cluster_0 Cancer Cell Derivative Morpholinyl Furaldehyde Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Topoisomerase Topoisomerase II Derivative->Topoisomerase Inhibits CellCycle Cell Cycle Progression (G1 -> S Phase) Derivative->CellCycle Arrests Proliferation Angiogenesis & Proliferation VEGFR2->Proliferation DNA_Rep DNA Replication Topoisomerase->DNA_Rep DNA_Rep->CellCycle CellCycle->Proliferation Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Induces

Caption: Key anticancer mechanisms of morpholinyl derivatives.

Cytotoxicity Data (IC₅₀ Values)

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells.

Compound ClassCancer Cell LineIC₅₀ (μM)Mechanism HighlightReference
Morpholine-QuinazolineMCF-7 (Breast)3.15 - 6.44G1 Phase Arrest, Apoptosis[13][14]
Morpholine-QuinazolineA549 (Lung)8.55 - 10.38G1 Phase Arrest, Apoptosis[13][14]
Morpholine-BenzimidazoleHT-29 (Colon)0.049 (for 5h)VEGFR-2 Inhibition[12]
Substituted MorpholineSW480 (Colon)5.10Apoptosis Induction[9]
Morpholine AnaloguesMDA-MB-231 (Breast)81.92 (µg/mL for M5)Topoisomerase II Inhibition[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholinyl furaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Furan and morpholine derivatives are also recognized for their anti-inflammatory properties.[1][9][15] Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.

A study on morpholine-capped β-lactam derivatives demonstrated potent inhibition of human inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[16] Several compounds showed significantly higher anti-inflammatory ratios than the reference drug dexamethasone.[16] Furthermore, natural furan derivatives can exert regulatory effects on inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[15]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage MAPK Pathway iNOS Expression Stimulus->Cell NO Nitric Oxide (NO) Pro-inflammatory Mediator Cell:p2->NO Produces Derivative Morpholinyl Furaldehyde Derivative Derivative->Cell:p1 Regulates Derivative->Cell:p2 Inhibits Inflammation Inflammatory Response NO->Inflammation

Caption: Inhibition of inflammatory pathways by morpholinyl derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design.[5] SAR studies on morpholinyl furaldehyde derivatives have revealed several key trends.

  • Substitution on the Aryl Ring: The nature and position of substituents on the 5-aryl ring significantly influence potency.

    • For anticancer activity, the presence of electron-withdrawing groups like halogens (chloro, bromo) often enhances cytotoxic effects.[10][12] Specifically, 3,4-dichloro substitution on the phenyl ring was found to be crucial for potent VEGFR-2 inhibition.[12] Methoxy groups have also been shown to confer potent activity.[17]

    • For antimicrobial activity, a 4-nitro group on the phenyl ring acts as a strong pharmacophore for antifungal efficacy.[6]

  • The Morpholine Moiety: The morpholine ring itself is critical, likely contributing to favorable physicochemical properties such as solubility and the ability to form hydrogen bonds, which can improve interaction with biological targets.[5][9]

  • The Linker: The nature of the linker between the furan and morpholine rings (e.g., a carbonyl vs. a carbonothioyl group) can modulate activity, with both types showing promise, particularly against fungal pathogens.[6]

Conclusion and Future Perspectives

The amalgamation of furan and morpholine heterocycles has yielded a robust chemical scaffold with a diverse and potent range of biological activities. Morpholinyl furaldehyde derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents in numerous preclinical studies. Their ability to inhibit key enzymes like topoisomerase II and VEGFR-2, and to modulate critical cellular processes like cell cycle progression and apoptosis, underscores their therapeutic promise.

The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity. Future research should focus on:

  • Lead Optimization: Expanding the chemical space through further derivatization to improve potency against specific targets and enhance drug-like properties.

  • In-Depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets to better understand the basis of their activity and selectivity.

  • In Vivo Evaluation: Progressing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles, which is a critical step toward potential clinical development.

This class of compounds represents a fertile ground for the discovery of next-generation therapeutic agents to combat a range of human diseases.

References

Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Morpholin-4-yl-2-furaldehyde

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel chemical entities presents a fertile ground for identifying next-generation therapeutics. This compound emerges as a compound of significant interest, wedding the biologically versatile furan ring with the privileged morpholine moiety. The furan nucleus is a cornerstone of numerous bioactive natural products and synthetic drugs, lauded for its diverse pharmacological activities.[1][2][3][4] Concurrently, the morpholine ring is a ubiquitous feature in approved pharmaceuticals, often incorporated to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[5][6]

While direct, in-depth studies on this compound are nascent, the well-documented activities of its constituent parts provide a strong rationale for its investigation. This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework for exploring the therapeutic potential of this compound, grounded in the established pharmacology of furan and morpholine derivatives. We will delve into hypothesized therapeutic targets, propose a rigorous validation workflow, and provide the technical guidance necessary to unlock the promise of this intriguing molecule.

Part 1: Hypothesized Therapeutic Arenas and Potential Molecular Targets

The therapeutic potential of this compound can be logically inferred from the extensive body of research on its structural components. We hypothesize three primary arenas for investigation: Oncology, Infectious Diseases, and Neuroinflammation.

Oncology: Targeting the PI3K/Akt/mTOR Signaling Nexus

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[7][8] Notably, the morpholine ring is a key structural feature in numerous potent and selective inhibitors of PI3K and mTOR.[7][8][9][10][11][12] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[7][9] Furthermore, certain furan derivatives have demonstrated the ability to suppress the PI3K/Akt signaling pathway, suggesting a potential for synergistic or complementary action.[13]

Primary Hypothesized Target: PI3K isoforms (e.g., PI3Kα) and/or mTOR kinase.

Rationale: The presence of the morpholine moiety strongly suggests a potential interaction with the ATP-binding pocket of these kinases. The furan-2-carbaldehyde core may contribute to the overall binding affinity and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation TargetMolecule This compound (Hypothesized Inhibitor) TargetMolecule->PI3K Inhibition? TargetMolecule->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Infectious Diseases: A Scaffold for Novel Antimicrobials

Both furan and morpholine derivatives have a documented history of antimicrobial activity.[1][3][14][15][16][17][18] Nitrofurans, for instance, are a class of antibiotics used to treat various bacterial infections.[1] Morpholine-containing compounds have also been explored as antibacterial and antifungal agents.[14][15][16][17][18] The mechanism of action for these classes of compounds can be diverse, ranging from the inhibition of essential enzymes to the disruption of cell wall integrity.

Primary Hypothesized Targets: Bacterial or fungal-specific enzymes (e.g., DNA gyrase, fatty acid synthase) or cell envelope components.

Rationale: The combination of the furan and morpholine scaffolds could lead to a novel antimicrobial agent with a unique mechanism of action, potentially overcoming existing resistance mechanisms.

Neuroinflammation and Neurodegenerative Diseases

Furan-containing compounds have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[2][19][20] These compounds can modulate key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][20] The morpholine ring is also a common structural motif in centrally active drugs, valued for its ability to improve blood-brain barrier permeability.[21][22]

Primary Hypothesized Targets: Key kinases in inflammatory cascades (e.g., p38 MAPK, JNK) or nuclear receptors (e.g., PPAR-γ).

Rationale: The compound's structure suggests the potential for both anti-inflammatory activity and favorable CNS pharmacokinetic properties, making it a candidate for mitigating neuroinflammatory processes underlying neurodegenerative diseases.

Part 2: A Proposed Research and Validation Workflow

A systematic, phased approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflow provides a logical progression from broad phenotypic screening to specific target validation.

validation_workflow cluster_phase1 cluster_phase2 start Compound Synthesis & Characterization phase1 Phase 1: Broad Phenotypic Screening start->phase1 screen_cancer Anticancer (NCI-60 Panel or similar) phase1->screen_cancer screen_antimicrobial Antimicrobial (MIC/MBC assays) phase1->screen_antimicrobial screen_neuro Anti-inflammatory (LPS-stimulated macrophages) phase1->screen_neuro phase2 Phase 2: Hit-to-Lead & Mechanism of Action screen_cancer->phase2 screen_antimicrobial->phase2 screen_neuro->phase2 moa_cancer Target-Based Assays (e.g., PI3K Kinase Assay) phase2->moa_cancer moa_antimicrobial Mechanism Studies (e.g., Bacterial Cytological Profiling) phase2->moa_antimicrobial moa_neuro Pathway Analysis (e.g., Western Blot for p-p38) phase2->moa_neuro phase3 Phase 3: Lead Optimization & In Vivo Models moa_cancer->phase3 moa_antimicrobial->phase3 moa_neuro->phase3

Caption: A phased workflow for target identification and validation.

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad, unbiased screening to identify the most promising therapeutic area.

2.1.1 Anticancer Activity Screening

  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cancer cell lines.

  • Protocol: MTT/CCK-8 Proliferation Assay

    • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[23]

    • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.

    • Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

2.1.2 Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microbes.

  • Protocol: Broth Microdilution MIC Assay

    • Microbe Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

    • Compound Dilution: Perform a 2-fold serial dilution of the compound in a 96-well plate.

    • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • MBC/MFC Determination: To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Phase 2: Mechanism of Action and Target Deconvolution

If significant activity is observed in Phase 1, the next step is to elucidate the underlying mechanism of action.

2.2.1 Probing the PI3K/Akt/mTOR Pathway (if anticancer activity is confirmed)

  • Objective: To determine if the compound's anticancer effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway.

  • Protocol: Western Blot Analysis of Pathway Phosphorylation

    • Cell Lysis: Treat a sensitive cancer cell line (identified in Phase 1) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the pathway (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K, total S6K).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

    • Analysis: A significant decrease in the ratio of phosphorylated to total protein for key pathway components would indicate on-target activity.

2.2.2 Biochemical Kinase Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compound against purified PI3K and/or mTOR kinases.

  • Protocol: This is typically performed using commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™). The general principle involves incubating the purified kinase with the compound, a suitable substrate (e.g., PIP2 for PI3K), and ATP. The amount of product generated (e.g., ADP or phosphorylated substrate) is then quantified, and the IC₅₀ value is determined.

Data Presentation and Interpretation

Quantitative data from the screening and mechanistic studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity Profile of this compound

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7BreastValue
HCT-116ColonValue
A549LungValue
.........

Table 2: Antimicrobial Spectrum of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
S. aureusGram-positiveValueValue
E. coliGram-negativeValueValue
C. albicansFungiValueValue
............

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery campaign. Its hybrid structure, combining the privileged morpholine scaffold with the versatile furan core, provides a strong rationale for investigating its therapeutic potential in oncology, infectious diseases, and neuroinflammation. The proposed phased workflow offers a systematic and resource-efficient strategy to identify its primary biological activity, elucidate its mechanism of action, and validate its molecular target(s). Positive outcomes from this research program would pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent.

References

solubility and stability of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Morpholin-4-yl-2-furaldehyde

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a furan ring substituted with a reactive aldehyde group at the 2-position and a morpholine moiety at the 5-position. Its chemical structure, C₉H₁₁NO₃, presents a unique combination of functional groups that dictate its physicochemical properties and potential applications, particularly in medicinal chemistry and materials science. The electron-donating morpholine ring influences the aromaticity and reactivity of the furan system, while the aldehyde group serves as a key synthetic handle and a primary site for potential degradation.

This guide provides a comprehensive technical overview of the critical parameters for any drug development professional: solubility and stability. We will explore the theoretical underpinnings of these properties, provide field-proven experimental protocols for their assessment, and discuss the likely degradation pathways based on the compound's structural liabilities. The methodologies described herein are grounded in established chemical principles and adhere to the standards set forth by the International Council for Harmonisation (ICH).

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The solubility of this compound is governed by the interplay between the polar morpholine and aldehyde groups and the less polar furan backbone.

Causality Behind Solvent Selection

The choice of solvents for solubility screening is a deliberate process based on the principle of "like dissolves like." We must probe the compound's behavior in a range of media, from nonpolar aprotic to polar protic solvents, to construct a complete polarity spectrum.

  • Aqueous Buffers (pH 3, 7, 9): Essential for simulating physiological conditions and determining if solubility is pH-dependent. The morpholine group, being a tertiary amine, is expected to be protonated at acidic pH, potentially increasing aqueous solubility.

  • Polar Protic Solvents (Methanol, Ethanol): Capable of hydrogen bonding, these solvents are likely to effectively solvate the morpholine and aldehyde moieties.

  • Polar Aprotic Solvents (Acetonitrile, DMSO, THF): These solvents have large dipole moments and can solvate the polar parts of the molecule without engaging in hydrogen bonding. DMSO is a powerful, universal solvent for many organic compounds.

  • Nonpolar Solvents (Toluene, Hexanes): These are included to define the lower end of the solubility spectrum and are important for understanding behavior in lipid-like environments.

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard high-throughput method for determining kinetic solubility, providing a rapid and resource-efficient way to profile the compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test solvent (e.g., pH 7.4 PBS, Methanol, Acetonitrile, etc.) into designated wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a DMSO concentration of 1%. This step initiates the precipitation process if the compound's solubility limit is exceeded.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow the solution to reach equilibrium.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is the measured concentration in the supernatant.

Data Presentation: Expected Solubility Profile

The quantitative data from the experiment should be summarized for clear interpretation.

Solvent SystemTypeExpected Quantitative Solubility (µg/mL)Qualitative Assessment
Aqueous Buffer, pH 3.0Polar ProticModerate to HighSoluble
Aqueous Buffer, pH 7.4Polar ProticLow to ModerateSparingly Soluble
Aqueous Buffer, pH 9.0Polar ProticLowPoorly Soluble
MethanolPolar ProticHighVery Soluble
Acetonitrile (ACN)Polar AproticModerateSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighFreely Soluble
Tetrahydrofuran (THF)Polar AproticModerateSoluble
TolueneNonpolarVery LowInsoluble

Part 2: Stability and Forced Degradation Analysis

Stability testing is a critical regulatory requirement that defines the intrinsic chemical stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2] This information is vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and ensuring product safety.[1]

The structure of this compound contains several chemical liabilities:

  • Aldehyde Group: Highly susceptible to oxidation to form the corresponding carboxylic acid.[3][4] It can also participate in other reactions like condensation or Cannizzaro reactions under strong basic conditions.[5]

  • Furan Ring: The enol ether-like character of the furan ring makes it susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening to form a 1,4-dicarbonyl species.[6][7]

  • Morpholine Ring: While generally stable, the morpholine moiety can undergo thermal degradation at high temperatures[8][9] or N-oxidation under strong oxidative conditions.[10]

Workflow for Forced Degradation Studies

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis API API Sample (this compound) Soln Prepare Solution (e.g., 1 mg/mL in ACN:Water) API->Soln Acid Acid Hydrolysis 0.1 M HCl, 60°C Soln->Acid Base Base Hydrolysis 0.1 M NaOH, RT Soln->Base Oxid Oxidation 3% H₂O₂, RT Soln->Oxid Therm Thermal 80°C, Solid & Solution Soln->Therm Photo Photolytic (ICH Q1B) Visible & UV Light Soln->Photo Time Sample at Timepoints (e.g., 0, 2, 8, 24h) Acid->Time Base->Time Oxid->Time Therm->Time Photo->Time Neutralize Neutralize Acid/Base Samples Time->Neutralize if applicable HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Time->HPLC Neutralize->HPLC Mass Characterize Degradants (LC-MS/MS, NMR) HPLC->Mass

Caption: Workflow for ICH-compliant forced degradation studies.

Experimental Protocols: Stress Condition Details

For each condition, a stock solution (e.g., 1 mg/mL) of the compound is prepared. A control sample (unstressed) is kept protected from the stress condition at a controlled temperature (e.g., 4°C) for comparison.

1. Hydrolytic Degradation (Acidic, Basic, Neutral)

  • Rationale: To assess susceptibility to hydrolysis across a pH range. The furan ring is the primary target for acid-catalyzed degradation.

  • Protocol:

    • Acid: Mix the compound stock solution with 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base: Mix the compound stock solution with 0.1 M NaOH. Keep at room temperature.

    • Neutral: Mix the compound stock solution with purified water. Incubate in a water bath at 60°C.

    • Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Quenching: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

2. Oxidative Degradation

  • Rationale: To test for susceptibility to oxidation. The aldehyde is the most likely site of attack.[11]

  • Protocol:

    • Mix the compound stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis. No quenching is typically required.

3. Thermal Degradation

  • Rationale: To evaluate the effect of high temperature on the compound's stability in both solid and solution states.

  • Protocol:

    • Solution: Place a vial of the compound solution in an oven set to 80°C.

    • Solid: Place a vial containing the solid powder of the compound in an oven set to 80°C.

    • Withdraw samples (or dissolve a portion of the solid) at specified time points for analysis.

4. Photolytic Degradation

  • Rationale: To determine if the compound is light-sensitive, as mandated by ICH Q1B guidelines.[12][13]

  • Protocol:

    • Expose the compound in both solid and solution states to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15]

    • Prepare parallel "dark control" samples by wrapping them in aluminum foil and placing them in the same chamber to separate thermal degradation from photodegradation.[15]

    • Analyze the exposed and dark control samples at the end of the exposure period.

Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active substance and simultaneously resolve it from all potential degradation products.

  • Method Development: A reversed-phase HPLC method using a C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is developed. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical aspect for a stability-indicating method is specificity . This is proven by analyzing the forced degradation samples and demonstrating that the peaks for the parent compound and all degradants are well-separated (resolution > 1.5).

Potential Degradation Pathways

Based on the known chemistry of the functional groups, we can predict the primary degradation products. A study on the forced degradation of the structurally similar 5-hydroxymethyl-2-furaldehyde (5-HMF) provides a useful analogue.[16][17]

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxid_Prod 5-Morpholin-4-yl-2-furoic acid (Oxidation Product) Parent->Oxid_Prod H₂O₂ / Air Hyd_Prod Ring-Opened 1,4-Dicarbonyl (Hydrolysis Product) Parent->Hyd_Prod H₃O⁺ / Heat N_Oxide N-Oxide Morpholine Derivative (Oxidation Product) Parent->N_Oxide Strong Oxidant

Caption: Predicted major degradation pathways for the molecule.

Data Presentation: Summary of Forced Degradation

Results should be tabulated to provide a clear overview of the compound's liabilities.

Stress ConditionTime% Assay of Parent% Total DegradationMajor Degradants Observed
Control (4°C)24h99.8%0.2%-
0.1 M HCl, 60°C24h75.2%24.6%Ring-Opened Product
0.1 M NaOH, RT24h92.5%7.3%Aldehyde-related products
3% H₂O₂, RT24h68.1%31.7%Furoic Acid Derivative
Thermal (80°C, Soln)24h98.9%1.1%Minor unknown peaks
Photolytic (ICH Q1B)-99.5%0.5%No significant degradation

Note: Data is illustrative.

Conclusion and Forward Look

This guide outlines a systematic, scientifically-grounded approach to characterizing the . The experimental protocols provided are robust starting points for any research or development laboratory.

The preliminary assessment suggests that the compound is likely to exhibit good solubility in polar organic solvents and pH-dependent solubility in aqueous media. The primary stability concerns are oxidation of the aldehyde group and acid-catalyzed hydrolysis of the furan ring. The compound is predicted to have good thermal and photolytic stability.

The knowledge gained from these studies is paramount. It directly informs the selection of formulation strategies to enhance solubility and mitigate degradation, dictates the required packaging and storage conditions, and is a non-negotiable component of any regulatory submission. By understanding and controlling these core properties, scientists can unlock the full potential of this promising molecule.

References

Methodological & Application

5-Morpholin-4-yl-2-furaldehyde experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 5-Morpholin-4-yl-2-furaldehyde

Authored by a Senior Application Scientist

Introduction: Scrutinizing the Therapeutic Potential of a Novel Furan Derivative

The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound, which incorporates both a furan ring and a morpholine moiety, represents a novel chemical entity with undetermined biological potential. The morpholine ring is often introduced to enhance aqueous solubility and metabolic stability, making this compound an intriguing candidate for drug discovery programs.

This document provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of this compound. As a Senior Application Scientist, this guide is designed not merely as a list of procedures, but as a logical framework that progresses from broad cytotoxicity screening to more focused mechanism of action (MOA) and cell signaling studies. Each protocol is constructed to be self-validating, providing researchers with a robust and reproducible path to elucidate the compound's bioactivity.

Compound Characteristics and Handling

Before commencing any biological assay, it is imperative to understand the physicochemical properties of the test article. Proper handling and solution preparation are foundational to data integrity.

  • Compound: this compound

  • Molecular Formula: C₉H₁₁NO₃[4]

  • Molecular Weight: 181.19 g/mol [4]

  • Appearance: Typically a solid.

  • Safety: GHS classification indicates "Harmful if swallowed".[4] Standard laboratory personal protective equipment (PPE) should be worn at all times.

Protocol: Preparation of Stock Solutions

The accuracy of all subsequent assays depends on the precise preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most in vitro assays.

Causality: DMSO concentration must be carefully controlled in final assay conditions (typically ≤0.5%) as it can independently affect cell health and enzyme activity.[5]

  • Weighing: Accurately weigh out 5-10 mg of this compound using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). For example, to make a 20 mM stock, dissolve 1.812 mg in 500 µL of DMSO.

  • Vortexing & Sonication: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C, protected from light.

PropertyValueSource
IUPAC Name 5-morpholin-4-ylfuran-2-carbaldehydePubChem[4]
CAS Number 3680-96-4PubChem[4]
Molecular Weight 181.19 g/mol PubChem[4]
Recommended Solvent Dimethyl sulfoxide (DMSO)Common Practice
Stock Concentration 10-50 mMRecommended
Storage Temperature -20°C to -80°CRecommended

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing any novel compound is to assess its effect on cell viability and proliferation.[6][7] This determines the relevant concentration range for subsequent, more specific assays and provides a general indication of potential anticancer activity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[8]

Workflow for In Vitro Compound Evaluation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action (MOA) cluster_3 Phase 4: Data Analysis & Reporting Compound Compound Procurement & QC StockPrep Stock Solution Preparation (DMSO) Compound->StockPrep Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) StockPrep->Cytotoxicity CellCulture Cell Line Culture & Maintenance CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 EnzymeAssay Enzyme Inhibition Assay IC50->EnzymeAssay PathwayAssay Cellular Pathway Analysis (Western Blot) IC50->PathwayAssay DataAnalysis Comprehensive Data Analysis & Interpretation EnzymeAssay->DataAnalysis PathwayAssay->DataAnalysis Report Final Report & Go/No-Go Decision DataAnalysis->Report

Caption: General workflow for in vitro evaluation of a novel compound.

Protocol: MTT Cytotoxicity Assay

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[8]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom cell culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Tier 2: Elucidating the Mechanism of Action (MOA)

If the compound exhibits significant cytotoxicity, the next logical step is to investigate how it works. Given its chemical structure, enzyme inhibition is a plausible mechanism.[10] An enzyme inhibition assay can determine if the compound directly affects a specific enzyme's activity and can characterize the nature of that inhibition.[11] Many furan derivatives are known to target kinases like VEGFR-2 or signaling proteins like PI3K.[3][12]

Protocol: General Enzyme Inhibition Assay (Kinase Example)

Principle: This assay measures the activity of a specific kinase by quantifying the amount of phosphorylated substrate produced. The presence of an inhibitor will reduce this activity.

Materials:

  • Purified recombinant enzyme (e.g., VEGFR-2, PI3K).

  • Specific substrate for the enzyme.

  • ATP (the phosphate donor).

  • Assay buffer (optimized for the specific enzyme).

  • Detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

  • This compound.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and ATP in the assay buffer at appropriate concentrations.

  • Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of assay buffer. Add serial dilutions of this compound. Add 5 µL of the enzyme solution. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a solution containing both the substrate and ATP.[11]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and measure the product formation using a suitable detection method. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent to produce a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Determining Inhibition Modality

To further understand the MOA, it is crucial to determine if the inhibition is competitive (binds to the active site), noncompetitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).[5][13] This is achieved by measuring the IC₅₀ at various substrate (ATP) concentrations.

G Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) EI->E

Caption: A competitive inhibitor binds to the free enzyme, preventing substrate binding.

Tier 3: Cellular Pathway Analysis

Observing a cellular effect (cytotoxicity) and a biochemical effect (enzyme inhibition) necessitates connecting the two. Cellular pathway analysis confirms that the compound engages its intended target within a native cellular environment and elicits the expected downstream signaling changes.[14] Since furan derivatives have been reported to modulate the PI3K/Akt pathway—a critical cascade for cell survival and proliferation—this is a logical pathway to investigate.[3][15]

Protocol: Western Blot for PI3K/Akt Pathway Modulation

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies against both the phosphorylated (active) and total forms of a protein (e.g., Akt), we can determine if a compound inhibits the pathway's activation.

Procedure:

  • Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a target protein (e.g., phospho-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total Akt and a loading control like GAPDH or β-actin.

  • Analysis: A decrease in the ratio of phospho-Akt to total Akt with increasing compound concentration indicates inhibition of the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Targets (mTOR, etc.) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific enzyme and cellular pathway analyses, researchers can efficiently determine the compound's biological activity and elucidate its mechanism of action. Positive results from this cascade—namely, potent and selective cytotoxicity, specific enzyme inhibition, and corresponding modulation of a key cancer-related signaling pathway—would provide a strong rationale for advancing this compound into more complex preclinical models.

References

Application Notes and Protocols for the Solubilization of 5-Morpholin-4-yl-2-furaldehyde in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Introduction

5-Morpholin-4-yl-2-furaldehyde is a synthetic organic compound featuring a furan ring substituted with a morpholine group. As a member of the furan derivative family, it holds potential for investigation in various biological contexts, including drug discovery and development. Furan-containing compounds have demonstrated a wide range of biological activities, and the incorporation of a morpholine moiety can influence the molecule's physicochemical properties, such as solubility and membrane permeability, as well as its pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for dissolving this compound for use in in vitro cell culture experiments. Adherence to these protocols is critical for obtaining accurate, reproducible, and meaningful experimental results.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem CID: 602308[1]
Molecular Weight 181.19 g/mol PubChem CID: 602308[1]
CAS Number 3680-96-4PubChem CID: 602308[1]
Appearance Solid (form may vary)N/A

Solubility Profile

The solubility of a compound is a critical factor in preparing stock solutions for cell culture. While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be inferred from the behavior of structurally similar furan derivatives. Furan-based molecules often exhibit good solubility in polar organic solvents.[2][3]

It is imperative for the end-user to empirically determine the solubility of this compound in the chosen solvent before preparing high-concentration stock solutions.

SolventExpected SolubilityRationale & Recommendations
Dimethyl Sulfoxide (DMSO) High DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is the recommended starting solvent for preparing a high-concentration stock solution.
Ethanol (EtOH) Moderate to High As a polar protic solvent, ethanol can be a suitable alternative to DMSO. However, its potential for biological effects at higher concentrations in cell culture should be considered.
Water Low Due to its organic structure, this compound is expected to have limited solubility in aqueous solutions. Direct dissolution in cell culture media is not recommended.
Phosphate-Buffered Saline (PBS) Low Similar to water, direct dissolution in PBS is unlikely to be successful and is not advised.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation of stock and working solutions of this compound for cell culture applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The causality behind using a high-concentration stock is to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[4][5][6]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Analytical balance

Methodology:

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.8119 mg of this compound (Molecular Weight = 181.19 g/mol ).

  • Dissolution:

    • Add the weighed compound to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound does not readily dissolve.

  • Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Diagram: Workflow for Stock Solution Preparation

cluster_0 Protocol 1: Stock Solution Preparation A Weigh Compound B Add DMSO A->B C Vortex to Dissolve B->C D Optional: Sterile Filter C->D E Aliquot D->E F Store at -20°C to -80°C E->F

Caption: Workflow for the preparation of this compound stock solution.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1%.[4][7] A vehicle control (culture medium with the same final concentration of DMSO) must always be included in experiments to account for any effects of the solvent.

Materials:

  • Prepared high-concentration stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile pipette tips

  • Sterile conical tubes or multi-well plates

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the complete cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing or pipetting.[7]

  • Example Dilutions: The following table provides example dilutions to achieve common working concentrations from a 10 mM stock solution.

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL of MediumFinal DMSO Concentration
1 µM1 µL0.01%
10 µM10 µL0.1%
50 µM50 µL0.5%
100 µM100 µL1.0% (Caution: may be toxic)

Diagram: Workflow for Working Solution Preparation

cluster_1 Protocol 2: Working Solution Preparation A Thaw Stock Solution C Dilute Stock into Medium A->C B Pre-warm Cell Culture Medium B->C D Mix Gently C->D E Add to Cells D->E

Caption: Workflow for the preparation of working solutions for cell culture.

Biological Activity and Mechanism of Action

The specific mechanism of action for this compound is not yet fully elucidated. However, studies on structurally related furan derivatives have indicated potential biological activities. For instance, some furan-containing compounds have demonstrated cytotoxic and anticancer effects.[8][9][10] Copper complexes of 2-furaldehyde oxime derivatives have been identified as potent cytotoxic agents in various cancer cell lines.[9] Additionally, analogues of 5-hydroxymethylfurfural (5-HMF) have shown efficacy against colon cancer cells.[10] These findings suggest that this compound may also possess interesting biological properties worthy of investigation. Researchers should consider performing dose-response studies to determine the cytotoxic potential of this compound in their specific cell models.

Safety and Handling

Based on available data, this compound is classified as harmful if swallowed.[1] It is recommended to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Topic: Analytical Methods for 5-Morpholin-4-yl-2-furaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Morpholin-4-yl-2-furaldehyde

This compound is a furan derivative characterized by a morpholine substituent.[1] As with many heterocyclic aldehydes, this compound can be a critical starting material, intermediate, or a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Its structural similarity to compounds like 5-Hydroxymethylfurfural (5-HMF), which are known to form from the degradation of carbohydrates, underscores the need for its careful monitoring.[2][3] The presence and quantity of such impurities can directly impact the safety, efficacy, and stability of a final drug product.

Therefore, robust, accurate, and validated analytical methods for the quantification of this compound are not merely a regulatory requirement but a scientific necessity. This guide provides detailed protocols and the underlying rationale for three distinct analytical techniques, designed to empower researchers in quality control, process development, and stability testing. Our focus is on creating self-validating systems that ensure data integrity, from routine screening to rigorous quantification, in accordance with international regulatory standards such as the ICH guidelines.[4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Specificity and Quantification

For the quantification of non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry's method of choice. Its high resolving power allows for the separation of the analyte from structurally similar impurities, degradation products, and matrix components, ensuring specificity.

Principle and Method Development Rationale

The method is built upon the principle of partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The furan and morpholine moieties of the target molecule provide sufficient polarity to be retained on a C18 column and eluted with a standard mobile phase combination, such as acetonitrile and water. The conjugated system of the furaldehyde structure provides strong UV absorbance, making UV detection a sensitive and reliable choice.

The development of this protocol begins with conditions proven effective for similar furanic compounds and is then optimized for this compound.[2][6] An acidic modifier (e.g., phosphoric acid) is included in the mobile phase to ensure the morpholine nitrogen is protonated, leading to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Standard S2 Prepare Stock & Working Standards S1->S2 H1 System Suitability Test (SST) S2->H1 P1 Prepare Sample Solution H3 Inject Samples P1->H3 H2 Inject Standards (Calibration Curve) H1->H2 H2->H3 D1 Integrate Peak Areas H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: HPLC quantification workflow from preparation to analysis.

Detailed Protocol: RP-HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (≥98% purity).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄), analytical grade.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% H₃PO₄
Mobile Phase B Acetonitrile with 0.1% H₃PO₄
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (λ) 280 nm (or λmax determined by DAD scan)
Injection Volume 10 µL
Run Time Approximately 23 minutes

3. Preparation of Solutions

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards (1-50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution: Prepare a sample solution by dissolving the material to be tested in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol: An ICH Q2(R2) Framework

To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[4][5][7]

1. Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4] Forced degradation studies are essential to demonstrate this and establish the stability-indicating nature of the method.[8][9]

  • Protocol: Expose the sample solution (e.g., 20 µg/mL of this compound) to the following stress conditions to achieve 5-20% degradation[9]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then prepare solution.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for 24 hours.

  • Analysis: Analyze all stressed samples alongside a non-degraded control.

  • Acceptance Criteria: The method is specific if the main analyte peak is free from co-eluting peaks from degradation products, impurities, or excipients. Peak purity analysis using a DAD is required.

2. Linearity, Accuracy, and Precision These parameters establish the quantitative performance of the method across a specified range.

Validation ParameterProtocolTypical Acceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the desired range (e.g., 1-50 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998
Accuracy (% Recovery) Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[7]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform six replicate injections of a single standard preparation (e.g., at 100% concentration).Relative Standard Deviation (RSD) ≤ 2.0%.[4]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst and/or instrument.RSD ≤ 2.0%.
LOQ/LOD Determine based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or standard deviation of the response and the slope of the calibration curve.LOQ should be precisely and accurately quantifiable.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity and Trace Analysis

GC-MS is a powerful alternative, particularly for identifying unknown impurities or for quantifying the analyte when the sample matrix is too complex for HPLC-UV. Due to the polarity and limited volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle and Derivatization Strategy

The aldehyde functional group can be derivatized to form a more stable oxime or, more commonly for GC, the entire molecule can be silylated. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with a trimethylsilyl (TMS) group. This strategy is effective for compounds like 5-HMF and is adaptable here.[10] The mass spectrometer provides exceptional specificity by monitoring characteristic fragment ions of the derivatized analyte.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Prepare Sample & Standard Solutions P2 Evaporate to Dryness P1->P2 P3 Add Derivatization Reagent (BSTFA) P2->P3 P4 Heat to Complete Reaction P3->P4 G1 Inject Derivatized Sample P4->G1 G2 Separation on GC Column G1->G2 G3 Ionization & Mass Analysis (MS) G2->G3 D1 Extract Ion Chromatograms (EIC) G3->D1 D2 Integrate Peaks D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: GC-MS workflow including the critical derivatization step.

Detailed Protocol: GC-MS Method

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • GC column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Pyridine or Acetonitrile (anhydrous).

2. Derivatization Procedure

  • Pipette an aliquot of the sample or standard solution into a GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterRecommended Condition
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification

Part 3: UV-Vis Spectrophotometry — A Rapid Screening Tool

For applications where high throughput is needed and the sample matrix is simple and well-defined, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.

Principle

This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The conjugated π-electron system in the this compound molecule absorbs UV radiation at a characteristic wavelength (λmax), allowing for direct quantification.[11][12]

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometer cluster_data Calculation P1 Prepare Blank, Standards, & Samples A1 Perform Wavelength Scan to find λmax P1->A1 A2 Zero with Blank A1->A2 A3 Measure Absorbance of Standards & Samples A2->A3 D1 Create Calibration Curve A3->D1 D2 Calculate Sample Concentration D1->D2

Caption: UV-Vis spectrophotometry workflow for rapid quantification.

Detailed Protocol: UV-Vis Method

1. Instrumentation and Materials

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Reference standard and solutions as prepared for HPLC.

2. Procedure

  • Determine λmax: Using a standard solution (e.g., 10 µg/mL), perform a wavelength scan from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Set the spectrophotometer to λmax.

    • Zero the instrument using the diluent as a blank.

    • Measure the absorbance of each calibration standard (e.g., 1-20 µg/mL).

    • Plot absorbance vs. concentration to generate a calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the sample solution.

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Summary and Recommendations

The choice of analytical method depends critically on the specific requirements of the analysis.

FeatureRP-HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Excellent for stability-indicating assays)Very High (Mass detector provides structural info)Low (Prone to interference from other absorbing species)
Sensitivity Good (µg/mL to high ng/mL)Excellent (ng/mL to pg/mL)Moderate (µg/mL range)
Throughput ModerateLow (due to sample prep and long run times)High
Application Recommended for: Routine QC, stability testing, purity assays, content uniformity.Recommended for: Impurity identification, trace analysis in complex matrices.Recommended for: High-throughput screening, process monitoring (with known matrix).

Expert Recommendation: For drug development and quality control environments, the RP-HPLC-UV method should be established as the primary quantitative technique due to its superior balance of specificity, sensitivity, and robustness. The GC-MS method serves as an essential orthogonal method for impurity identification and characterization. The UV-Vis method is best reserved for in-process controls where the sample matrix is simple and speed is paramount.

References

Application Notes & Protocols: 5-Morpholin-4-yl-2-furaldehyde as a Chemical Probe for Investigating P-glycoprotein Function

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Novel Probe for a Key Drug Transporter

In the landscape of drug discovery and development, understanding the mechanisms of multidrug resistance (MDR) is of paramount importance. A central player in this phenomenon is P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells, thereby reducing the intracellular concentration and efficacy of many therapeutic agents[1]. The development of chemical tools to probe the function and expression of P-gp is crucial for overcoming MDR and for the pharmacokinetic optimization of new drug candidates.

5-Morpholin-4-yl-2-furaldehyde is a heterocyclic compound featuring a furan ring, a scaffold known to be present in a variety of biologically active molecules with diverse therapeutic properties, including anticancer and antimicrobial activities[1][2][3]. The morpholine moiety is also a common constituent in medicinal chemistry, often improving the pharmacokinetic profile of compounds[4]. The convergence of these two structural motifs in this compound suggests its potential as a bioactive molecule. Furthermore, furan-based compounds have been successfully developed as fluorescent probes for cellular imaging, indicating that this compound may possess intrinsic fluorescence that can be leveraged for biological investigations[5][6][7].

This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound as a chemical probe to investigate the function of P-glycoprotein. While direct literature on this specific application is emerging, the principles outlined herein are based on established methodologies for characterizing P-gp inhibitors and the known properties of related furan derivatives.

Table 1: Physicochemical Properties of this compound [8]

PropertyValue
CAS Number 3680-96-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name 5-(morpholin-4-yl)furan-2-carbaldehyde
Appearance Solid (typical)
Solubility Soluble in organic solvents such as DMSO and ethanol.

II. Hypothesized Mechanism of Action and Experimental Rationale

We hypothesize that this compound acts as an inhibitor of P-glycoprotein. Its mechanism of action can be elucidated through a series of well-defined experiments. The aldehyde functional group may engage in interactions within the P-gp binding pocket, while the morpholine group can influence its solubility and cellular uptake.

The core experimental strategy involves a competitive inhibition assay. In this setup, a known fluorescent substrate of P-gp is used to establish a baseline of efflux activity. The introduction of this compound is expected to compete with the fluorescent substrate for binding to P-gp, leading to an increase in the intracellular accumulation of the fluorescent substrate. This change in fluorescence intensity can be quantified to determine the inhibitory potency (IC₅₀) of this compound.

Furthermore, if this compound possesses intrinsic fluorescent properties, it could be used directly to visualize its accumulation in cells, providing a direct readout of P-gp activity. In cells with high P-gp expression, the fluorescence of this compound would be expected to be lower due to active efflux, while in the presence of a known P-gp inhibitor or in P-gp deficient cells, its fluorescence would be higher.

G cluster_0 P-gp Inhibition Assay Workflow start P-gp expressing cells probe Add Fluorescent P-gp Substrate (e.g., Calcein-AM) start->probe Step 1 inhibitor Add this compound (Test Compound) probe->inhibitor Step 2 incubation Incubate inhibitor->incubation Step 3 measurement Measure Intracellular Fluorescence (Flow Cytometry or Plate Reader) incubation->measurement Step 4 analysis Data Analysis: Calculate IC50 measurement->analysis Step 5

Figure 1. Conceptual workflow for assessing the P-gp inhibitory activity of this compound.

III. Application Notes

Probing P-glycoprotein Activity and Screening for Novel Modulators

This compound can be employed as a reference inhibitor in high-throughput screening campaigns to identify novel P-gp modulators. By establishing a robust assay where this compound demonstrates consistent inhibition, it can serve as a positive control to validate the assay performance and to rank the potency of new chemical entities. The protocols provided in the subsequent section detail the necessary steps to characterize its inhibitory profile.

Cellular Imaging of P-gp Function

Given the precedent for furan-based molecules exhibiting fluorescence, this compound holds promise as a fluorescent probe for imaging P-gp activity in living cells[5][6][7]. This application would involve incubating cells with the compound and visualizing its subcellular distribution using fluorescence microscopy. In MDR cancer cells overexpressing P-gp, a diminished intracellular fluorescence signal would be expected compared to non-resistant parental cells. This differential accumulation can be a powerful tool for studying the dynamics of P-gp-mediated efflux in real-time.

IV. Detailed Experimental Protocols

Protocol 1: Determination of P-glycoprotein Inhibition using a Calcein-AM Efflux Assay

This protocol describes a fluorescence-based assay to quantify the inhibition of P-gp activity by this compound using calcein-AM as a fluorescent substrate.

A. Materials

  • P-gp overexpressing cells (e.g., Caco-2, MDCKII-MDR1) and corresponding parental cell line.

  • This compound (prepare a 10 mM stock solution in DMSO).

  • Calcein-AM (prepare a 1 mM stock solution in DMSO).

  • Positive control inhibitor (e.g., Verapamil, 10 mM stock in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader or flow cytometer.

B. Cell Culture

  • Culture P-gp overexpressing and parental cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly to maintain exponential growth.

C. Assay Procedure

  • Seed cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

  • On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS.

  • Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare wells with a known P-gp inhibitor as a positive control and a vehicle control (DMSO).

  • Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Prepare a working solution of calcein-AM in culture medium at a final concentration of 0.25 µM.

  • Add the calcein-AM solution to all wells and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Aspirate the loading solution and wash the cells twice with ice-cold PBS.

  • Add 100 µL of PBS to each well.

D. Data Acquisition and Analysis

  • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for calcein (typically ~485 nm excitation and ~520 nm emission).

  • Alternatively, detach the cells with trypsin-EDTA and analyze the fluorescence of individual cells by flow cytometry.

  • Subtract the background fluorescence from wells containing no cells.

  • Normalize the fluorescence intensity of the treated wells to the vehicle control.

  • Plot the normalized fluorescence as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_1 Cellular Imaging Workflow cell_prep Plate cells on glass-bottom dishes probe_loading Load cells with This compound cell_prep->probe_loading incubation_wash Incubate and Wash probe_loading->incubation_wash imaging Acquire images using fluorescence microscope incubation_wash->imaging image_analysis Analyze fluorescence intensity and localization imaging->image_analysis

Figure 2. A generalized workflow for cellular imaging using this compound as a fluorescent probe.

Protocol 2: Cellular Imaging with this compound (Hypothetical)

This protocol is based on the assumption that this compound possesses usable fluorescent properties. The specific excitation and emission wavelengths would need to be determined experimentally.

A. Materials

  • P-gp overexpressing and parental cells.

  • This compound (10 mM stock in DMSO).

  • Glass-bottom imaging dishes or chamber slides.

  • Fluorescence microscope with appropriate filter sets.

  • Hoechst 33342 or DAPI for nuclear counterstaining.

B. Procedure

  • Seed cells on glass-bottom dishes and allow them to adhere and grow.

  • On the day of imaging, wash the cells with warm PBS.

  • Prepare a working solution of this compound in culture medium (e.g., 1-10 µM).

  • Incubate the cells with the probe solution for 30-60 minutes at 37°C.

  • (Optional) Add a nuclear counterstain like Hoechst 33342 for the last 10 minutes of incubation.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium or imaging buffer to the cells.

  • Acquire images using a fluorescence microscope. Use appropriate filter sets based on the pre-determined excitation and emission spectra of the probe.

C. Image Analysis

  • Quantify the mean fluorescence intensity per cell in both P-gp overexpressing and parental cell lines.

  • Observe the subcellular localization of the probe.

V. Data Interpretation and Troubleshooting

  • High background fluorescence: Ensure complete washing of cells to remove extracellular probe.

  • Low signal: Optimize probe concentration and incubation time.

  • Inconsistent results: Ensure cell health and consistent seeding density.

  • No inhibition observed: The compound may not be a P-gp inhibitor, or the concentrations tested may be too low.

VI. Specificity and Off-Target Considerations

It is critical to evaluate the specificity of this compound as a P-gp inhibitor. Other ABC transporters, such as MRP1 and BCRP, can also contribute to multidrug resistance.

Recommended validation experiments:

  • Counter-screening: Test the compound against cell lines that selectively overexpress other ABC transporters (e.g., MRP1, BCRP) to determine its inhibitory profile.

  • ATPase Assay: Measure the effect of the compound on the ATP hydrolysis activity of purified P-gp. This can help to distinguish between substrates and non-competitive inhibitors.

  • Competition Assays with Multiple Substrates: Use a panel of known P-gp substrates with different binding sites to probe the nature of the interaction.

VII. References

  • A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. (2024). Chempluschem. --INVALID-LINK--

  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. (n.d.). ResearchGate. --INVALID-LINK--

  • A Fluoran-Based Cu2+-Selective Fluorescent Probe and its Application in Cell Imaging. (2020). Journal of Fluorescence. --INVALID-LINK--

  • Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors. (n.d.). Nature. --INVALID-LINK--

  • A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. (2024). Frontiers in Pharmacology. --INVALID-LINK--

  • Near-Infrared Fluorescent Furin Probe for Revealing the Role of Furin in Cellular Carcinogenesis and Specific Cancer Imaging. (2019). Analytical Chemistry. --INVALID-LINK--

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. --INVALID-LINK--

  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. (2023). YouTube. --INVALID-LINK--

  • Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. (2021). Pharmaceutics. --INVALID-LINK--

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. --INVALID-LINK--

  • A Review on Biological and Medicinal Significance of Furan. (2024). ResearchGate. --INVALID-LINK--

  • Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. (2024). Journal of Chromatographic Science. --INVALID-LINK--

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. --INVALID-LINK--

  • Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. (2022). ResearchGate. --INVALID-LINK--

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2022). ResearchGate. --INVALID-LINK--

  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Future Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. --INVALID-LINK--

  • Application of Coumarin Hydroxylamine in the Fluorescent Quantitative Analysis of Furfural Molecules. (2020). University Chemistry. --INVALID-LINK--

References

The Versatile Role of 5-Morpholin-4-yl-2-furaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and readily accessible building blocks is paramount for the efficient construction of complex molecular architectures. 5-Morpholin-4-yl-2-furaldehyde emerges as a significant scaffold, merging the established reactivity of the furan-2-carbaldehyde core with the influential electronic properties of a C5-morpholino substituent. The electron-donating nature of the morpholine nitrogen enriches the furan ring, enhancing its reactivity as a diene in cycloaddition reactions and modulating the electrophilicity of the aldehyde. This unique electronic profile makes it a valuable synthon for the synthesis of a diverse array of heterocyclic compounds, which are foundational to medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃--INVALID-LINK--
Molecular Weight181.19 g/mol --INVALID-LINK--
AppearanceExpected to be a solidGeneral knowledge based on similar compounds
CAS Number3680-96-4--INVALID-LINK--

Note: Further empirical data such as melting point and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be obtained for the synthesized material to ensure purity and confirm identity.

Part I: Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) on a suitable 5-halo-2-furaldehyde precursor, typically 5-bromo-2-furaldehyde.[2][3] The electron-withdrawing aldehyde group activates the furan ring towards nucleophilic attack, facilitating the displacement of the bromide by morpholine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The morpholine nitrogen acts as the nucleophile, attacking the carbon atom bearing the bromine. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the furan ring is restored.

SNAr_Mechanism furan 5-Bromo-2-furaldehyde meisenheimer Meisenheimer Complex (Resonance Stabilized) furan->meisenheimer + Morpholine morpholine Morpholine morpholine->meisenheimer base Base (e.g., K₂CO₃) base->meisenheimer product This compound meisenheimer->product - Br⁻ salt HBr salt of Base meisenheimer->salt

Caption: Workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol: Synthesis via SNAr

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)[1]

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde and anhydrous DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of morpholine at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Part II: Applications in Organic Synthesis

The presence of both an aldehyde and an electron-rich furan ring makes this compound a versatile substrate for a variety of synthetic transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The aldehyde functionality readily participates in Knoevenagel condensations with active methylene compounds, providing access to a wide range of α,β-unsaturated products. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6][7]

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine or an amine salt is typically used to generate the nucleophilic enolate from the active methylene compound without promoting side reactions of the aldehyde.

  • Solvent: Protic solvents like ethanol or methanol are often suitable, though azeotropic removal of water with a Dean-Stark apparatus in a solvent like toluene can drive the reaction to completion.

Knoevenagel_Condensation aldehyde This compound intermediate Intermediate Adduct aldehyde->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate + catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate product α,β-Unsaturated Product intermediate->product - H₂O

Caption: General workflow of a Knoevenagel condensation reaction.

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath and collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Active Methylene CompoundExpected Product StructurePotential Applications
Malononitrile2-((5-morpholinofuran-2-yl)methylene)malononitrilePrecursor for pyridines and other heterocycles
Ethyl CyanoacetateEthyl 2-cyano-3-(5-morpholinofuran-2-yl)acrylateIntermediate for pharmaceuticals
Diethyl MalonateDiethyl 2-((5-morpholinofuran-2-yl)methylene)malonateBuilding block for barbiturates and other bioactive compounds
Multicomponent Reactions (MCRs): Rapid Assembly of Molecular Complexity

This compound is an excellent candidate for use in multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of complex, drug-like molecules in a single step.[6][8][9]

The Ugi Four-Component Reaction (Ugi-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The electron-rich nature of the furan ring in this compound can influence the rate and outcome of the initial imine formation.

Ugi_Reaction cluster_reactants Reactants aldehyde This compound product α-Acylamino Amide Product aldehyde->product One-Pot Reaction amine Amine amine->product One-Pot Reaction acid Carboxylic Acid acid->product One-Pot Reaction isocyanide Isocyanide isocyanide->product One-Pot Reaction

Caption: The convergence of four components in a Ugi reaction.

Detailed Experimental Protocol: Ugi-4CR

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol

Procedure:

  • In a vial, dissolve this compound and benzylamine in methanol. Stir for 20 minutes at room temperature to facilitate imine formation.

  • Add acetic acid to the mixture, followed by the addition of tert-butyl isocyanide.

  • Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the Ugi product.

Cycloaddition Reactions: Synthesis of Bridged Bicyclic Systems

The electron-donating morpholino group at the C5 position significantly increases the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, making it a more reactive diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[7][10][11][12][13] This provides a powerful method for constructing oxabicyclic systems, which are precursors to a variety of carbocyclic and heterocyclic compounds.

Mechanistic Considerations: The Diels-Alder reaction of furans is often reversible. The electron-donating substituent on this compound is expected to favor the forward reaction. The stereochemical outcome (endo/exo selectivity) will be influenced by the nature of the dienophile and the reaction conditions.

Diels_Alder_Reaction diene This compound (Diene) product Oxabicyclic Adduct diene->product dienophile Dienophile (e.g., N-Methylmaleimide) dienophile->product +

Caption: A [4+2] Diels-Alder cycloaddition to form an oxabicyclic product.

Detailed Experimental Protocol: Diels-Alder Reaction with N-Methylmaleimide

Materials:

  • This compound (1.0 eq)

  • N-Methylmaleimide (1.2 eq)

  • Toluene or Xylene

Procedure:

  • Dissolve this compound and N-methylmaleimide in toluene in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 110-140 °C. The use of a sealed tube may be necessary to reach higher temperatures and pressures, which can favor the cycloaddition.

  • Monitor the reaction for the formation of the cycloadduct by ¹H NMR spectroscopy of an aliquot or by LC-MS.

  • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by recrystallization or column chromatography. Note that the adduct may be sensitive to acid and retro-Diels-Alder conditions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the dual reactivity of its aldehyde and electron-rich furan functionalities provide access to a wide range of molecular scaffolds through well-established and robust synthetic methodologies. The protocols detailed herein for Knoevenagel condensations, Ugi multicomponent reactions, and Diels-Alder cycloadditions serve as a foundation for the exploration of novel chemical space. For researchers and professionals in drug development, the derivatives accessible from this starting material offer promising avenues for the discovery of new therapeutic agents. Future work could explore its application in other named reactions, asymmetric catalysis, and the synthesis of novel polymeric materials.

References

Application Notes & Protocols: 5-Morpholin-4-yl-2-furaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. 5-Morpholin-4-yl-2-furaldehyde emerges as a compound of significant interest, elegantly merging two potent scaffolds: the furan ring and the morpholine moiety.

The furan nucleus is a five-membered aromatic heterocycle integral to numerous biologically active compounds, contributing to a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its utility often lies in its ability to act as a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] The aldehyde group at the 2-position further serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives such as Schiff bases, hydrazones, and chalcones for extensive structure-activity relationship (SAR) studies.[3][4]

Complementing the furan core is the morpholine ring, a ubiquitous pharmacophore in modern drug discovery.[5] The inclusion of a morpholine moiety is a well-established strategy to enhance the pharmacological profile of a lead compound. It often improves aqueous solubility, metabolic stability, and can serve as a crucial hydrogen bond acceptor, strengthening interactions with biological targets like protein kinases.[5] The fusion of these two scaffolds in this compound creates a molecule with a compelling rationale for exploration in various therapeutic areas.

This guide provides a comprehensive overview of the potential applications of this compound, hypothesized mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 5-morpholin-4-ylfuran-2-carbaldehyde[6]
CAS Number 3680-96-4[6]
Molecular Formula C₉H₁₁NO₃[6]
Molecular Weight 181.19 g/mol [6]
Appearance Solid (form may vary)-
Hazards Harmful if swallowed (Acute Toxicity, Oral)[6]

II. Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

While direct mechanistic studies on this compound are emerging, the known activities of related furan and morpholine-containing compounds allow for the formulation of compelling hypotheses. A significant body of research points to the ability of such derivatives to modulate critical signaling pathways that are frequently dysregulated in cancer.[7]

One of the most promising hypothetical targets is the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[8] Furan derivatives have demonstrated the ability to suppress this pathway, leading to anti-proliferative effects.[3][7] The morpholine ring is also a key feature in known PI3K inhibitors, suggesting a synergistic potential.

The proposed mechanism involves the inhibition of PI3K, which would prevent the phosphorylation and activation of Akt. This, in turn, would inhibit the downstream effector mTOR, a master regulator of protein synthesis and cell growth. The ultimate result is the induction of cell cycle arrest and apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR:s->Apoptosis:n Inhibits Inhibitor 5-Morpholin-4-yl- 2-furaldehyde Inhibitor->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

III. Experimental Workflows and Protocols

This section provides detailed, field-proven protocols for the synthesis and biological evaluation of this compound.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (5-Bromo-2-furaldehyde, Morpholine) reaction Protocol 1: Nucleophilic Aromatic Substitution start->reaction purification Purification (Chromatography) reaction->purification product Target Compound: This compound purification->product protocol2 Protocol 2: In Vitro Anticancer Screening (MTT Assay) product->protocol2 protocol3 Protocol 3: Antimicrobial Screening (MIC Determination) product->protocol3 data Data Analysis (IC50 / MIC Calculation) protocol2->data protocol3->data

Caption: General workflow for the synthesis and evaluation of this compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Principle: This protocol describes a common and reliable method for synthesizing 5-substituted furan derivatives. It involves the nucleophilic displacement of a halide (bromide) on the furan ring by an amine (morpholine). The reaction is typically performed in a polar aprotic solvent.

Materials:

  • 5-Bromo-2-furaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-furaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Add potassium carbonate (2.0 eq) to the mixture. This acts as a base to facilitate the reaction.

  • Add morpholine (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and allow it to stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine. The washing steps remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3][9]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer)[9][10]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique to determine the MIC.[9]

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed by eye or with a microplate reader.

IV. Data Presentation and Interpretation

Quantitative data from biological assays should be compiled for clear comparison. The following tables serve as templates for organizing results.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineTissue of OriginIC₅₀ (µM) after 48hStandard Drug (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast[Insert Data][Insert Data]
HCT 116Colon[Insert Data][Insert Data]
A549Lung[Insert Data][Insert Data]
PC-3Prostate[Insert Data][Insert Data]

Table 2: In Vitro Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)Standard Drug (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Candida albicansFungal[Insert Data][Insert-Data]

V. Conclusion and Future Directions

This compound represents a synthetically accessible and promising scaffold for medicinal chemistry research. Its design inherently combines the advantageous properties of both the furan and morpholine moieties, providing a strong rationale for its evaluation as a potential anticancer and antimicrobial agent. The protocols detailed in this guide offer a robust framework for investigating its biological activity and elucidating its mechanism of action. Future research should focus on synthesizing a library of analogues to build a comprehensive structure-activity relationship, optimizing potency and selectivity, and advancing the most promising candidates into more complex preclinical models.

VI. References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. 1

  • BenchChem. (n.d.). A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 5-Nitro-2-furaldehyde. 9

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2

  • BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. 7

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. 6

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. 11

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 10

  • Santa Cruz Biotechnology. (n.d.). 5-(Morpholin-4-ylmethyl)furan-2-carboxaldehyde. 12

  • BenchChem. (n.d.). Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. 3

  • Kaur, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 5

  • Wahyuningsih, T. W., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. 13

  • ResearchGate. (2017). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. 4

  • Wang, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. 8

  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry. 14

References

safe handling and storage procedures for 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 5-Morpholin-4-yl-2-furaldehyde

Introduction and Scientific Context

This compound (CAS No. 3680-96-4) is a synthetic organic compound featuring a furaldehyde core substituted with a morpholine moiety.[1] Its structural combination suggests its utility as a versatile building block in medicinal chemistry and materials science. The furan ring is a common scaffold in pharmacologically active molecules, while the morpholine group is frequently incorporated to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

Given the reactivity of the aldehyde and the toxicological profiles of its parent structures (furaldehyde and morpholine), a robust understanding and implementation of safe handling procedures are paramount for researchers. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in an analysis of its chemical properties and data from structurally related compounds. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work with this compound while minimizing risk.

Hazard Identification and Risk Assessment

The primary known hazard for this compound is that it is Harmful if swallowed (Acute Toxicity, Oral, Category 4), as per GHS classifications.[1] However, due to the limited toxicological data available for this specific molecule, a conservative approach requires assessing the hazards associated with its core components: 2-furaldehyde and morpholine.

  • 2-Furaldehyde (Furfural): This parent compound is a flammable liquid and vapor that is toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[2] It causes skin and eye irritation, may cause respiratory irritation, and is a suspected carcinogen. A significant and often overlooked hazard is the potential for furaldehydes to form explosive peroxides upon prolonged exposure to air and light.[3]

  • Morpholine: This amine is also a flammable liquid and vapor. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[4][5]

Quantitative Data Summary

The following tables provide key chemical properties for the compound and occupational exposure limits (OELs) for its parent moieties to guide risk mitigation strategies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 3680-96-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name 5-morpholin-4-ylfuran-2-carbaldehyde[1]
Appearance Solid (Typical)[6]

Table 2: Occupational Exposure Limits (OELs) of Structurally Related Compounds

CompoundAgencyTWA (8-hour)STEL (15-min)NotationsSource
Furfural OSHA5 ppm (20 mg/m³)-Skin[7]
Furfural ACGIH2 ppm (7.9 mg/m³)-Skin[7]
Morpholine OSHA20 ppm (70 mg/m³)-Skin[8]
Formaldehyde OSHA0.75 ppm2 ppm-[9]

Note: The "Skin" notation indicates that significant exposure can occur through skin absorption.[7] These values for related compounds underscore the need for robust engineering controls and PPE to minimize inhalation and dermal exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10] The fume hood provides critical protection from inhaling potentially harmful vapors or dust.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and depends on the scale and nature of the operation.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[3] For procedures with a higher risk of splashing (e.g., transfers of large volumes of solution), a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Nitrile or neoprene gloves are required. Given the potential for skin absorption, as indicated by the parent compounds, ensure gloves are of an appropriate thickness (e.g., >0.35 mm) and are changed immediately if contamination is suspected.[13] Never wear contaminated gloves outside the fume hood.[3]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger scale operations, a chemically resistant apron may be necessary.[12]

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If engineering controls fail or for emergency situations, a respirator with an organic vapor cartridge is necessary.[14]

The following diagram outlines the decision-making process for PPE selection.

PPE_Selection start Start: Procedure with This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing solid (<1g) or preparing dilute solution? fume_hood->weighing  Yes stop STOP! Do not proceed without a functioning fume hood. fume_hood->stop  No ppe_base Mandatory Base PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base  Yes ppe_splash Add Face Shield weighing->ppe_splash  No (e.g., large volume transfer, refluxing reaction) procedure Perform Procedure ppe_base->procedure ppe_splash->ppe_base end_procedure End Procedure procedure->end_procedure

Figure 1: PPE Selection Workflow

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE (Figure 1) before starting. Ensure the chemical fume hood sash is at the appropriate working height.

  • Tare: Place a clean, appropriately sized weighing vessel on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of solid this compound from the stock container to the weighing vessel. Perform this action slowly to avoid generating airborne dust.

  • Closure: Immediately and securely close the stock container.

  • Dissolution: Add the desired solvent to the weighing vessel containing the compound. If necessary, gently swirl or stir to dissolve. Keep the container closed as much as possible during dissolution.

  • Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent-soaked wipe. Dispose of the wipe in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[11]

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous byproducts.

  • Container: Store in the original, tightly sealed container.[3][11]

  • Atmosphere: For long-term storage (>6 months), storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent potential air-induced degradation or peroxide formation, a known risk for furaldehydes.[3]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][14] Avoid storing in direct sunlight or areas with significant temperature fluctuations.[3][11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][5] Contact with strong acids or bases can potentially trigger a violent polymerization reaction.[3]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate hazards.

Protocol: Small Spill Management (<5g solid or <50mL solution)
  • Alert: Immediately alert personnel in the immediate vicinity.

  • Evacuate (if necessary): If the spill generates significant dust or vapor, evacuate the immediate area.

  • Control: If flammable solvents are involved, remove all ignition sources.[3][15]

  • Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Wearing appropriate PPE (including double gloves), carefully sweep the absorbed material and spill residue into a labeled container for hazardous waste. Use non-sparking tools for this process.[4][15]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Seal the waste container and dispose of it through the institution's hazardous waste management program.

  • Report: Report the incident to the laboratory supervisor or safety officer.

The following diagram illustrates the spill response workflow.

Spill_Response spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<5g solid or <50mL soln) assess->small_spill  Small large_spill Large Spill or High Vapor/Dust assess->large_spill  Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Area Call Emergency Response large_spill->evacuate contain Contain with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect Waste into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Safety Office decontaminate->dispose

Figure 2: Small Laboratory Spill Response Workflow
First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][14]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of reactions involving furaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of furan chemistry. Our focus is on delivering practical, field-tested insights grounded in established scientific principles to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of furaldehyde derivatives, offering explanations and actionable solutions.

Q1: My furaldehyde derivative synthesis is resulting in a dark, tarry substance with very low yield. What is the likely cause and how can I prevent it?

The formation of dark, polymeric byproducts is a frequent issue in furan chemistry, primarily due to the inherent instability of the furan ring under acidic conditions.[1][2] This is particularly prevalent in reactions like the Vilsmeier-Haack formylation or the Paal-Knorr synthesis, which often employ strong acids and heat.[1][3]

Causality: The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[2] Protonation of the furan ring, especially at the α-carbon, can initiate a cascade of reactions leading to polymerization.[2] This process is exacerbated by high temperatures, which can accelerate these degradation pathways.[1][4]

Troubleshooting Strategies:

  • Choice of Acid: Opt for milder acid catalysts. In the Paal-Knorr synthesis, for instance, Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids like p-toluenesulfonic acid (p-TsOH) can be effective alternatives to strong mineral acids like H₂SO₄.[5][6]

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For thermally sensitive compounds, vacuum distillation for purification is crucial, ensuring the bath temperature remains below 130°C to prevent thermal decomposition.[1]

  • Solvent Selection: The choice of solvent can have a stabilizing effect. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to stabilize furan derivatives.[2] In contrast, protic solvents like water can participate in degradation pathways.[2][7]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation byproducts.[8]

Q2: I am attempting a Suzuki-Miyaura coupling to synthesize a 5-aryl-2-furaldehyde, but the yield is consistently low. What factors should I investigate?

Low yields in Suzuki-Miyaura couplings involving furan derivatives can stem from several factors, including the choice of base, catalyst system, and reaction conditions.

Causality: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10] The efficiency of this activation, along with the stability of the palladium catalyst and the furan ring itself, directly impacts the reaction yield.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low Yield in Suzuki-Miyaura Coupling base Optimize Base Selection start->base catalyst Evaluate Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions workup Check Workup & Purification start->workup base_details Inorganic bases (Na2CO3, K2CO3, K3PO4) are common. Na2CO3 is often highly effective. base->base_details Consider basicity and solubility catalyst_details Use fresh palladium catalyst. Consider different phosphine ligands. catalyst->catalyst_details Ensure catalyst activity and appropriate ligand. temp temp conditions->temp Optimize Temperature solvent solvent conditions->solvent Select Appropriate Solvent workup_details Check aqueous layers for product. Use appropriate purification method (e.g., column chromatography). workup->workup_details Ensure product is not lost during extraction or purification. temp_details temp_details temp->temp_details Start around 60°C and adjust as needed. solvent_details solvent_details solvent->solvent_details A mixture of an organic solvent (e.g., THF, Dioxane) and water is common.

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of furaldehyde derivatives.

Data-Driven Insights on Base Selection:

The choice of base can significantly impact the yield of Suzuki-Miyaura couplings. The following table provides a comparative overview of different bases.

BaseTypical SubstratesAverage Yield Range (%)Key Considerations
Na₂CO₃Aryl iodides and chlorides90-98Often the most effective and economical choice.[3]
K₂CO₃Aryl chlorides85-95A common and effective alternative to Na₂CO₃.[9]
K₃PO₄Sterically hindered substrates75-90A stronger base that can be effective for challenging couplings.[11]
Cs₂CO₃Base-sensitive substrates70-85A milder base suitable for delicate functional groups.
Organic Bases (e.g., TEA, DIPEA)Specialized applicationsVariableCan be useful when inorganic bases lead to side reactions.[9]
Q3: How can I purify my furaldehyde derivative, which seems to be thermally unstable?

Thermal instability is a common characteristic of furaldehyde derivatives. Standard purification techniques like atmospheric distillation can lead to decomposition and polymerization.

Recommended Purification Methods:

  • Vacuum Distillation: This is the preferred method for purifying liquid furaldehyde derivatives. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that minimizes thermal degradation. It is crucial to maintain a bath temperature below 130°C.[1]

  • Column Chromatography: For solid or high-boiling liquid derivatives, silica gel column chromatography is an effective purification technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from impurities.[1]

  • Pre-purification wash: Before distillation, washing the crude product with a mild base solution, such as saturated sodium bicarbonate, can effectively remove acidic impurities that might catalyze degradation during heating.[1]

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare furaldehyde derivatives.

Guide 1: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[5][12]

Common Issues and Solutions:

IssueProbable Cause(s)Troubleshooting Steps
Reaction is slow or incomplete - Insufficiently active catalyst.- Steric hindrance in the substrate.- Increase catalyst loading: A modest increase (e.g., from 5 to 10 mol%) may be beneficial.[3]- Use a stronger acid: If using a mild acid, consider a stronger one, but be mindful of potential side reactions.[3][5]- Microwave assistance: Microwave irradiation can significantly reduce reaction times and improve yields.[3][12]
Formation of tarry byproducts - Harsh acidic conditions.- High reaction temperature.- Use a milder acid catalyst: (e.g., p-TsOH, Lewis acids).[5][6]- Optimize temperature: Use the lowest effective temperature.- Solvent choice: High-boiling aprotic solvents like toluene or DMF can offer better temperature control.[3]
Low Yield - Incomplete reaction.- Side reactions (polymerization, ring-opening).- Impure starting materials.- Address the points above for incomplete reactions and byproduct formation.- Ensure high purity of the 1,4-dicarbonyl starting material. - Add a dehydrating agent: Phosphorus pentoxide (P₂O₅) or acetic anhydride can drive the equilibrium towards the furan product.[5][6]

Mechanistic Insight: The reaction proceeds via protonation of a carbonyl group, followed by enolization and a rate-determining intramolecular cyclization to form a hemiacetal, which then dehydrates to the furan.[6] Understanding this mechanism highlights the importance of an effective acid catalyst and the removal of water to drive the reaction to completion.

Guide 2: The Vilsmeier-Haack Formylation of Furans

This reaction introduces a formyl group onto an electron-rich furan ring using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[13]

Experimental Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification prep1 Cool DMF to 0°C prep2 Slowly add POCl3 (maintain temp < 10°C) prep1->prep2 prep3 Stir at 0°C for 30 min prep2->prep3 react1 Add furan substrate solution to Vilsmeier reagent at 0°C prep3->react1 react2 Warm to room temperature and stir workup1 Quench with ice water react2->workup1 workup2 Hydrolyze with NaOAc solution workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, and concentrate workup3->workup4 workup5 Purify by column chromatography or vacuum distillation workup4->workup5

References

5-Morpholin-4-yl-2-furaldehyde degradation and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Morpholin-4-yl-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and application in experimental settings.

Introduction to this compound

This compound is a synthetic organic compound that integrates a furan ring, an aldehyde group, and a morpholine moiety. The morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] However, the furaldehyde component, particularly the highly active furan ring and the aldehyde group, can be susceptible to degradation under various experimental conditions.[3][4] Understanding the stability profile of this compound is therefore critical for ensuring the reliability and reproducibility of experimental results.

This guide provides practical solutions to common stability and degradation issues, grounded in the chemical principles of furaldehydes and morpholine-containing compounds.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments with this compound.

Problem 1: Color Change of Solid Compound or Solutions

Symptom: Your solid this compound, which should be a stable solid, has developed a yellow or brownish color over time. Alternatively, solutions of the compound, especially in certain solvents, change color upon standing.

Possible Cause: Furaldehydes are known to be sensitive to light and air, which can lead to the formation of colored degradation products.[5] This process is often accelerated by exposure to heat and impurities.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Solid: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[6] Storage at a reduced temperature (e.g., 2-8 °C) in a desiccator is recommended.

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at low temperatures in the dark.

  • Assess Purity:

    • Analyze the discolored sample by High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities. Compare the chromatogram to that of a fresh or properly stored sample.

    • A simple visual representation of this workflow is provided below.

Workflow for Investigating Color Change

A Color Change Observed B Check Storage Conditions A->B C Improper Storage B->C Yes D Proper Storage B->D No E Implement Correct Storage: - Amber vial - Inert atmosphere - Low temperature C->E F Assess Purity (HPLC) D->F G Impurities Detected F->G Yes H No Significant Impurities F->H No I Purify Compound (e.g., recrystallization, chromatography) G->I J Consider Intrinsic Instability under Experimental Conditions H->J

Caption: Troubleshooting workflow for color change in this compound.

Problem 2: Inconsistent Results in Biological Assays

Symptom: You are observing high variability or a loss of activity in your biological assays involving this compound.

Possible Cause: The compound may be degrading in the assay medium, leading to a lower effective concentration of the active substance. Furaldehydes can be unstable in aqueous solutions, particularly at non-neutral pH.[3][4]

Troubleshooting Steps:

  • Evaluate Solvent and Buffer Stability:

    • Perform a preliminary stability study of this compound in your assay buffer.

    • Incubate the compound in the buffer for the duration of your assay and analyze samples at different time points by HPLC to quantify the remaining parent compound.

  • Forced Degradation Study:

    • To understand the compound's liabilities, conduct a forced degradation study.[7][8] This involves exposing the compound to more extreme conditions than in your assay to rapidly identify potential degradation pathways.

    Experimental Protocol: Forced Degradation Study

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Stress Conditions:

      • Acidic: Dilute the stock solution in 0.1 N HCl.

      • Basic: Dilute the stock solution in 0.1 N NaOH.

      • Oxidative: Dilute the stock solution in 3% H₂O₂.

      • Thermal: Incubate the stock solution at 60 °C.

      • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method.

    Data Presentation: Expected Stability Profile

ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 N HCl) ModerateHydrolysis of the morpholine group, furan ring opening
Basic (0.1 N NaOH) HighCannizzaro reaction, furan ring degradation.[9]
Oxidative (3% H₂O₂) HighOxidation of the aldehyde to a carboxylic acid, furan ring oxidation.[10]
Thermal (60 °C) Low to ModerateDimerization, polymerization.[11]
Photolytic (UV light) ModeratePhotodegradation, formation of colored impurities
Problem 3: Appearance of Unexpected Peaks in Chromatography

Symptom: During purification or analysis by HPLC or LC-MS, you observe new peaks that were not present initially.

Possible Cause: This is a clear indication of degradation. The identity of the new peaks can provide clues about the degradation mechanism.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Use LC-MS to determine the mass of the unknown peaks.

    • Compare the masses to potential degradation products (see table above). For example, an increase of 16 amu could indicate oxidation of the aldehyde to a carboxylic acid.

  • Review Experimental Conditions:

    • pH: Are you using acidic or basic conditions during your workup or purification? Furaldehydes can be sensitive to both.[3][4]

    • Temperature: Avoid excessive heat during solvent evaporation or purification.

    • Solvents: Ensure solvents are of high purity and free of peroxides (e.g., in THF or diethyl ether).

Potential Degradation Pathways

A This compound B Oxidation A->B [O] D Hydrolysis A->D Acid/Base F Cannizzaro Reaction (Base) A->F C 5-Morpholin-4-yl-2-furoic acid B->C E Furan Ring Opening D->E G Corresponding Alcohol and Carboxylic Acid F->G

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8 °C.[6] It should also be protected from moisture by storing it in a desiccator.

Q2: How should I prepare and store solutions of this compound?

A: Solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, use a high-purity aprotic solvent like DMSO or acetonitrile. Store the solution in a tightly sealed vial, purged with inert gas, at -20 °C or below, and protected from light. Avoid aqueous buffers for storage.

Q3: My compound has turned slightly yellow. Can I still use it?

A: A slight yellowing indicates some level of degradation. Before use, you should assess the purity of the compound using a quantitative method like HPLC with a reference standard. If the purity is still within an acceptable range for your application (e.g., >95%), it may be usable. However, for sensitive applications, purification by recrystallization or column chromatography is recommended.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A: A stability-indicating HPLC method with UV detection is the most common and reliable technique.[12] The method should be able to separate the parent compound from its potential degradation products. LC-MS is also highly valuable for identifying the mass of any new impurities that form.

Q5: Are there any incompatible substances I should avoid when working with this compound?

A: Yes. Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote rapid degradation.[6] Also, be cautious with primary and secondary amines, which can react with the aldehyde group to form imines.

References

purification challenges with 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Morpholin-4-yl-2-furaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique electronic properties of this molecule, specifically the strong electron-donating morpholino group on the furan ring, present distinct challenges during its purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively, ensuring the isolation of high-purity material.

Understanding the Core Challenge: The Instability of Electron-Rich Furan Aldehydes

The primary difficulty in purifying this compound stems from the inherent instability of the furan ring when substituted with a strong electron-donating group at the 5-position. This heightened electron density makes the molecule susceptible to degradation under conditions commonly used in purification, such as exposure to acid or heat.

The main degradation pathway involves acid-catalyzed polymerization, which leads to the formation of dark, insoluble polymeric materials often referred to as "humins".[1] This process is a well-documented challenge in the broader field of furan chemistry, particularly in the production of biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF).[2] The morpholino substituent, being a stronger electron-donating group than a hydroxymethyl group, likely exacerbates this instability. Understanding this principle is the key to devising a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown or black tar. Is this normal, and can it be purified?

A1: Yes, this is a very common observation. The dark color is due to the formation of humin polymers resulting from the compound's sensitivity to acidic or thermal stress during the reaction or initial workup.[1][3] While daunting, the desired product can often be salvaged from this mixture using the specialized chromatography protocol outlined below. The key is to avoid any further exposure to strong acids or high heat.

Q2: I tried to purify my compound by distillation, but it decomposed. Why?

A2: this compound has a high boiling point (approx. 190 °C at 10 Torr) and is thermally labile. Prolonged exposure to the high temperatures required for distillation, even under vacuum, will almost certainly cause significant polymerization and degradation.[4] Distillation is not a recommended method for purifying this compound.

Q3: My product appears as a waxy solid or a thick oil and refuses to crystallize. How can I get a solid?

A3: This is a direct consequence of the compound's low melting point, which is reported to be around 50 °C. Materials with low melting points are notoriously difficult to crystallize from solution. Often, they "oil out" or require very specific conditions to solidify. We recommend attempting the low-temperature recrystallization protocol provided in this guide. If that fails, flash column chromatography is the most reliable alternative.

Q4: When I run a silica gel column, my compound streaks badly and comes out discolored. What is happening?

A4: This is a classic sign of on-column decomposition. Standard silica gel is inherently acidic (pH ≈ 4-5), which catalyzes the degradation of your acid-sensitive compound as it travels through the column. The streaking is caused by a continuous process of binding, decomposition, and elution of the resulting byproducts. To solve this, you must neutralize the stationary phase as described in the chromatography troubleshooting guide.

Troubleshooting Guides & Protocols

Impurity Profile: Know Your Enemy

Successful purification begins with understanding the potential impurities. Aside from the aforementioned humin polymers, you may encounter:

Impurity TypeStructure (Example)Origin
Starting Materials Furfural, 5-Halofurfural, MorpholineIncomplete reaction
Oxidation Product 5-Morpholin-4-yl-2-furoic acidAir exposure, oxidative workup
Reduction Product (5-Morpholin-4-yl-furan-2-yl)methanolReducing agents in reaction
Degradation Products Humins (Complex Polymers)Acid/thermal stress[1]

Below is a diagram illustrating the primary degradation pathways that contribute to purification challenges.

G cluster_impurities Potential Impurities main This compound (Crude Product) oxidation 5-Morpholinofuroic Acid main->oxidation Oxidation (Air, Workup) reduction 5-Morpholinofurfuryl Alcohol main->reduction Reduction (Side Reaction) humins Humin Polymers (Dark Color) main->humins Polymerization (Acid / Heat Stress)

Caption: Potential degradation pathways for this compound.

Protocol 1: Flash Column Chromatography on Neutralized Silica Gel

This is the most robust and recommended method for obtaining high-purity material, especially when dealing with dark, tarry crude products. The key to success is deactivating the acidic sites on the silica gel.

Step-by-Step Methodology:

  • Prepare the Neutralized Eluent: Choose your primary eluent system based on TLC analysis (a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient is a good starting point). To this solvent mixture, add 0.5-1.0% triethylamine (v/v). For example, for 1 liter of eluent, add 5-10 mL of triethylamine. This will act as a competitive base to prevent your compound from interacting with acidic silica sites.

  • Prepare the Neutralized Silica Slurry:

    • In a beaker, add the required amount of silica gel.

    • Pour in the neutralized eluent (from Step 1) to create a slurry. Stir gently to release trapped air. This ensures the silica is fully equilibrated in a basic environment before it contacts your compound.

  • Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would. Do not let the column run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully concentrate the mixture on a rotary evaporator until you obtain a free-flowing powder. This is your "dry-loaded" sample.

    • Gently add this powder to the top of your packed column. Dry loading prevents the introduction of highly concentrated, potentially acidic crude material directly onto the column top.

  • Elute and Collect Fractions: Run the column using your neutralized eluent system. Collect fractions and analyze them by TLC. The product should now elute as a much cleaner, well-defined spot without significant streaking.

  • Post-Column Workup: Combine the pure fractions. Remove the solvent using a rotary evaporator. Crucially, the triethylamine must also be removed. This can be achieved by co-evaporating with a solvent like toluene or by dissolving the residue in a suitable solvent and washing with a very dilute, weak acid (e.g., 0.1 M NH₄Cl) followed by a brine wash, drying over Na₂SO₄, and final concentration. Use caution with acid washes to avoid degrading the final product.

Protocol 2: Low-Temperature Recrystallization

This method is best attempted on crude material that is already relatively clean (e.g., light brown solid/oil) and is only feasible if you have access to a cooling bath or freezer capable of reaching sub-zero temperatures.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • In small vials, dissolve ~20-30 mg of your crude product in a minimal amount of various solvents at room temperature. Good starting points include:

      • Single Solvents: Diethyl ether, Methyl tert-butyl ether (MTBE).[5]

      • Co-solvent Systems: Ethyl acetate/Heptane, Dichloromethane/Hexane.

    • The ideal solvent (or system) is one where the compound is soluble at room temperature but has significantly lower solubility at cold temperatures.

  • Dissolution: Dissolve the bulk of your crude material in the chosen solvent system at room temperature. Use the minimum amount of solvent necessary to achieve full dissolution. A slightly warm water bath (< 40°C) can be used sparingly if needed, but avoid prolonged heating.

  • Cooling and Crystallization:

    • Place the sealed flask in a cooling bath. Start with an ice-water bath (0 °C). If no crystals form after 30-60 minutes, gently scratch the inside of the flask with a glass rod to induce nucleation.

    • If still no solid forms, move to a colder bath. A dry ice/acetone bath (approx. -78 °C) or a freezer set to -20 °C is effective. A protocol for the related compound 5-HMF successfully used crystallization from MTBE at -30 °C.[5]

    • Allow the solution to stand at this low temperature for several hours, or overnight, to maximize crystal growth.

  • Isolation:

    • Isolate the crystals quickly by vacuum filtration. It is highly recommended to pre-chill your filtration funnel and receiving flask to prevent the product from melting on contact.

    • Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization).

    • Dry the purified crystals under vacuum.

Workflow for Purification Strategy Selection

G start Start: Crude this compound assess_purity Assess Crude Material (TLC, ¹H NMR) start->assess_purity is_dark_tar Is it a dark tar or highly impure? assess_purity->is_dark_tar is_oily_solid Is it a light-colored oil or waxy solid? is_dark_tar->is_oily_solid No chromatography Go to Protocol 1: Flash Chromatography on Neutralized Silica Gel is_dark_tar->chromatography Yes recrystallization Attempt Protocol 2: Low-Temperature Recrystallization is_oily_solid->recrystallization Yes end_product Pure Product chromatography->end_product success_recryst Success? recrystallization->success_recryst success_recryst->chromatography No success_recryst->end_product Yes

Caption: Decision workflow for selecting the appropriate purification method.

References

Technical Support Center: A Guide to Improving the Purity of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of 5-Morpholin-4-yl-2-furaldehyde. This document is designed for researchers and chemists in the pharmaceutical and fine chemical industries. We understand that while the synthesis of this compound appears straightforward, achieving high purity can be challenging due to the inherent reactivity of the furan scaffold. This guide provides in-depth, field-proven insights, troubleshooting FAQs, and detailed protocols to help you overcome common purification hurdles.

Section 1: Understanding the Chemistry - Potential Impurities and Side Reactions

The most common synthesis of this compound involves the nucleophilic substitution of a leaving group on 5-(halomethyl)furfural, typically 5-(chloromethyl)furfural (CMF), with morpholine. While this reaction is efficient, the conditions can lead to several impurities that complicate purification.

The primary reaction generates hydrochloric acid (HCl) as a byproduct.[1][2] This acid can catalyze the degradation of the furan ring in both the starting material and the product, leading to the formation of polymeric, dark-colored materials known as humins.[1][3] Furthermore, the furan aldehyde moiety itself is sensitive to acidic conditions and heat.[4]

cluster_reaction Reaction Pathways CMF 5-(Chloromethyl)furfural (CMF) Product This compound (Desired Product) CMF->Product + Morpholine (Primary Reaction) HCl HCl (byproduct) Humins Humins/Polymers (Degradation Products) CMF->Humins Acid-Catalyzed Degradation Overreaction Side Products (e.g., Acetal Formation) CMF->Overreaction Side Reactions Morpholine Morpholine Product->HCl generates Product->Humins Acid-Catalyzed Degradation

Caption: Key reaction and side-reaction pathways in the synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My crude product is a dark brown or black, intractable oil instead of a solid. What went wrong?

A1: This is a classic sign of humin formation.[1] As the reaction between CMF and morpholine proceeds, it generates HCl. This acidic environment, especially when combined with heat, causes the furan rings to degrade and polymerize.

  • Causality: The furan oxygen is susceptible to protonation by the acid, which can initiate ring-opening and subsequent polymerization.[4]

  • Preventative Solution: The most effective strategy is to include a non-nucleophilic base in the reaction mixture to scavenge the HCl as it forms. Triethylamine (Et₃N) at 1.1 to 1.5 equivalents is an excellent choice. This keeps the reaction medium neutral, protecting the sensitive furan rings.

  • Remediation: Salvaging the product from a tar-like mixture is difficult. An initial attempt can be made by dissolving the crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate and attempting to filter off the insoluble polymeric material. The filtrate can then be subjected to rigorous column chromatography, but expect a significant loss of yield.

Q2: My NMR/TLC analysis shows significant amounts of unreacted CMF and/or morpholine. How can I remove these?

A2: This indicates either an incomplete reaction or an inefficient work-up procedure.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the CMF spot persists, consider increasing the reaction time or slightly elevating the temperature (while carefully avoiding excessive heat).

  • Inefficient Work-up: A well-designed aqueous work-up is crucial.

    • To Remove Excess Morpholine: After the reaction, perform a wash with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. The basic morpholine will be protonated and move into the aqueous layer, while your product remains in the organic layer.

    • To Remove Unreacted CMF: CMF is more nonpolar than the product. It can be separated using column chromatography. See the detailed protocol in Section 3.

Q3: I am experiencing significant product loss and streaking during silica gel column chromatography. What is happening?

A3: This is a very common problem when purifying furan derivatives. Standard silica gel is inherently acidic (pH ≈ 4-5), which can cause on-column degradation of your acid-sensitive product.[4] The streaking on the TLC plate and the low recovery from the column are strong indicators of this issue.

  • Causality: The acidic silanol groups on the silica surface can catalyze the same degradation pathways that occur in the reaction flask, leading to polymerization and irreversible binding to the column.[4]

  • Solution: You must use a neutralized stationary phase.

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system that has been doped with 0.5-1% triethylamine. This will neutralize the acidic sites.[4]

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative, but you will need to re-screen for an appropriate solvent system as the elution order may change.[4]

Q4: My final product is a waxy solid or oil with a broad melting point. How can I induce crystallization and improve its purity?

A4: This suggests the presence of minor impurities that are inhibiting the formation of a proper crystal lattice. Recrystallization is the ideal technique to address this.[5]

  • Solvent Selection: The key is finding a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5]

    • Good Single Solvents to Screen: Isopropanol, ethyl acetate, toluene.

    • Good Solvent/Anti-Solvent Systems: Ethyl acetate/hexanes, Dichloromethane/hexanes, Toluene/hexanes.

  • Procedure: Dissolve the impure solid in the minimum amount of the chosen hot solvent. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration. Refer to Protocol 3.3 for a detailed methodology.

Section 3: Optimized Purification Protocols

Protocol 3.1: Optimized Aqueous Work-up

This procedure is designed to remove the majority of basic and acidic impurities before chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes relative to the starting CMF).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 5 volumes) to remove triethylamine and excess morpholine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes) to remove any residual acid.

    • Brine (saturated NaCl solution) (1 x 5 volumes) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude product.

Protocol 3.2: Column Chromatography on Neutralized Silica Gel

  • Prepare the Eluent: Select an appropriate eluent system based on TLC analysis (e.g., 30-50% Ethyl Acetate in Hexanes). Add triethylamine to the prepared eluent to a final concentration of 1% (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pack the column as usual.

  • Load the Sample: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column (dry loading). Alternatively, load the concentrated solution directly onto the column (wet loading).

  • Elute the Column: Run the column with the neutralized eluent, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator, keeping the bath temperature below 40°C to prevent product degradation.[4]

Protocol 3.3: Recrystallization for High-Purity Solids

  • Place the solid obtained from chromatography into an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the final, high-purity product.

Section 4: Data Interpretation & Expected Outcomes

Properly analyzing your material at each stage is critical for successful purification.

Table 1: Typical TLC Profile (Silica Gel, 40% Ethyl Acetate in Hexanes)

CompoundTypical Rf ValueVisualization (UV 254nm)
5-(Chloromethyl)furfural (CMF)~0.75Strong Absorbance
This compound ~0.30 Strong Absorbance
Morpholine~0.05 (streaks)Not UV active
Humins/PolymersBaseline (0.0)Dark spot at origin

Table 2: Purity Progression Through Purification Steps

Purification StageExpected Purity (by HPLC/qNMR)Common Impurities Remaining
Crude Product (no work-up)50-80%CMF, Morpholine, Salts, Humins
After Aqueous Work-up80-95%CMF, Structurally similar byproducts
After Column Chromatography>98%Trace solvent
After Recrystallization>99.5%Minimal
Section 5: Proactive Strategies for Minimizing Impurity Formation

The best way to achieve high purity is to prevent impurities from forming in the first place.

  • Use High-Quality Starting Materials: Ensure your 5-(chloromethyl)furfural is fresh. CMF can degrade upon storage.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Temperature Control: Do not overheat the reaction. While gentle heating may be necessary, excessive temperatures will accelerate humin formation. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Immediate Work-up: Once the reaction is complete, perform the aqueous work-up immediately. Do not let the crude reaction mixture sit for extended periods, especially if no base was used to neutralize the generated HCl.

Section 6: Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve purity issues.

Caption: A step-by-step workflow for troubleshooting and purification.

References

identifying and minimizing byproducts in 5-Morpholin-4-yl-2-furaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Morpholin-4-yl-2-furaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproduct formation in your reactions, ensuring higher yields and purity of your target compounds.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile intermediate, valued for its unique combination of a reactive aldehyde group and a nucleophilic morpholine moiety attached to a furan ring. However, this combination of functional groups also presents specific challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. The key to successful synthesis lies in understanding the potential side reactions and implementing strategies to mitigate them. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is a brownish color. Is it still usable?

A1: A brown coloration often indicates the presence of impurities, likely due to oxidation or decomposition of the aldehyde.[1] To ensure the integrity of your experiment, it is highly recommended to use pure, off-white to pale yellow starting material. If your sample has discolored, consider purifying it before use. For future prevention, store the compound under an inert atmosphere (nitrogen or argon), protect it from light, and maintain it at a low temperature.[1]

Q2: I am observing the formation of 5-Morpholin-4-yl-2-furoic acid in my reaction. What is causing this and how can I prevent it?

A2: The formation of the corresponding carboxylic acid is a classic sign of aldehyde oxidation.[1] This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts. To prevent this, perform your reaction under an inert atmosphere (N₂ or Ar) and use freshly distilled or degassed solvents.[1]

Q3: My reaction is producing both 5-Morpholin-4-yl-2-furfuryl alcohol and the corresponding carboxylic acid. What is happening?

A3: The simultaneous formation of the corresponding alcohol and carboxylic acid from an aldehyde is characteristic of a Cannizzaro-type reaction. This disproportionation reaction occurs with aldehydes that lack α-hydrogens, like this compound, in the presence of a strong base.[2][3] To avoid this, consider using a milder, non-nucleophilic base or an alternative synthetic route that does not require strongly basic conditions.

Q4: I'm seeing a significant amount of a dark, insoluble material in my reaction flask. What is it?

A4: The formation of dark, insoluble "humus" or resinous material is a common issue in reactions involving furaldehydes, particularly under strongly acidic or high-temperature conditions.[4] This is due to the decomposition and polymerization of the furan ring. To minimize this, maintain careful control over the reaction temperature and avoid harsh acidic conditions where possible.

Troubleshooting Guides

This section provides detailed workflows and experimental protocols to diagnose and solve common byproduct-related issues.

Issue 1: Unexpected Peaks in Analytical Data (TLC, LC-MS, NMR) - Identifying Unknown Impurities

If you observe unexpected spots on your TLC plate or peaks in your LC-MS or NMR spectra, it is crucial to systematically identify the source of the impurity.

Byproduct_Troubleshooting cluster_causes Potential Causes & Solutions start Unknown Impurity Detected check_sm Analyze Starting Material (this compound) start->check_sm check_reagents Verify Purity of All Reagents & Solvents start->check_reagents analyze_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->analyze_conditions oxidation Oxidation of Aldehyde analyze_conditions->oxidation cannizzaro Cannizzaro Reaction analyze_conditions->cannizzaro decomposition Furan Ring Decomposition analyze_conditions->decomposition morpholine_reaction Side Reaction at Morpholine Nitrogen analyze_conditions->morpholine_reaction sol_inert Implement Inert Atmosphere (N₂ or Ar), Use Degassed Solvents oxidation->sol_inert sol_base Use Milder Base or Buffer the Reaction cannizzaro->sol_base sol_temp Lower Reaction Temperature, Reduce Reaction Time decomposition->sol_temp sol_protect Consider Protecting Group Strategy for Morpholine morpholine_reaction->sol_protect end_node Optimized Reaction sol_inert->end_node sol_base->end_node sol_temp->end_node sol_protect->end_node caption Workflow for identifying and addressing unknown impurities.

Caption: Workflow for identifying and addressing unknown impurities.

Potential Cause Suggested Solution
Oxidation of the aldehyde Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled or degassed solvents.[1]
Reaction temperature is too high Run the reaction at a lower temperature. Consider the stepwise addition of reagents to control exotherms.[1]
Incorrect stoichiometry of reagents Carefully control the molar ratios of reactants. An excess of a particular reagent may open up alternative reaction pathways.
Presence of strong base If a Cannizzaro reaction is suspected, switch to a weaker, non-nucleophilic base or an alternative synthetic route.[2][3]
Side reactions involving the morpholine nitrogen If strong electrophiles are present, they may react with the morpholine nitrogen. Consider if a protecting group strategy is necessary.[1]
Presence of moisture or air Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]
Issue 2: Low Yields Due to Byproduct Formation

Low yields can often be attributed to the conversion of the starting material into one or more byproducts. The following table summarizes common byproduct classes and strategies for their minimization.

Byproduct Class Formation Conditions Minimization Strategy
5-Morpholin-4-yl-2-furoic acid Aerobic conditions, presence of oxidants.Use an inert atmosphere; use degassed solvents.[1]
5-Morpholin-4-yl-2-furfuryl alcohol Strongly basic conditions (Cannizzaro).Avoid strong bases; use buffered solutions if pH control is critical.[2][3]
Polymeric/resinous materials High temperatures, strong acids.Lower reaction temperature; use milder acidic catalysts or shorter reaction times.[4]
Self-condensation products Presence of strong acids or bases.Optimize catalyst loading and reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation

This protocol provides a general setup for running reactions with this compound under an inert atmosphere.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while hot and immediately place it under a positive pressure of an inert gas (N₂ or Ar) using a gas manifold or balloon.

  • Solvent Preparation: Use anhydrous solvents. If not purchased as such, solvents should be appropriately dried and distilled before use. Degas the solvent by bubbling the inert gas through it for 15-30 minutes prior to use.

  • Reagent Addition: Add this compound and other solid reagents to the reaction flask under a positive flow of inert gas. Add the degassed solvent via a cannula or syringe.

  • Reaction Execution: Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.

Protocol 2: Analytical Monitoring by HPLC

Regularly monitoring your reaction by High-Performance Liquid Chromatography (HPLC) is essential for detecting the formation of byproducts in real-time. Furanic compounds are well-suited for reverse-phase HPLC with UV detection.[5][6][7]

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector set at a wavelength where both the starting material and potential byproducts absorb (e.g., 284 nm).[8]

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the chromatogram for the appearance of new peaks that correspond to byproducts. The relative peak areas can provide a semi-quantitative measure of byproduct formation over time, allowing for reaction optimization.

HPLC_Workflow start Start Reaction sampling Withdraw Aliquot at Time = T start->sampling quench Quench & Dilute Sample sampling->quench filter Filter through 0.22 µm Syringe Filter quench->filter inject Inject onto HPLC System filter->inject analyze Analyze Chromatogram inject->analyze decision Byproducts Forming? analyze->decision continue_rxn Continue Reaction & Monitoring decision->continue_rxn No stop_rxn Stop Reaction & Optimize Conditions decision->stop_rxn Yes continue_rxn->sampling caption Workflow for in-process reaction monitoring by HPLC.

Caption: Workflow for in-process reaction monitoring by HPLC.

References

unexpected results in assays with 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Morpholin-4-yl-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected or inconsistent results in their assays involving this compound. Here, we will delve into the potential reasons for these outcomes and provide actionable troubleshooting strategies. Our approach is grounded in the chemical properties of the molecule and established principles of assay interference.

I. Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about working with this compound.

Q1: Why am I seeing high hit rates or activity in multiple, unrelated assays with this compound?

This compound contains a furaldehyde moiety, which is a known reactive group. Such compounds can act as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false positive results in high-throughput screens by interacting non-specifically with various biological targets.[1][2]

Q2: My dose-response curve for this compound is inconsistent or has a very steep drop-off. What could be the cause?

This can be indicative of several issues, including compound aggregation at higher concentrations, poor solubility in your assay buffer, or non-specific covalent modification of your target protein.

Q3: Could this compound be reacting with components in my assay buffer?

Yes, the aldehyde group can potentially react with primary amines (e.g., Tris buffer, or lysine side chains on proteins) to form Schiff bases.[3] This reactivity is dependent on factors like pH and temperature.

Q4: Is the stability of this compound a concern?

Furaldehydes can be sensitive to light and air, potentially leading to degradation or polymerization over time.[4] It is advisable to use freshly prepared solutions and store the compound under appropriate conditions (cool, dark, and under inert gas if possible).

Q5: How can I quickly check if my results are due to assay interference?

A simple first step is to run a control experiment without your primary biological target. If you still observe a signal, it is highly likely that this compound is interfering with your assay technology.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of potential issues and offers structured experimental protocols to diagnose and mitigate them.

Issue 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause A: Compound Instability

The furan ring and aldehyde group in this compound can be susceptible to degradation, especially under certain pH conditions or upon exposure to light and air.[4] Furaldehydes are also known to undergo polymerization in acidic conditions.[5]

Troubleshooting Protocol:

  • Assess Compound Purity:

    • Use techniques like HPLC-MS or NMR to confirm the purity and identity of your compound stock.

    • Compare fresh and aged samples to check for degradation products.

  • Optimize Handling and Storage:

    • Prepare fresh solutions for each experiment from a solid stock stored in a cool, dark place.

    • If using DMSO for stock solutions, be aware that some compounds are unstable in DMSO over long periods. Consider flash-freezing aliquots for single use.

  • Evaluate Stability in Assay Buffer:

    • Incubate this compound in your assay buffer for the duration of your experiment.

    • At various time points, analyze the sample by HPLC to see if the parent compound peak decreases or if new peaks (degradation products) appear.

Potential Cause B: Compound Aggregation

At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This often leads to steep, non-classical dose-response curves.

Troubleshooting Protocol:

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of this compound in your assay buffer at concentrations used in your experiments.

    • Analyze the samples using DLS to detect the presence of particles in the nanometer to micrometer range, which would indicate aggregation.

  • Detergent-Based Assay:

    • Repeat your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • If the inhibitory activity of your compound is significantly reduced, it is a strong indication that aggregation was responsible for the initial results.

Issue 2: Apparent High Potency or False Positives
Potential Cause A: Pan-Assay Interference (PAINS) Behavior

PAINS are compounds that appear as hits in many different assays due to non-specific interactions.[1][2] The aldehyde group in this compound is a potential "Michael acceptor," a common feature of PAINS that can covalently react with nucleophilic residues on proteins.[6]

Troubleshooting Workflow for PAINS:

PAINS_Workflow start Unexpected Hit with This compound no_target_control Run Assay Without Primary Target start->no_target_control signal_present Signal Still Present? no_target_control->signal_present interference High Likelihood of Assay Interference signal_present->interference Yes no_interference Proceed with Further Validation signal_present->no_interference No covalent_check Test for Covalent Modification (e.g., Mass Spectrometry) no_interference->covalent_check orthogonal_assay Validate with an Orthogonal Assay covalent_check->orthogonal_assay

Caption: A workflow for diagnosing potential PAINS behavior.

Potential Cause B: Covalent Modification of Target Protein

The electrophilic aldehyde group can react with nucleophilic residues on a protein, most commonly the ε-amino group of lysine, to form a Schiff base. This covalent modification can irreversibly inhibit protein function, leading to what appears to be potent activity.[3]

Mechanism of Schiff Base Formation:

Schiff_Base_Formation compound This compound (R-CHO) intermediate Carbinolamine Intermediate compound->intermediate + protein Protein-Lysine (Protein-NH2) protein->intermediate schiff_base Schiff Base (Protein-N=CHR) intermediate->schiff_base - H2O water H2O

Caption: Reaction of an aldehyde with a primary amine to form a Schiff base.

Troubleshooting Protocol:

  • Mass Spectrometry Analysis:

    • Incubate your target protein with and without this compound.

    • Analyze the protein samples using intact protein mass spectrometry (e.g., LC-MS).

    • A mass increase corresponding to the addition of the compound (minus a molecule of water) is strong evidence of covalent modification.[7][8]

  • "Jump Dilution" or Washout Experiment:

    • Pre-incubate the target protein with a high concentration of this compound for a set period.

    • Rapidly dilute the mixture to a concentration well below the IC50.

    • If the inhibition is irreversible (covalent), the protein's activity will not recover over time. If it is a reversible inhibitor, activity should be restored.

Issue 3: Interference with Assay Signal
Potential Cause: Intrinsic Fluorescence or Quenching

The furan ring system is aromatic and may possess intrinsic fluorescent properties that can interfere with fluorescence-based assays.

Troubleshooting Protocol:

  • Fluorescence Scan:

    • In your assay buffer, scan the emission spectrum of this compound across the excitation and emission wavelengths used in your assay.

    • This will reveal if the compound itself is fluorescent and could be causing a false positive signal.

  • Test for Quenching:

    • Run your assay with a known fluorescent probe or product.

    • Add this compound and observe if the signal decreases. This would indicate quenching, which could lead to a false negative or a misinterpretation of inhibition.

Summary of Key Compound Properties
PropertyChemical MoietyPotential Assay Implication
Electrophilicity Aldehyde GroupCovalent modification of proteins (Schiff base formation).
Aromaticity Furan RingPotential for intrinsic fluorescence or signal quenching.
Reactivity FuraldehydeSusceptibility to degradation, polymerization, and PAINS behavior.
Solubility Morpholine GroupGenerally improves aqueous solubility, but aggregation can still occur.

III. Final Recommendations

When working with compounds like this compound, which contain potentially reactive functional groups, it is crucial to remain vigilant for signs of assay interference. The observation of activity should always be followed by a systematic series of validation experiments. Prioritizing orthogonal assays—those that measure the biological activity of your target using a different technology or principle—is a robust strategy to confirm a genuine hit and avoid pursuing a costly and time-consuming false positive.

IV. References

  • Wen, X., et al. (2024). High-Throughput Covalent Modifier Screening with Acoustic Ejection Mass Spectrometry. Journal of the American Chemical Society. --INVALID-LINK--[7][8][9]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. --INVALID-LINK--

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. --INVALID-LINK--

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 7(3), 138-139. --INVALID-LINK--[2]

  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427. --INVALID-LINK--

  • Nikolov, H. L., & Yaylayan, V. A. (2011). Reversible and Covalent Binding of 5-(Hydroxymethyl)-2-furaldehyde (HMF) with Lysine and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 59(15), 8347–8354. --INVALID-LINK--[3]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[10]

  • Wikipedia. (2023). Pan-assay interference compounds. --INVALID-LINK--[1]

  • BenchChem. (2025). Troubleshooting unwanted side reactions in 3-Furaldehyde synthesis. --INVALID-LINK--[5]

  • PubChem. (n.d.). Furfural. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[4]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. --INVALID-LINK--[11]

  • Sci-Hub. (2022). Pan Assay Interference Compounds. YouTube. --INVALID-LINK--[6]

References

Technical Support Center: Improving the Efficiency of Palladium-Catalyzed Cross-Coupling for Furaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving furaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed cross-coupling of furaldehydes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a furaldehyde substrate is resulting in very low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or non-existent product yield is a frequent challenge, often stemming from a few critical factors. A systematic troubleshooting approach is essential.

Probable Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by several factors.

    • Oxidation State: Most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck, rely on a Pd(0) active species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Inefficient reduction can halt the reaction before it starts.

      • Solution: Consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. However, be mindful that some ligands can be oxidized during the in situ reduction of Pd(II).[2]

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich furaldehydes, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) can be effective as they promote the oxidative addition step.[3]

      • Solution: Screen a panel of ligands with varying steric and electronic properties. N-heterocyclic carbenes (NHCs) have also shown promise in these reactions due to their strong σ-donating ability, which can enhance catalyst stability and activity.[4]

  • Reagent Purity and Reaction Conditions: The integrity of your reagents and the reaction environment are paramount.

    • Solvent and Base Quality: Solvents must be anhydrous and bases should be of high purity. Water can lead to unwanted side reactions, such as protodeboronation of boronic acids in Suzuki couplings.[5][6]

      • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure bases are stored in a desiccator. While some Suzuki reactions benefit from a small amount of water to facilitate transmetalation, excessive water is detrimental.[2]

    • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[7]

      • Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Furaldehyde-Specific Issues: The furaldehyde moiety itself can present unique challenges.

    • Decarbonylation: At elevated temperatures, furaldehydes can undergo palladium-catalyzed decarbonylation to form furan as a byproduct.[8][9][10] This side reaction consumes the starting material and reduces the yield of the desired cross-coupled product.

      • Solution: Optimize the reaction temperature. Screen lower temperatures to find a balance between an acceptable reaction rate and minimal decarbonylation. The choice of ligand and support can also influence the extent of decarbonylation.[9]

    • Aldehyde Reactivity: The aldehyde functional group can potentially interact with the organometallic reagents used in some cross-coupling reactions.[11]

      • Solution: While many modern cross-coupling protocols are tolerant of aldehyde groups, protecting the aldehyde as an acetal can be a viable strategy if side reactions are suspected.[12] The acetal can be deprotected in a subsequent step.

Issue 2: Formation of Significant Byproducts

Question: My reaction is proceeding, but I'm observing significant amounts of byproducts, such as homocoupled products and dehalogenated starting material. How can I suppress these side reactions?

Answer: The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. Addressing these requires fine-tuning the reaction components.

Probable Causes & Solutions:

  • Homocoupling: This occurs when two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) couple with each other.[2] It is often promoted by the presence of Pd(II) species and oxygen.[2]

    • Solution:

      • Minimize Oxygen: As with low yield issues, ensure a strictly inert atmosphere to prevent oxidation of Pd(0) to Pd(II).[7]

      • Ligand Effects: Phosphine ligands can promote transmetalation, which can help to outcompete the homocoupling pathway.[11]

      • Slow Addition: In some cases, slow addition of the organometallic reagent can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[13]

  • Protodeboronation (in Suzuki Couplings): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[6] This is often exacerbated by excess water and base.[5]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents.[2][5]

      • Base Selection: The choice of base is critical. Weaker bases or careful control of the base stoichiometry can sometimes mitigate this issue.[14]

      • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation than boronic acids.[2]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[6]

    • Solution: This can be influenced by the solvent and the presence of hydride sources. Ensure solvents are pure and consider if any reagents could be acting as a hydride donor.

Issue 3: Poor Regioselectivity

Question: My furaldehyde has multiple potential sites for C-H activation in a direct arylation reaction, and I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in direct C-H arylation is a common challenge. The outcome is often dictated by a combination of electronic and steric factors.

Probable Causes & Solutions:

  • Inherent Substrate Reactivity: For 2-furaldehyde, the C5 position is generally the most electronically favorable for electrophilic attack, which is relevant to the mechanism of many direct arylation reactions.[11][15]

    • Solution: While the inherent preference is for the C5 position, this can be influenced by the reaction conditions.

  • Catalyst and Ligand Control: The steric and electronic properties of the palladium catalyst, dictated by the ligand, can influence which C-H bond is activated.

    • Solution: Experiment with different ligands. Bulky ligands may favor activation at a less sterically hindered position. The choice of palladium precursor can also play a role.[15]

  • Directing Groups: If the furaldehyde substrate has other functional groups, they may act as directing groups, influencing the site of C-H activation.

    • Solution: If possible, consider temporarily installing a directing group to favor activation at the desired position.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for furaldehyde cross-coupling?

A1: There is no single "best" combination, as the optimal choice depends on the specific reaction (e.g., Suzuki, Heck, Sonogashira) and the nature of the coupling partners. However, for Suzuki couplings of furaldehydes, combinations of a Pd(II) precatalyst like Pd(OAc)₂ or a pre-catalyst such as PEPPSI-type complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often a good starting point.[15][16] For Heck reactions, catalyst systems like Pd(OAc)₂ with PPh₃ or Herrmann's catalyst can be effective.[4][17]

Q2: Which solvents are most suitable for palladium-catalyzed cross-coupling of furaldehydes?

A2: The choice of solvent is crucial and can significantly impact reaction rate and selectivity.[18][19][20] Common solvents include:

  • Ethers: Dioxane, THF[2]

  • Aromatics: Toluene, Xylenes[2]

  • Amides: DMF, DMAc[2][15] The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[18] For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base and facilitate the transmetalation step.[2] However, the amount of water should be carefully controlled to avoid side reactions.[5]

Q3: What is the role of the base in these reactions, and how do I choose the right one?

A3: The base plays a critical role in several steps of the catalytic cycle, depending on the specific reaction. In Suzuki couplings, the base is required for the transmetalation step.[21] In Heck reactions, it is needed to neutralize the acid generated during the reaction.[17] The choice of base can affect the reaction outcome.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[2][22] They are generally effective but their insolubility in organic solvents can sometimes be a limitation.

  • Organic Bases: Amines like triethylamine (NEt₃) are often used in Heck reactions.[17] The strength and solubility of the base should be considered. A base that is too strong or too nucleophilic can lead to undesired side reactions.[14]

Q4: My reaction starts well but then stalls before completion. What could be the cause?

A4: Reaction stalling can be due to catalyst deactivation. This can happen for several reasons:

  • Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.[6]

    • Solution: Ensure an adequate ligand-to-palladium ratio. Using more robust ligands, such as bulky biarylphosphines or NHCs, can help stabilize the catalytic species.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.

Q5: Can I use heterogeneous palladium catalysts for furaldehyde cross-coupling?

A5: Yes, heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials, can be used.[4][23][24] The main advantages are ease of separation from the reaction mixture and the potential for catalyst recycling.[23] However, leaching of palladium into the solution can sometimes occur, leading to a homogeneous catalytic pathway. It's important to perform tests to confirm the truly heterogeneous nature of the catalysis if that is a critical parameter.

Experimental Protocols & Data

Table 1: General Starting Conditions for a Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde
ParameterRecommended ConditionRationale
Aryl Halide5-Bromo-2-furaldehyde (1.0 equiv)Starting material.
Boronic AcidArylboronic acid (1.2-1.5 equiv)Excess ensures complete consumption of the limiting reagent.
Palladium PrecatalystPd(OAc)₂ (2-5 mol%)Common and relatively inexpensive Pd(II) source.[2]
LigandSPhos (4-10 mol%)Bulky, electron-rich ligand often effective for challenging couplings.[16]
BaseK₃PO₄ (2.0-3.0 equiv)Strong, non-nucleophilic base suitable for Suzuki reactions.[2]
SolventToluene/H₂O (10:1 v/v)A common biphasic system for Suzuki couplings.[2]
Temperature80-110 °CA balance to ensure a reasonable reaction rate while minimizing decarbonylation.[8]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-bromo-2-furaldehyde, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the solvent mixture (previously degassed by sparging with inert gas for 30 minutes).

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiib Ar-Pd(II)-X L_n oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation Ar'-B(OR)_2 + Base pdiic Ar-Pd(II)-Ar' L_n transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.[2]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Purity (Solvent, Base, Starting Materials) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Proper Degassing) start->check_atmosphere check_catalyst Evaluate Catalyst System start->check_catalyst check_temp Check for Decarbonylation start->check_temp Furaldehyde-Specific Issues dry_solvents Use Anhydrous Solvents/Reagents check_reagents->dry_solvents Moisture Present improve_degassing Improve Degassing Technique check_atmosphere->improve_degassing Oxygen Contamination screen_ligands Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands Suboptimal Ligand change_precatalyst Use Pd(0) Source or More Active Precatalyst check_catalyst->change_precatalyst Inactive Precatalyst lower_temp Lower Reaction Temperature check_temp->lower_temp High Temperature

References

Technical Support Center: Navigating Batch-to-Batch Variability of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Morpholin-4-yl-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the batch-to-batch variability of this important chemical intermediate. By understanding the potential sources of inconsistency, you can ensure the reliability and reproducibility of your experiments.

Introduction to this compound and the Challenge of Variability

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its chemical structure, featuring a furan ring, an aldehyde group, and a morpholine moiety, makes it a versatile reagent. However, this complexity also renders it susceptible to variations in purity, stability, and reactivity between different batches. Such variability can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign, making robust quality assessment crucial.[1][2]

This guide provides a structured approach to identifying, understanding, and mitigating batch-to-batch variability through a series of frequently asked questions, troubleshooting protocols, and recommended analytical procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My reaction yield is significantly lower than expected with a new batch of this compound. What could be the cause?

A1: A decrease in reaction yield with a new batch of starting material is a classic sign of batch-to-batch variability. Several factors related to the quality of the this compound could be at play:

  • Lower Purity: The most straightforward cause is a lower overall purity of the new batch compared to previous ones. Impurities do not participate in the desired reaction, effectively reducing the molar quantity of the active reactant.[3][4]

  • Presence of Inhibitory Impurities: Certain impurities can actively interfere with the reaction by quenching catalysts, reacting with other reagents, or promoting side reactions that consume the starting material or desired product.[5]

  • Degradation: The compound may have degraded during storage, leading to a lower concentration of the active aldehyde. The furan ring and aldehyde group are susceptible to oxidation and other degradation pathways.

  • Different Physical Properties: Variations in physical properties such as particle size and crystal morphology can affect the dissolution rate and, consequently, the reaction kinetics, especially in heterogeneous reaction mixtures.[6]

Troubleshooting Steps:

  • Confirm Identity and Purity: Re-characterize the new batch using the analytical methods outlined in the "Recommended Analytical Workflows" section below. Pay close to attention to the purity assessment by quantitative NMR (qNMR) or HPLC with a calibrated standard.

  • Assess Solubility: Compare the solubility of the new batch with a previous, well-performing batch in the reaction solvent.

  • Small-Scale Test Reaction: Run a small-scale, side-by-side comparison of the new batch and a trusted older batch under identical conditions to confirm that the variability originates from the starting material.

Q2: I am observing an unusual side product in my reaction that was not present with previous batches. How can I identify the source?

A2: The appearance of a new side product is often linked to a specific impurity in the starting material. The impurity itself may be reacting, or it could be catalyzing an unintended reaction pathway.

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the new side product using techniques like preparative HPLC or column chromatography and characterize its structure using mass spectrometry (MS) and NMR.

  • Analyze the Starting Material for Correlated Impurities: Scrutinize the analytical data (HPLC, GC-MS) of the problematic batch of this compound for any new or significantly larger impurity peaks that were absent or smaller in previous batches.

  • Hypothesize a Reaction Pathway: Based on the structures of your reactants, the side product, and the potential impurity, propose a plausible chemical reaction that could lead to the observed side product. This can help confirm the identity of the problematic impurity.

Q3: The color of my this compound has changed from off-white to a distinct yellow/brown upon storage. Is it still usable?

A3: Furan-containing compounds, especially aldehydes, are known to darken over time due to the formation of colored degradation products.[7] This color change is a strong indicator of potential degradation and a likely decrease in purity.

Causality: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. Additionally, furan rings can undergo polymerization or ring-opening reactions, particularly when exposed to light, air (oxygen), or acidic/basic conditions, leading to complex, often colored, mixtures.[8]

Recommendation:

  • Do not assume it is usable. The presence of color indicates the formation of impurities.

  • Re-analyze the material immediately using HPLC to determine the current purity.

  • If the purity is still within your acceptable specifications, you may consider using it, but be aware that the unknown degradation products could potentially interfere with your reaction.

  • For critical applications, it is highly recommended to use a fresh, high-purity batch. To prevent future degradation, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature as recommended by the supplier.

Potential Impurities and Degradation Pathways

Understanding the potential impurities and degradation products is key to proactive quality control.

Plausible Synthetic Route

While a specific industrial synthesis is not publicly available, a plausible route based on established organic chemistry principles would involve a nucleophilic aromatic substitution reaction between 5-bromo-2-furaldehyde and morpholine.[9]

G cluster_reactants Reactants cluster_product Product 5-bromo-2-furaldehyde 5-bromo-2-furaldehyde This compound This compound 5-bromo-2-furaldehyde->this compound Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed or heat) Morpholine Morpholine Morpholine->this compound

Potential Impurities from Synthesis

Based on the proposed synthetic route, the following impurities are plausible:

ImpurityPotential SourceImpact on Reactions
5-bromo-2-furaldehyde Unreacted starting materialCan undergo its own set of reactions, leading to brominated side products.
Morpholine Excess reagentA basic impurity that can interfere with pH-sensitive reactions or catalysts.
2-furaldehyde A potential starting material for 5-bromo-2-furaldehydeLess reactive in the desired transformation, leading to lower yields.
Bis(morpholino)furan derivatives Over-reaction or side reactionsInactive impurity that lowers the overall purity.
Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, especially under improper storage conditions. This is analogous to the degradation of the well-studied 5-hydroxymethyl-2-furaldehyde (5-HMF).[1][10]

G Start This compound Oxidation 5-Morpholin-4-yl-2-furoic acid Start->Oxidation Air (O2) Polymerization Colored Polymers Start->Polymerization Heat, Light, Acid/Base RingOpening Ring-Opened Products Start->RingOpening Strong Acid/Base

Recommended Analytical Workflows

A multi-technique approach is recommended for the comprehensive characterization of this compound and the detection of batch-to-batch variability.

Step-by-Step Protocol for HPLC-UV Purity Assessment

High-Performance Liquid Chromatography with UV detection is a powerful tool for separating and quantifying the main component and its impurities.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5-10%) and hold for 1-2 minutes.

    • Increase linearly to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes.

    • Hold at high organic content for 2-3 minutes to elute any highly non-polar impurities.

    • Return to initial conditions and allow the column to re-equilibrate for 3-5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength that provides a good response for the main peak and expected impurities (a diode array detector is ideal for method development to assess peak purity). A wavelength around 280 nm is often suitable for furanic compounds.[11]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is typically assessed by area percent, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard is required.

Complementary Analytical Techniques
TechniquePurposeKey Insights
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impuritiesProvides definitive structural information. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.
Mass Spectrometry (e.g., LC-MS, GC-MS) Identification of impurities and degradation productsProvides molecular weight information for unknown peaks in a chromatogram, aiding in their identification.[12]
Karl Fischer Titration Quantification of water contentWater can act as a reactant in degradation pathways (hydrolysis) or affect reaction stoichiometry.
Loss on Drying (LOD) Determination of volatile contentMeasures the amount of residual solvents from the synthesis and purification process.

Conclusion

Addressing the batch-to-batch variability of this compound is essential for achieving consistent and reliable results in research and development. By implementing a systematic approach to troubleshooting, understanding the potential sources of impurities and degradation, and utilizing a robust analytical workflow, scientists can mitigate the risks associated with this variability. This proactive approach to quality control will ultimately lead to more efficient and successful scientific outcomes.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Morpholin-4-yl-2-furaldehyde and 5-hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and potential biological activities of 5-Morpholin-4-yl-2-furaldehyde and the well-characterized compound, 5-hydroxymethylfurfural (HMF). While extensive research has elucidated the diverse bioactivities of HMF, this compound remains a comparatively understudied molecule. This document aims to bridge this knowledge gap by summarizing the established activities of HMF and postulating the potential biological profile of this compound based on the activities of structurally related furan-morpholine conjugates. Furthermore, we provide detailed, standardized experimental protocols to empower researchers to conduct their own direct comparative studies.

Introduction: A Tale of Two Furans

5-hydroxymethylfurfural (HMF) is a versatile, biomass-derived platform chemical that has garnered significant attention for its wide range of biological activities.[1][2] It is a naturally occurring compound found in many heat-processed foods and has been investigated for its antioxidant, anti-inflammatory, and antiproliferative effects.[1] In contrast, this compound is a synthetic derivative, and to date, its biological activities have not been extensively reported in peer-reviewed literature. However, the incorporation of a morpholine moiety onto the furan scaffold is a common strategy in medicinal chemistry to enhance pharmacological properties.[3] This guide will, therefore, draw upon existing literature on related furan-morpholine compounds to build a hypothetical activity profile for this compound.

Structural Comparison

Structural_Comparison HMF 5-hydroxymethylfurfural (HMF) Furan_HMF Furan Ring HMF->Furan_HMF Aldehyde_HMF Aldehyde Group HMF->Aldehyde_HMF Hydroxymethyl Hydroxymethyl Group HMF->Hydroxymethyl Morpho This compound Furan_Morpho Furan Ring Morpho->Furan_Morpho Aldehyde_Morpho Aldehyde Group Morpho->Aldehyde_Morpho Morpholine Morpholine Ring Morpho->Morpholine Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound_Prep Prepare stock solutions of This compound and HMF MTT MTT Assay (Cytotoxicity) Compound_Prep->MTT DPPH DPPH Assay (Antioxidant Activity) Compound_Prep->DPPH IC50_MTT Calculate IC50 values for cytotoxicity MTT->IC50_MTT IC50_DPPH Calculate IC50 values for antioxidant activity DPPH->IC50_DPPH Comparison Compare the relative potency of the two compounds IC50_MTT->Comparison IC50_DPPH->Comparison Assay_Principles cluster_mtt MTT Assay Principle cluster_dpph DPPH Assay Principle MTT_Yellow MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductase (in viable cells) MTT_Yellow->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan DPPH_Radical DPPH• (Purple Radical) Antioxidant Antioxidant (H-donor) DPPH_Radical->Antioxidant DPPH_H DPPH-H (Yellow, Non-radical) Antioxidant->DPPH_H

References

A Comparative Guide to 5-Morpholin-4-yl-2-furaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and ability to mimic phenyl rings, which enhances drug-receptor interactions and metabolic stability.[1] When combined with a morpholine moiety—a privileged structure known to improve solubility and pharmacokinetic properties—the resulting 5-morpholin-4-yl-2-furaldehyde framework presents a promising platform for the development of novel therapeutic agents.[2] This guide offers a comparative analysis of this compound analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The core structure, this compound, combines the electrophilic reactivity of an aldehyde with the drug-like properties imparted by the morpholine ring attached to a furan core. This unique combination has spurred investigations into its derivatives for a range of therapeutic applications, most notably in antimicrobial and anticancer research. The aldehyde group serves as a versatile handle for synthetic modifications, allowing for the creation of diverse libraries of analogs for biological screening.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step process, beginning with the modification of the furan ring, followed by the introduction of the morpholine and subsequent derivatization of the aldehyde. A common strategy involves the palladium-catalyzed cross-coupling of a 5-halofurfural with morpholine, followed by reactions at the aldehyde position.

A key class of analogs, 4-(5-aryl-2-furoyl)morpholines, can be synthesized from 5-arylfuran-2-carbaldehydes. The general synthetic pathway is outlined below.

Caption: Synthetic route to 4-(5-aryl-2-furoyl)morpholines.

Comparative Biological Activity

The therapeutic potential of this compound analogs has been primarily explored in the realms of antimicrobial and anticancer activities. The structural variations, particularly at the 5-position of the furan ring and modifications of the aldehyde group, have profound effects on their biological profiles.

Antimicrobial Activity

A study by Ostapiuk et al. investigated the antimicrobial activity of a series of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs, 4-[(5-aryl-2-furyl)carbonothioyl]morpholines.[3] The compounds were evaluated against the opportunistic fungal pathogen Cryptococcus neoformans. The results, summarized in the table below, highlight the potent antifungal activity of these derivatives.

Compound IDR Group (at furan C5)Analog TypeMIC (µg/mL) against C. neoformans
7a 4-FluorophenylFuroylmorpholine>128
7b 4-NitrophenylFuroylmorpholine16
7c 2,5-DichlorophenylFuroylmorpholine64
8a 4-IsopropylphenylCarbonothioylmorpholine4
8c 4-BromophenylCarbonothioylmorpholine8

Data sourced from Ostapiuk et al., 2021.[3]

Structure-Activity Relationship Insights:

  • Effect of the Linker: The carbonothioyl (-CS-) linker in analogs 8a and 8c appears to confer greater antifungal potency compared to the furoyl (-CO-) linker in most of the tested compounds.

  • Influence of the Aryl Substituent: The nature of the substituent on the C5-aryl ring significantly impacts activity. The electron-withdrawing nitro group in 7b resulted in the highest activity among the furoylmorpholine series. For the more potent carbonothioylmorpholine series, both electron-donating (isopropyl in 8a ) and electron-withdrawing (bromo in 8c ) groups at the para-position of the phenyl ring led to strong antifungal effects.

Anticancer Activity

While direct comparative studies on the anticancer activity of a series of this compound analogs are limited, the broader class of 5-substituted-2-furaldehydes has shown promise as anticancer agents. A key mechanism of action for many furan-containing compounds is the inhibition of tubulin polymerization.[4] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A study on novel 5-(4-chlorophenyl)furan derivatives, which share the core furan-aldehyde structure, demonstrated potent antiproliferative activity by targeting the colchicine binding site on tubulin.[5] One of the synthesized compounds, a pyrazoline derivative incorporating a morpholine moiety, 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethan-1-one, was synthesized and characterized, indicating the compatibility of the morpholine group in these complex structures.[5]

References

Navigating the Uncharted: A Guide to Target Identification and Engagement Validation for Novel Compounds like 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a bioactive small molecule represents a critical first step. However, the true journey begins with the elucidation of its mechanism of action, a process fundamentally anchored to identifying its molecular target and validating this engagement within a cellular context. This guide addresses a common challenge in chemical biology: how to proceed when a compound of interest, such as 5-Morpholin-4-yl-2-furaldehyde, emerges from a screen with a compelling phenotype but an unknown mechanism.

As of this writing, the specific biological target of this compound is not described in publicly accessible scientific literature. This scenario, far from being a roadblock, presents an opportunity to employ a systematic workflow to first uncover the protein(s) with which it interacts and then rigorously validate this interaction. This guide provides a strategic comparison of modern experimental approaches to achieve this, empowering researchers to transform a bioactive hit into a validated chemical probe or drug lead.

We will first briefly explore robust methods for initial target discovery and then delve into a detailed comparison of orthogonal, state-of-the-art techniques for confirming target engagement in cells.

Part 1: Deconvoluting the "Who?" - Strategies for Initial Target Identification

Before target engagement can be validated, a putative target must be identified. For a novel compound like this compound, several unbiased approaches can be employed.

  • Affinity-Based Proteomics : This classic and powerful method involves immobilizing the small molecule onto a solid support (like beads) to "fish" for its binding partners from a cell lysate.[1][2] The captured proteins are then identified using mass spectrometry. A variation, photo-affinity labeling, incorporates a photoreactive group onto the small molecule probe, allowing for covalent cross-linking to the target upon UV light exposure, which helps to capture even transient interactions.[3][4]

  • Computational Target Prediction : In silico methods leverage the chemical structure of the small molecule to predict potential targets.[5][6][7][8] Algorithms compare the compound's features to databases of known ligands for a vast array of proteins, predicting interactions based on chemical similarity or through molecular docking simulations that model the physical fit of the molecule into a protein's binding pocket.[5][7]

  • Genetic and Phenotypic Screening : Methods such as drug-resistance screens can identify genetic mutations that confer resistance to the compound, pointing towards the target or its pathway.[9] Phenotypic profiling compares the cellular effects of the unknown compound to those of well-characterized molecules to infer a shared mechanism of action.[3]

Once these exploratory methods yield one or more candidate targets, the crucial step of validation begins. The remainder of this guide will compare three leading methodologies for this purpose.

Part 2: The Proof of Engagement - A Comparative Guide to Validation in Cells

Confirming that a small molecule binds its intended target within the complex and dynamic environment of a living cell is paramount.[10] Here, we compare three powerful, label-free and label-dependent techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics using clickable probes.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle of Causality: CETSA operates on the biophysical principle that when a ligand binds to its target protein, it confers thermal stability.[11][12] This stabilized protein-ligand complex is more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates to various temperatures, one can observe a shift in the target protein's melting point in the presence of the binding compound.[11][13] This provides direct evidence of engagement in a native cellular environment.

Experimental Workflow: CETSA

cluster_prep Sample Preparation cluster_heat Heat Challenge cluster_analysis Analysis A Culture Cells B Treat cells with This compound or Vehicle (DMSO) A->B C Aliquot cell suspension into PCR tubes B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min C->D E Cool to room temperature D->E F Lyse cells (e.g., freeze-thaw) E->F G Separate soluble fraction from aggregated protein (Centrifugation) F->G H Quantify soluble target protein (Western Blot or other) G->H I Plot melt curves & determine Tm shift H->I cluster_prep Sample Preparation cluster_digest Protease Digestion cluster_analysis Analysis A Prepare cell lysate in non-denaturing buffer B Treat lysate aliquots with This compound or Vehicle (DMSO) A->B C Add protease (e.g., Pronase) to each aliquot B->C D Incubate at room temperature for a defined time C->D E Stop digestion with protease inhibitor cocktail D->E F Analyze samples by SDS-PAGE E->F G Visualize proteins (Coomassie or Silver Stain) F->G I Alternatively, validate with Western Blot for candidate F->I H Excise protected bands for Mass Spectrometry ID G->H cluster_prep Probe Treatment cluster_click Click Reaction cluster_analysis Analysis A Synthesize clickable probe of This compound B Treat live cells with the clickable probe A->B C Lyse cells B->C D Perform CuAAC 'click' reaction to attach reporter tag (e.g., Biotin-Azide) C->D E Visualize labeled proteins (In-gel fluorescence if tag is a fluorophore) D->E F Enrich labeled proteins (Streptavidin pull-down if tag is biotin) D->F G Identify enriched proteins by Mass Spectrometry F->G

References

A Strategic Guide to Profiling the Cross-Reactivity of Novel Furan-Based Compounds: The Case of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-Morpholine Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical starting point. The furan ring, a versatile heterocyclic core, is a constituent of numerous bioactive molecules and approved drugs, valued for its ability to engage in various biological interactions.[1] When coupled with a morpholine moiety—a common feature in medicinal chemistry known to improve pharmacokinetic properties[2]—the resulting scaffold presents a compelling foundation for new chemical entities.

5-Morpholin-4-yl-2-furaldehyde is one such entity, a molecule whose potential biological activities are largely unexplored in public literature.[3] However, the broader class of furan-based derivatives has demonstrated significant activity as potent and selective inhibitors of key cellular targets, including protein kinases like B-Raf, VEGFR-2, and PI3Kγ.[4][5][6] This established link to kinase inhibition immediately raises a crucial question for any drug development professional: what is the compound's selectivity profile?

Cross-reactivity, or the ability of a compound to bind to unintended "off-targets," is a double-edged sword. While sometimes leading to beneficial polypharmacology, it is more often the cause of unforeseen toxicity and failed clinical trials. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a characterization step but a cornerstone of a successful drug development program.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity profile of novel furan-based compounds, using this compound as a primary case study. We will move beyond theoretical lists to provide actionable experimental protocols and data interpretation strategies, explaining the causal logic behind each methodological choice.

Part 1: Initial Target Hypothesis and The Rationale for Kinase Profiling

Given the documented activity of structurally related furan derivatives against various protein kinases, a primary hypothesis is that this compound may exhibit affinity for one or more kinases. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets, making them common off-targets for small molecule inhibitors.[7]

Therefore, the logical first step is to perform a broad, unbiased screen against a large panel of kinases. This approach provides a panoramic view of the compound's activity across the kinome, identifying both potential primary targets and significant off-targets in a single, efficient experiment.

Comparative Analysis: Structurally Related Furan-Based Kinase Inhibitors

To contextualize our hypothetical findings for this compound, it is instructive to compare it with known furan-based kinase inhibitors. This comparison helps establish a baseline for expected potency and selectivity within this chemical class.

Compound ClassTarget Kinase(s)Reported Potency (IC₅₀)Key Structural FeaturesReference
Furan-based Imidazole DerivativesB-RafPotent (specific values proprietary)Furan ring coupled to an imidazole core[5]
Furan-based FuropyrimidinesVEGFR-242.5 - 57.1 nMFuran fused or linked to a pyrimidine system[4]
Furan-2-ylmethylene ThiazolidinedionesPI3KγSelective for Class IB PI3KsFuran linked to a thiazolidinedione moiety[6]
This compound (Hypothetical) To Be Determined Furan ring with morpholine and aldehyde groups N/A

Part 2: Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-tiered approach, moving from high-throughput in vitro screens to more physiologically relevant cellular assays. This tiered workflow ensures that resources are focused on validating the most promising hits while systematically eliminating artifacts.

Workflow Diagram: A Tiered Strategy for Cross-Reactivity Assessment

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ Kinases) A->B Test Compound C Data Analysis: Percent Inhibition, Ki Determination B->C Raw Data D Cellular Thermal Shift Assay (CETSA) for top hits/off-targets C->D Prioritized Hits (Potent On- & Off-Targets) E Orthogonal Validation: NanoBRET™ or equivalent D->E Confirmation of Intracellular Binding F Target-Specific Functional Assay (e.g., Phospho-Substrate Western Blot) E->F Validated Targets G Phenotypic Screen (e.g., Cell Proliferation, Cytotoxicity) F->G Functional Relevance G cluster_0 Cancer Cell cluster_1 Immune Cell (e.g., Macrophage) BRAF B-Raf MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3Kg PI3Kγ AKT AKT PI3Kg->AKT Chemotaxis Chemotaxis AKT->Chemotaxis Chemokine Chemokine Receptor Chemokine->PI3Kg Inhibitor This compound Inhibitor->BRAF On-Target (Intended) Inhibitor->PI3Kg Off-Target (Unintended)

References

A Comparative Guide to Novel Covalent Inhibitors: Evaluating 5-Morpholin-4-yl-2-furaldehyde and the Aldehyde-Furan Warhead

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery has spurred the exploration of novel electrophilic "warheads" that can offer improved selectivity and safety profiles. While acrylamides have dominated the clinical landscape, there is a growing need to diversify the covalent inhibitor toolkit. This guide introduces the substituted 2-furaldehyde moiety, exemplified by 5-Morpholin-4-yl-2-furaldehyde, as a potential alternative warhead. We analyze its predicted reactivity, compare it mechanistically to established covalent motifs, and provide a comprehensive, field-proven framework for its experimental evaluation. This document serves as a practical guide for researchers aiming to characterize novel TCIs, using this compound as a case study to illustrate the principles and protocols required for robust comparative analysis.

The Landscape of Covalent Inhibition: A Strategic Overview

Covalent inhibitors function through a two-step mechanism: first, the inhibitor binds non-covalently to the target protein, and second, a reactive electrophilic group, or "warhead," on the inhibitor forms a stable covalent bond with a nearby nucleophilic amino acid residue.[1] This strategy offers distinct advantages, including high potency, prolonged duration of action that can be decoupled from pharmacokinetic profiles, and the ability to target shallow binding pockets or overcome high concentrations of endogenous ligands.[2]

However, the inherent reactivity of covalent drugs also presents challenges. Overly reactive electrophiles can bind indiscriminately to off-target proteins, leading to toxicity or immunogenicity.[3] Therefore, the central challenge in designing TCIs is to achieve a delicate balance: the warhead must be reactive enough to engage its intended target efficiently but selective enough to avoid widespread off-target modification.[1]

Profiling Common Covalent Warheads

The choice of warhead is critical to a TCI's success. The most prevalent warheads target cysteine, the most nucleophilic proteinogenic amino acid, but interest in targeting other residues like lysine and tyrosine is growing.[4] A comparison of commonly used warheads is essential for contextualizing the potential of new motifs.

Warhead ClassTarget Residue(s)MechanismReversibilityKey Considerations
Acrylamide CysteineMichael AdditionIrreversibleGold standard, moderate reactivity. Potential for off-target reaction with glutathione.[2][5]
Cyanoacrylamide CysteineMichael AdditionReversibleReduced reactivity vs. acrylamide, can lower off-target risk.[2]
Vinyl Sulfonamide Cysteine, LysineMichael AdditionIrreversibleGenerally stable and moderately reactive.
Sulfonyl Fluoride Serine, Tyrosine, LysineSulfonylation (SNAr-like)IrreversibleCan target less common nucleophiles, expanding the druggable proteome.
Aldehyde Lysine, Cysteine Schiff Base / ThiohemiacetalReversible Often avoided due to metabolic liability, but can offer high selectivity and reversibility.[3]

A Novel Warhead Class: 5-Substituted-2-Furaldehydes

We now turn our focus to this compound as a representative of the aldehyde-furan warhead class. While not extensively characterized in the TCI literature, its structure allows for a principled evaluation of its potential.

  • Chemical Structure: C₉H₁₁NO₃[6]

  • Key Features:

    • Electrophilic Warhead: The aldehyde group at the 2-position of the furan ring is the reactive center.

    • Scaffold: The 5-morpholinyl-furan core provides a rigid structure for presentation of the warhead and can be modified to enhance non-covalent binding affinity and selectivity for a target protein.

Predicted Mechanism of Action

Aldehyde warheads are known to react reversibly with two key nucleophilic residues:

  • Lysine: The primary amine of a lysine side chain can attack the aldehyde carbonyl to form a Schiff base (imine).[3] This reaction is typically reversible through hydrolysis.

  • Cysteine: The thiol group of a cysteine can react with the aldehyde to form a thiohemiacetal .[7] This adduct is also considered reversible.

The reversible nature of these interactions is a key differentiator from the irreversible bonds formed by acrylamides. This property could be advantageous in minimizing the accumulation of off-target adducts and reducing the risk of immunogenicity.[3]

G

Caption: Predicted reversible covalent reactions of an aldehyde warhead.

Framework for Comparative Evaluation of a Novel Covalent Inhibitor

To rigorously assess this compound or any novel TCI, a structured, multi-step experimental workflow is required. This framework allows for a direct comparison against established inhibitors.

// Nodes Start [label="Novel Covalent Inhibitor\n(e.g., this compound)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Intrinsic Reactivity\n(GSH Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Target Engagement & Kinetics\n(Intact Protein MS, k_inact/K_i)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Proteome-Wide Selectivity\n(Chemoproteomics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Cellular Target Engagement\n& Functional Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Compare to Benchmark Inhibitor\n(e.g., Acrylamide-based)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Candidate Profile Established", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2 [label=" Proceed if reactivity\nis moderate "]; Step2 -> Step3 [label=" Proceed if on-target\nkinetics are favorable "]; Step3 -> Step4 [label=" Proceed if selectivity\nis acceptable "]; Step4 -> Decision; Decision -> End; }

Caption: Workflow for the evaluation of a novel covalent inhibitor.

Protocol 1: Intrinsic Reactivity Assessment using Glutathione (GSH) Assay

Rationale: Glutathione is a highly abundant intracellular thiol that can react with electrophilic drugs, leading to their inactivation and potential off-target effects. Assessing the reactivity of a novel TCI with GSH provides a primary screen for its intrinsic electrophilicity and stability.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µL of the 10 mM inhibitor stock with 495 µL of the phosphate buffer containing 5 mM GSH. This yields a final concentration of 100 µM inhibitor and 5 mM GSH.

    • Prepare a control sample with inhibitor in buffer without GSH.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis:

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent inhibitor peak and the appearance of the GSH-adduct peak over time.

  • Data Analysis: Calculate the half-life (t₁/₂) of the inhibitor in the presence of GSH. A very short half-life suggests high reactivity and potential for off-target issues, while a very long half-life may indicate insufficient reactivity for target engagement.

Protocol 2: Target Engagement and Kinetic Analysis (k_inact/K_i)

Rationale: The efficiency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_i, which incorporates both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact).[4] This parameter is crucial for comparing inhibitors and guiding optimization.[8]

Methodology:

  • Reagents:

    • Purified target protein of interest.

    • Test inhibitor and a known benchmark inhibitor.

    • Substrate for an enzymatic activity assay (if applicable).

  • Experimental Setup (Enzyme Activity Method):

    • Pre-incubate the target enzyme at various concentrations of the inhibitor for different lengths of time.

    • Initiate the enzymatic reaction by adding a saturating concentration of substrate.

    • Measure the reaction progress (e.g., via fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line yields the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentrations.

    • Fit the data to the following hyperbolic equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])

    • The overall inactivation efficiency is then calculated as k_inact/K_i.

Protocol 3: Proteome-Wide Selectivity Profiling

Rationale: To ensure safety, a TCI must selectively modify its intended target with minimal engagement of other proteins. Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful technique to map the covalent interactions of an inhibitor across the entire proteome.[9][10]

Methodology:

  • Probe Synthesis: Synthesize an "activity-based probe" version of the inhibitor by appending a bioorthogonal handle (e.g., an alkyne or azide) that does not interfere with its binding. For an aldehyde warhead, an aminooxy-alkyne probe can be used to specifically capture aldehyde-modified proteins.[9]

  • Cell Lysate or Live Cell Treatment:

    • Incubate the proteome (from cell lysate or intact cells) with varying concentrations of the probe.

    • For competitive profiling, pre-incubate the proteome with the parent inhibitor before adding a broad-spectrum probe that targets the same class of residues.

  • Click Chemistry:

    • Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-labeled proteins.

  • Enrichment and Digestion:

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using high-resolution mass spectrometry to identify the proteins and the specific sites of covalent modification.

  • Data Analysis: Quantify the spectral counts or signal intensity for each identified protein to determine its engagement by the probe. High selectivity is indicated by strong engagement of the intended target and weak or no engagement of other proteins.

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a comprehensive dataset that allows for a direct, objective comparison of the novel inhibitor against established alternatives.

Comparative Data Summary Table (Hypothetical Data)

ParameterThis compoundBenchmark Inhibitor (Acrylamide)Desired Outcome
Warhead Type Aldehyde-FuranAcrylamideN/A
Target Residue Lysine / CysteineCysteineMatches intended target
Reversibility ReversibleIrreversibleTunable based on therapeutic need
GSH Half-life (t₁/₂) 4 hours1.5 hoursModerate stability (not too reactive, not inert)
k_inact/K_i (M⁻¹s⁻¹) 8,00025,000High, indicating efficient inactivation
Proteomic Selectivity 1 primary target, 5 off-targets > 50% occupancy1 primary target, 20 off-targets > 50% occupancyHigh target selectivity, minimal off-targets
Cellular IC₅₀ 150 nM50 nMPotent inhibition in a cellular context

Conclusion

The exploration of novel covalent warheads is paramount to expanding the therapeutic potential of targeted covalent inhibitors. While this compound itself requires empirical validation, its aldehyde-furan motif represents a promising class of reversible covalent warheads that could offer a distinct safety and selectivity profile compared to traditional irreversible inhibitors like acrylamides.[3][11] By employing a systematic evaluation framework encompassing intrinsic reactivity, target kinetics, and proteome-wide selectivity, researchers can rigorously characterize such novel agents. This guide provides the necessary experimental logic and detailed protocols to empower drug discovery professionals to objectively assess the viability of this compound and other emerging covalent inhibitors, ultimately contributing to the development of safer and more effective medicines.

References

A Researcher's Guide to Establishing the Reproducible Biological Effects of 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the promise of a novel chemical entity is always tempered by the critical question of reproducibility. A reported biological effect is only as valuable as its reliability. This guide addresses the topic of 5-Morpholin-4-yl-2-furaldehyde, a compound for which public data on biological activity is sparse.[1][2] Rather than a simple comparison, this document provides a comprehensive framework for the initial investigation and rigorous validation of its potential biological effects, ensuring that any discoveries are built on a foundation of scientific integrity and reproducibility.

The furan and morpholine moieties are present in numerous biologically active compounds, with activities ranging from antimicrobial and antifungal to anti-inflammatory and anticancer.[3][4][5][6] This structural precedent suggests that this compound could possess interesting pharmacological properties. Here, we outline a tiered approach to screen for such activities and, more importantly, to establish their reproducibility from the outset.

Part 1: Foundational Principles of a Reproducible Investigation

Before embarking on any experimental work, it is crucial to establish a framework that ensures the trustworthiness of the data generated. This involves careful consideration of the test compound itself, the experimental design, and the data analysis pipeline.

Compound Authentication and Management: The first step in any study is to ensure the identity and purity of the test compound. The reproducibility of biological effects is impossible if the starting material is not consistent.

  • Identity Verification: The structure of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the compound should be determined by a method such as High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for initial biological screening.

  • Batch-to-Batch Consistency: For a comprehensive study, it is advisable to procure or synthesize multiple batches of the compound and to test them in parallel. This will help to identify any effects that are due to impurities in a specific batch.

  • Solubility and Stability: The solubility of the compound in various solvents should be determined. For in vitro assays, it is crucial to use a solvent, such as dimethyl sulfoxide (DMSO), that is tolerated by the cells and to ensure that the compound remains in solution at the tested concentrations. The stability of the compound in the chosen solvent and under the experimental conditions should also be assessed.

Part 2: A Tiered Approach to Biological Screening and Validation

Given the lack of specific biological data for this compound, a logical starting point is to screen for broad biological activities suggested by its structural motifs. A tiered approach, starting with general cytotoxicity and antimicrobial assays, is an efficient way to identify potential areas of interest for more in-depth investigation.

Tier 1: General Cytotoxicity Screening

A fundamental initial screen for any compound with potential therapeutic applications is to assess its general cytotoxicity against a panel of human cell lines. This provides a baseline understanding of its potential toxicity and can guide the selection of concentrations for more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8]

  • Cell Culture: Culture human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for comparison) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). Include vehicle-only controls and positive controls (e.g., doxorubicin).

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound or controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Ensuring Reproducibility:

  • Internal Controls: Every plate must include vehicle controls and a known cytotoxic agent as a positive control.

  • Biological Replicates: The experiment should be repeated at least three independent times (i.e., on different days with fresh cell passages and compound dilutions).

  • Technical Replicates: Within each experiment, each concentration should be tested in at least triplicate.

Data Presentation for Reproducibility Assessment:

Compound BatchExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
Batch A15.218.516.816.831.65
Batch B14.917.115.515.831.14

This table illustrates how to present hypothetical IC50 values from multiple experiments and with different batches of the compound to assess the reproducibility of its cytotoxic effect.

Visualization of the Cytotoxicity Workflow:

Cytotoxicity_Workflow Compound This compound (Authenticated) Treatment Treat with Compound (Serial Dilutions) Compound->Treatment Cells Cell Line Panel (e.g., HeLa, A549, HEK293) Seeding Seed Cells in 96-well Plates Cells->Seeding Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Viability Readout->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Tier 2: Antimicrobial Activity Screening

The furan and morpholine scaffolds are present in many known antimicrobial and antifungal agents.[3][6][9][10] Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a logical next step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to a standardized inoculum density.

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate.

  • Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Ensuring Reproducibility:

  • Standardized Inoculum: The starting number of microorganisms is critical and should be standardized.

  • Consistent Media: The composition of the growth medium can significantly impact the activity of a compound.

  • Replication: The assay should be performed in triplicate and repeated on at least three different days.

Data Presentation for Reproducibility Assessment:

MicroorganismExperiment 1 MIC (µg/mL)Experiment 2 MIC (µg/mL)Experiment 3 MIC (µg/mL)Modal MIC (µg/mL)
S. aureus32643232
E. coli>128>128>128>128
C. albicans16163216

This table shows hypothetical MIC values from multiple experiments to assess the reproducibility of the antimicrobial effect.

Visualization of the Antimicrobial Screening Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound This compound Dilution Serial Dilution of Compound Compound->Dilution Microbes Bacterial & Fungal Strains Inoculation Inoculate with Microbes Microbes->Inoculation Dilution->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for antimicrobial screening of this compound.

Part 3: In-Depth Mechanistic and Comparative Studies

If the initial screening reveals a reproducible biological effect, the next phase of the investigation should focus on understanding the mechanism of action and comparing the compound's performance to that of established alternatives. For example, if the compound shows reproducible antifungal activity, further studies could include:

  • Ergosterol Biosynthesis Inhibition Assays: Many antifungal drugs, including those with a morpholine scaffold, target the ergosterol biosynthesis pathway.[10]

  • Time-Kill Assays: To determine whether the compound is fungistatic or fungicidal.

  • Biofilm Disruption Assays: To assess the compound's ability to disrupt pre-formed fungal biofilms.[11]

For each of these follow-up studies, the same principles of reproducibility—multiple independent experiments, appropriate controls, and transparent data reporting—must be applied.

Conclusion

The reproducibility of biological effects is the cornerstone of credible scientific research and drug development. While the specific biological activities of this compound are not yet well-documented, this guide provides a robust framework for its investigation. By adhering to the principles of rigorous compound authentication, well-controlled experimental design, and transparent data reporting, researchers can confidently establish the biological effects of this and other novel chemical entities, paving the way for future discoveries.

References

Navigating the Preclinical Path of 5-Morpholin-4-yl-2-furaldehyde: A Comparative Guide to In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel chemical entity from benchtop to bedside is paved with rigorous preclinical evaluation. This guide delves into the hypothetical in vivo efficacy studies of 5-Morpholin-4-yl-2-furaldehyde , a compound of interest at the intersection of furan and morpholine chemistries. While direct in vivo data for this specific molecule is not yet publicly available, by examining the established biological activities of its core moieties, we can construct a scientifically grounded framework for its preclinical assessment and benchmark its potential against related compounds.

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] Similarly, the morpholine heterocycle is a common feature in approved drugs, known to impart favorable pharmacokinetic properties and contribute to a range of biological effects, including anticancer activity.[4][5][6] The conjugation of these two moieties in this compound presents a compelling case for its investigation as a novel therapeutic agent, particularly in the realm of oncology.

Proposed Therapeutic Indication: Oncology

Given the established anticancer activities of both furan and morpholine derivatives, a primary therapeutic indication for the in vivo evaluation of this compound would be in oncology.[4][5][7] Structurally related furan-containing compounds have demonstrated the ability to target cancer cells by inhibiting key enzymes or inducing apoptosis.[1] Furthermore, numerous morpholine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[5][8]

Hypothetical In Vivo Efficacy Study: A Xenograft Model of Human Lung Adenocarcinoma

To assess the potential antitumor efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a well-established and widely accepted preclinical model.[9][10][11][12]

Experimental Workflow

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy & Endpoint Analysis A549_culture A549 Human Lung Adenocarcinoma Cell Culture cell_harvest Cell Harvest & Viability Count A549_culture->cell_harvest implantation Subcutaneous Implantation into Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal (I.P.) Injection: - Vehicle Control - this compound - Comparator Drug randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor volume >1500 mm³ or 28 days) monitoring->endpoint tissue_harvest Tumor & Organ Harvest endpoint->tissue_harvest analysis - Tumor Weight Analysis - Histopathology - Biomarker Analysis (e.g., IHC) tissue_harvest->analysis

Caption: Proposed workflow for an in vivo xenograft study of this compound.

Detailed Experimental Protocol

1. Cell Culture and Implantation:

  • Cell Line: A549 human lung adenocarcinoma cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: Actively growing A549 cells will be harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Approximately 5 x 10^6 cells in 100 µL of PBS will be subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

2. Tumor Growth and Treatment:

  • Tumor Monitoring: Tumor growth will be monitored twice weekly using caliper measurements. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in corn oil, administered intraperitoneally (I.P.))

    • Group 2: this compound (e.g., 25 mg/kg, administered I.P. daily)

    • Group 3: this compound (e.g., 50 mg/kg, administered I.P. daily)

    • Group 4: Comparator drug (e.g., a standard-of-care chemotherapeutic for lung cancer, at a clinically relevant dose)

  • Administration: The test compounds will be administered daily for a period of 21-28 days. Body weight will be monitored twice weekly as an indicator of toxicity.

3. Endpoint Analysis:

  • Efficacy Endpoints: The primary efficacy endpoint will be tumor growth inhibition. Secondary endpoints may include changes in body weight and overall survival.

  • Tissue Collection: At the end of the study, mice will be euthanized, and tumors will be excised and weighed. A portion of the tumor tissue will be fixed in formalin for histopathological analysis, and another portion will be snap-frozen for biomarker analysis.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential efficacy of this compound, we can draw comparisons with data from published studies on related furan and morpholine derivatives.

Compound Class/NameTherapeutic AreaIn Vivo ModelKey Efficacy FindingsReference
Naphthofuran Derivatives CancerVarious animal modelsDemonstrated ability to inhibit tumor growth, reduce metastasis, and prolong survival.[7]
5-Hydroxymethyl-2-furfural (5-HMF) CancerIn vitro models of colon and breast cancerImpaired AQP1-dependent cell migration and invasiveness.[13]
Morpholine-substituted Quinazolines CancerIn vitro against A549, MCF-7, SHSY-5Y cell linesDisplayed significant cytotoxic activity, with some compounds showing better activity than the standard colchicine.[5]
2-morpholino-4-anilinoquinoline derivatives CancerHepG2 cell lineExhibited potent antitumor activity, with some derivatives showing selectivity for cancer cells.[14]

This comparative data suggests that a molecule combining both furan and morpholine moieties holds significant promise for anticancer activity. The morpholine ring may enhance the pharmacokinetic profile, while the furan core contributes to the cytotoxic or cytostatic effects.[5]

Potential Mechanism of Action: A Look at Relevant Signaling Pathways

While the precise mechanism of action for this compound would need to be elucidated through dedicated studies, we can hypothesize a potential target based on the activities of related compounds. For instance, some furan derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. A simplified representation of the tubulin polymerization pathway and its disruption is shown below.

G cluster_0 Normal Cell Division cluster_1 Disruption by Furan Derivative alpha_beta_dimers α/β-Tubulin Dimers polymerization Polymerization alpha_beta_dimers->polymerization microtubules Dynamic Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis mitotic_spindle->apoptosis furan_derivative This compound (Hypothetical) inhibition Inhibition furan_derivative->inhibition inhibition->polymerization

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Conclusion

While awaiting direct experimental evidence, this guide provides a robust, scientifically-backed framework for the in vivo evaluation of this compound. By leveraging the known biological activities of its constituent furan and morpholine scaffolds, we can rationally design preclinical studies and establish appropriate benchmarks for success. The proposed xenograft model offers a clear path to assessing its potential as an anticancer agent. Future studies should also explore its potential in other therapeutic areas, such as infectious diseases, given the broad-spectrum activity of furan derivatives.[1][15][16][17] The insights gained from such structured preclinical evaluations are paramount for advancing promising new chemical entities toward clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Morpholinyl Furans in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that can effectively and selectively target key oncogenic pathways is paramount. Among the myriad of heterocyclic compounds, the morpholinyl furan motif has emerged as a privileged structure, demonstrating significant potential in the development of targeted anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various morpholinyl furan-containing compounds, with a focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), two critical pathways implicated in tumor growth, proliferation, and angiogenesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing a self-validating framework through detailed protocols and supporting data.

The Morpholinyl Furan Scaffold: A Versatile Pharmacophore

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile scaffold in drug design. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings can enhance metabolic stability and receptor interactions.[1] When coupled with a morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, the resulting structure often exhibits favorable pharmacokinetic and pharmacodynamic properties. The morpholine group is known to improve aqueous solubility and can form crucial hydrogen bond interactions with target proteins, thereby enhancing binding affinity and potency.[2][3]

This guide will explore the SAR of morpholinyl furans and related isosteres by dissecting the impact of structural modifications on their inhibitory activity against two key cancer targets: VEGFR-2 and the PI3K/mTOR pathway.

I. Morpholinyl Furans as VEGFR-2 Inhibitors: Targeting Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The incorporation of a morpholinyl furan core into VEGFR-2 inhibitors has shown considerable promise.

Structure-Activity Relationship Insights

A critical analysis of various synthesized compounds reveals key SAR trends for VEGFR-2 inhibition:

  • The Furan Core: The furan ring often serves as a central scaffold, with substitutions at the 2- and 5-positions being critical for activity.[1] In many active compounds, the furan is part of a larger fused heterocyclic system, such as a furopyrimidine.[6][7]

  • The Morpholine Moiety: The morpholine group is typically appended to the core structure, often via a linker. Its primary role is to engage in hydrogen bonding with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[8][9] The oxygen atom of the morpholine is a key hydrogen bond acceptor.

  • Substitutions on the Core: The nature and position of substituents on the furan or fused ring system significantly influence potency. For instance, in a series of furopyrimidine derivatives, the presence of specific aniline moieties at the 4-position was found to be crucial for potent VEGFR-2 inhibition.[6]

Comparative Analysis of VEGFR-2 Inhibitors

The following table summarizes the VEGFR-2 inhibitory activity of representative compounds containing furan and/or morpholine moieties.

Compound IDCore ScaffoldKey SubstitutionsVEGFR-2 IC50 (nM)Reference
1 Furopyrimidine4-(4-chloro-2-fluoroanilino)33.4[6]
2 Furopyrimidine4-(4-bromo-2-fluoroanilino)47.0[6]
3 Thienopyrimidine (Furan Isostere)4-(4-chloro-2-fluoroanilino)21[6][7]
4 Benzofuran3-(morpholinomethyl)132.5[8]
5 Benzofuran3-(morpholinomethyl) with 3-methoxy45.4[8]

Analysis: The data clearly indicates that the thienopyrimidine scaffold (Compound 3 ), a bioisostere of the furopyrimidine core, exhibits slightly better potency. Within the furopyrimidine series, halogenated anilino substituents at the C4 position are favorable for activity. In the benzofuran series, the addition of a methoxy group (Compound 5 ) significantly enhances VEGFR-2 inhibition compared to the unsubstituted analogue (Compound 4 ), highlighting the importance of substitution patterns on the core ring system.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a typical method for evaluating the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor as a positive control.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

II. Morpholinyl Furans as PI3K/mTOR Inhibitors: A Dual-Targeting Approach

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[10] Its dysregulation is a common event in many cancers, making it an attractive target for therapeutic intervention. Dual inhibition of PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming feedback loops and resistance mechanisms.[11] The morpholine moiety is a hallmark of many PI3K/mTOR inhibitors, including the clinical candidate ZSTK474.[12]

Structure-Activity Relationship Insights

The SAR for morpholinyl furan-containing PI3K/mTOR inhibitors reveals several key features:

  • The Core Heterocycle: While furan itself is less common as the central core in this class, related oxygen-containing heterocycles or scaffolds that can accommodate a morpholine substituent are prevalent. Pyrimidine and triazine cores are frequently employed.[8][9] The principles derived are applicable to the design of furan-based analogues.

  • The Hinge-Binding Morpholine: Similar to VEGFR-2 inhibitors, a morpholine group is essential for binding to the hinge region of the PI3K and mTOR kinase domains. The oxygen atom of the morpholine forms a critical hydrogen bond with a conserved valine residue (Val851 in PI3Kα and Val2240 in mTOR).[8]

  • Additional Interaction Points: Potent dual inhibitors often possess additional functional groups that can form hydrogen bonds with other residues in the active site, such as an aspartic acid residue.[11]

  • Selectivity: Subtle structural modifications can influence the selectivity profile of the inhibitors towards different PI3K isoforms (α, β, δ, γ) and mTOR.[9][12]

Comparative Analysis of PI3K/mTOR Inhibitors

The following table presents data for representative PI3K/mTOR inhibitors featuring a morpholine group, which provides a basis for the design of novel morpholinyl furan analogues.

Compound IDCore ScaffoldKey SubstitutionsPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
BKM-120 Pyrimidine2-morpholino, 4-methyl44.6>1000[9]
6 Pyrido[3,2-d]pyrimidine2-(2-hydroxyphenyl), 4-morpholino3 - 1015 - 50[8]
ZSTK474 Triazine2,4-dimorpholino3.9 - 20.8N/A[12]
17p Pyrimidine-5-carbonitrile2,4-dimorpholino31.8>1000[9]

Analysis: The data highlights the importance of the morpholine group for PI3K inhibition. BKM-120 and compound 17p , both containing a morpholine moiety, show potent PI3Kα inhibition.[9] The pyrido[3,2-d]pyrimidine scaffold in compound 6 allows for dual PI3K/mTOR inhibition, with the 2-(2-hydroxyphenyl) group likely contributing to mTOR binding.[8] ZSTK474, with two morpholine groups, is a potent pan-PI3K inhibitor.[12] These findings suggest that a morpholinyl furan scaffold could be designed to achieve either selective PI3K or dual PI3K/mTOR inhibition by careful selection of the core and its substituents.

Experimental Protocol: Cell-Based Assay for PI3K/mTOR Pathway Inhibition (Western Blot)

This protocol describes a method to assess the inhibitory effect of compounds on the PI3K/mTOR signaling pathway in cancer cells.

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation of Akt and S6K, key downstream effectors of the PI3K/mTOR pathway. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated.

SAR_VEGFR2 cluster_0 Morpholinyl Furan Scaffold cluster_1 VEGFR-2 Kinase Domain Core Furan/Furopyrimidine Core ActiveSite ATP Binding Pocket Core->ActiveSite Hydrophobic Interactions Morpholine Morpholine Moiety Hinge Hinge Region (Valine) Morpholine->Hinge H-Bond Substituents Substituents (e.g., Anilino) Substituents->ActiveSite Additional Interactions Potency Potency Hinge->Potency ActiveSite->Potency

Caption: SAR of Morpholinyl Furans as VEGFR-2 Inhibitors.

PI3K_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation MorpholinylFuran Morpholinyl Furan Derivatives MorpholinylFuran->PI3K MorpholinylFuran->mTORC1

Caption: PI3K/mTOR Signaling Pathway and Inhibition Points.

Conclusion and Future Directions

The morpholinyl furan scaffold represents a promising starting point for the development of novel anticancer agents. The insights gathered from the SAR of related heterocyclic compounds targeting VEGFR-2 and the PI3K/mTOR pathway provide a solid foundation for the rational design of new chemical entities. The morpholine moiety consistently proves to be a critical pharmacophore for kinase inhibition, while the furan ring offers a versatile core for structural diversification.

Future research should focus on the synthesis and evaluation of focused libraries of morpholinyl furan derivatives to further refine the SAR for these specific targets. The exploration of different linkers between the furan core and the morpholine moiety, as well as the systematic variation of substituents on the furan ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the biological characterization of these novel compounds, ensuring data integrity and comparability across studies. Ultimately, the continued investigation of the morpholinyl furan scaffold holds the potential to deliver next-generation targeted therapies for the treatment of cancer.

References

Navigating the Immunomodulatory Landscape of Furaldehyde Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, identifying molecules that can precisely modulate the immune system is a paramount objective. Furaldehyde derivatives, a class of organic compounds derived from the dehydration of sugars, have emerged from the crucible of food chemistry and traditional medicine to become a subject of intense scientific scrutiny for their diverse pharmacological activities. While initially recognized for their roles in flavor, preservation, and even as byproducts of heat-processing, a growing body of evidence now illuminates their potential as potent immunomodulators.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a synthesized, in-depth comparison of the immunomodulatory effects of key furaldehyde derivatives. Here, we dissect the causality behind experimental observations, present detailed, field-proven protocols, and offer a clear visual language to understand the complex signaling pathways at play. Our focus is on providing a trustworthy, authoritative resource grounded in experimental data to empower your research endeavors.

The Dichotomy of Furaldehyde Derivatives: A Tale of Two Immune Responses

The immunomodulatory effects of furaldehyde derivatives are not monolithic. Depending on the specific molecular structure and the biological context, these compounds can either stimulate or suppress immune responses. This duality is a critical consideration for therapeutic development, as it opens avenues for treating a wide range of conditions, from infectious diseases requiring an immune boost to autoimmune disorders necessitating immunosuppression.

A prime example of this dichotomy is the comparative bioactivity of 5-Hydroxymethylfurfural (5-HMF), a well-studied derivative found in a plethora of heat-processed foods and traditional medicines, and its related compound, 5,5'-Oxydimethylenebis(2-furfural) (OMBF).[1][3]

5-Hydroxymethylfurfural (5-HMF): A Context-Dependent Modulator

5-HMF exhibits a fascinating context-dependent immunomodulatory profile. Its effects range from anti-inflammatory and antiviral to, under certain conditions, inducing anaphylactoid reactions.[3][4][5]

  • Antiviral and Immune-Enhancing Effects: In the context of viral infections, 5-HMF has been shown to bolster the innate antiviral immune response. It upregulates the production of type I interferons (IFN-β), key signaling proteins that orchestrate the body's defense against viruses.[3][6] Mechanistically, 5-HMF enhances the expression of Retinoic acid-Inducible Gene I (RIG-I), a crucial sensor of viral RNA. This leads to an accelerated activation of the RIG-I signaling pathway. Furthermore, 5-HMF potentiates the IFN-JAK/STAT signaling cascade, amplifying the antiviral state by increasing the phosphorylation of STAT1 and STAT2 and subsequent expression of interferon-stimulated genes (ISGs).[3][6] In vivo studies have corroborated these findings, with 5-HMF-treated mice showing increased serum levels of IFN-β and reduced viral loads upon infection.[3]

  • Anti-inflammatory Activity: In models of bacterial-induced inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, 5-HMF demonstrates potent anti-inflammatory properties. It significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in a dose-dependent manner.[4] This suppression is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and mTOR signaling pathways.[4]

  • Pro-inflammatory and Anaphylactoid Potential: Conversely, some studies have revealed a pro-inflammatory side to 5-HMF. It has been shown to induce anaphylactoid reactions in vivo and in vitro by triggering the degranulation of mast cells (RBL-2H3 and P815 cells).[5] This process involves a significant increase in the release of histamine, β-hexosaminidase, and the pro-inflammatory cytokines IL-4 and IL-6. The underlying mechanism involves the upregulation of phosphorylation of key signaling proteins in the mast cell activation pathway, including Lyn, Syk, p38, and JNK.[5]

5,5'-Oxydimethylenebis(2-furfural) (OMBF): A Neo-Antigen Eliciting a Mixed Response

In a direct comparative in vivo study using a popliteal lymph node assay (RA-PLNA), OMBF displayed a distinctly different immunomodulatory profile compared to 5-HMF. While 5-HMF co-injected with an antigen (TNP-OVA) primarily stimulated a Type 1 immune response (increased IgG2a and IFN-γ), OMBF elicited a mixed Type 1 and Type 2 response.[1] OMBF treatment led to an elevation in the production of IgG1, IgG2a, IL-4, and IFN-γ, suggesting it may act as a neo-antigen or neo-epitope capable of activating a broader range of immune cells.[1]

This comparative data underscores a critical principle in the study of furaldehyde derivatives: subtle structural modifications can lead to profound differences in their interaction with the immune system.

Comparative Data Summary

The following table summarizes the key immunomodulatory effects and mechanistic insights for 5-HMF and OMBF, providing a clear, at-a-glance comparison of their performance based on available experimental data.

DerivativeModel SystemKey Immunomodulatory EffectsMechanism of ActionReference
5-Hydroxymethylfurfural (5-HMF) Viral Infection (VSV) in RAW264.7 cells, primary macrophages, and miceImmuno-enhancing/Antiviral: - Increased IFN-β production - Reduced viral replication and morbidity- Upregulates RIG-I expression - Enhances IFN-JAK/STAT signaling (p-STAT1/2)[3][6]
LPS-stimulated RAW264.7 macrophagesAnti-inflammatory: - Decreased NO and PGE2 production - Reduced TNF-α, IL-1β, and IL-6 secretion- Suppresses MAPK, NF-κB, and mTOR activation[4]
Mast cells (RBL-2H3, P815) and micePro-inflammatory/Anaphylactoid: - Increased histamine and β-hexosaminidase release - Elevated IL-4 and IL-6 production- Upregulates phosphorylation of Lyn, Syk, p38, and JNK[5]
Antigen-induced (TNP-OVA) in vivo (RA-PLNA)Type 1 Immune Response: - Increased IgG2a and IFN-γ productionProvides co-stimulatory signal for Th1 response[1]
5,5'-Oxydimethylenebis(2-furfural) (OMBF) Antigen-induced in vivo (RA-PLNA)Mixed Type 1/Type 2 Immune Response: - Increased IgG1, IgG2a, IL-4, and IFN-γ productionActs as a neo-antigen/neo-epitope[1]

Visualizing the Mechanisms: Signaling Pathways

To fully grasp the intricate cellular processes modulated by these compounds, a visual representation is indispensable. The following diagrams, rendered in DOT language for Graphviz, illustrate the key signaling pathways influenced by 5-HMF.

G cluster_0 Antiviral Response cluster_1 Anti-inflammatory Response VSV Viral RNA (VSV) RIGI RIG-I VSV->RIGI IFNB IFN-β RIGI->IFNB JAK_STAT JAK/STAT Pathway (p-STAT1/p-STAT2) IFNB->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) JAK_STAT->ISGs HMF_antiviral 5-HMF HMF_antiviral->RIGI Upregulates Expression HMF_antiviral->JAK_STAT Enhances LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_NFKB MAPK/NF-κB/mTOR Pathways TLR4->MAPK_NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NO, PGE2 MAPK_NFKB->Cytokines HMF_antiinflammatory 5-HMF HMF_antiinflammatory->MAPK_NFKB Inhibits

Caption: Signaling pathways modulated by 5-HMF in antiviral and anti-inflammatory responses.

G cluster_2 Anaphylactoid Response Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Antigen_IgE->FcεRI Lyn_Syk Lyn/Syk Phosphorylation FcεRI->Lyn_Syk MAPK_anaphylactoid p38/JNK Phosphorylation Lyn_Syk->MAPK_anaphylactoid Degranulation Degranulation (Histamine, β-Hexosaminidase) Cytokine Release (IL-4, IL-6) MAPK_anaphylactoid->Degranulation HMF_anaphylactoid 5-HMF HMF_anaphylactoid->Lyn_Syk Upregulates

Caption: 5-HMF-induced signaling cascade leading to mast cell degranulation.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of any comparative guide rests on the robustness of the underlying experimental data. Here, we provide detailed, step-by-step protocols for key in vitro assays used to characterize the immunomodulatory effects of furaldehyde derivatives. These protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.

Protocol 1: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This workflow outlines the process for determining the inhibitory effect of a furaldehyde derivative on the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.

G start Start seed_cells 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in 96-well plate) and incubate overnight. start->seed_cells pretreat 2. Pre-treat cells with furaldehyde derivative (various concentrations) for 1-2 hours. seed_cells->pretreat stimulate 3. Stimulate cells with LPS (e.g., 1 µg/mL). Include vehicle and LPS-only controls. pretreat->stimulate incubate 4. Incubate for 18-24 hours. stimulate->incubate collect_supernatant 5. Collect cell culture supernatant. incubate->collect_supernatant mtt_assay 7. Perform MTT assay on remaining cells to assess cytotoxicity. incubate->mtt_assay griess_assay 6a. Perform Griess Assay for Nitric Oxide (NO) quantification. collect_supernatant->griess_assay elisa 6b. Perform ELISA for cytokine quantification (e.g., TNF-α, IL-6). collect_supernatant->elisa analyze 8. Analyze Data: Normalize cytokine/NO levels to cell viability. griess_assay->analyze elisa->analyze mtt_assay->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory effects of furaldehyde derivatives.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight at 37°C, 5% CO2 to allow for adherence.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the furaldehyde derivative in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. It is crucial to also include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).

    • Pre-incubate the cells with the compound for 1-2 hours.[8]

  • LPS Stimulation:

    • Add LPS (from E. coli O111:B4) to the wells to a final concentration of 1 µg/mL.[4]

    • Ensure proper controls are included:

      • Negative Control: Cells with medium and vehicle only (no LPS, no compound).

      • Positive Control: Cells with medium, vehicle, and LPS.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4]

  • Nitric Oxide (NO) Quantification (Griess Assay): [9][10]

    • Carefully collect 50-100 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Quantification (ELISA): [11][12]

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assessment (MTT Assay): [8][13]

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

    • Causality Check: This step is crucial to ensure that any observed decrease in NO or cytokine production is due to a specific immunomodulatory effect and not simply due to compound-induced cell death.

Protocol 2: In Vivo Assessment of Immunomodulatory Potential (Reporter Antigen Popliteal Lymph Node Assay - RA-PLNA)

The RA-PLNA is a robust in vivo method for evaluating the immunosensitizing potential of low molecular weight compounds.[1]

Step-by-Step Methodology:

  • Animal Model:

    • Use BALB/c mice, a standard inbred strain for immunological studies.

  • Treatment Groups:

    • Establish multiple groups, including a vehicle control, a positive control (a known sensitizer), and several dose levels of the test furaldehyde derivative.

  • Administration:

    • On day 0, inject the test compound (e.g., 5-HMF or OMBF) subcutaneously into the right hind footpad of the mice, co-injected with a reporter antigen such as TNP-OVA.[1]

  • Lymph Node Excision and Cell Preparation:

    • On a predetermined day (e.g., day 7), euthanize the mice and excise the popliteal lymph nodes.

    • Prepare single-cell suspensions from the lymph nodes by mechanical disruption.

  • Ex Vivo Analysis:

    • Culture the lymph node cells in the presence of the reporter antigen.

    • After a specified incubation period, collect the culture supernatants.

  • Quantification of Immune Response:

    • Use ELISA to measure the levels of different antibody isotypes (e.g., IgG1, IgG2a) and cytokines (e.g., IL-4, IFN-γ) in the supernatants.[1]

    • Causality Check: The pattern of cytokines and antibody isotypes produced provides insight into the type of immune response being elicited (e.g., a predominance of IgG2a and IFN-γ suggests a Type 1 response, while IgG1 and IL-4 indicate a Type 2 response).

Conclusion and Future Directions

The study of furaldehyde derivatives is a compelling frontier in immunology and drug development. Compounds like 5-HMF and OMBF demonstrate that this chemical class possesses a sophisticated and varied immunomodulatory capacity. The ability of 5-HMF to both enhance antiviral immunity and suppress inflammation highlights its potential as a lead compound for developing treatments for a range of diseases.[3][4] However, the observation of its anaphylactoid potential underscores the critical importance of thorough dose-response and mechanistic studies.[5]

The contrasting effects of 5-HMF and OMBF serve as a powerful reminder that small structural changes can dramatically alter biological activity.[1] This structure-activity relationship is a fertile ground for future research, offering the possibility of rationally designing furaldehyde derivatives with tailored immunomodulatory profiles—be it for vaccine adjuvants, anti-inflammatory agents, or novel cancer immunotherapies.

As researchers in this field, our path forward is clear: to continue the meticulous work of isolating and characterizing new derivatives, elucidating their precise mechanisms of action through robust and validated assays, and ultimately, translating these fundamental discoveries into tangible therapeutic innovations.

References

Safety Operating Guide

Personal protective equipment for handling 5-Morpholin-4-yl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Morpholin-4-yl-2-furaldehyde

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses empowering our partners in research and development with the critical knowledge to ensure laboratory safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS: 3680-96-4), a key building block in synthetic chemistry. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and specific hazard data for the compound.

Hazard Assessment: A Proactive Stance on Safety

Understanding the specific risks associated with a chemical is the foundation of safe handling. The primary documented hazard for this compound is acute oral toxicity.[1] However, a comprehensive safety approach requires us to consider potential hazards based on its chemical structure, which contains both a furaldehyde and a morpholine moiety. Aldehydes and amines can be irritants, and it is prudent to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.[2][3][4]

Globally Harmonized System (GHS) Classification

PictogramHazard CodeHazard Statement
alt text
H302Harmful if swallowed[1]
Potential (Unclassified) H315, H319, H335May cause skin, serious eye, and respiratory irritation[2][4]

This proactive assessment informs every subsequent step, ensuring that our protective measures are comprehensive and account for both confirmed and potential risks.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The hierarchy of controls—a fundamental principle of industrial hygiene—dictates that we prioritize engineering and administrative controls before relying solely on PPE.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, including weighing, reconstitution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood.[4][5][6] This is non-negotiable. The fume hood serves as the primary barrier, containing dusts and potential vapors to prevent inhalation and contamination of the laboratory environment. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

Core PPE Requirements

The following PPE must be worn at all times when handling the compound.

  • Eye and Face Protection : Chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards are mandatory.[2][3] Standard safety glasses do not provide an adequate seal against dusts or splashes and are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Hand Protection : Chemical-resistant gloves are essential to prevent dermal exposure.[3] Since this compound is a solid, incidental contact is the primary risk. Nitrile gloves are an excellent first choice for handling solids and for protection against a wide range of chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[3]

Glove MaterialSuitability for Aldehydes & AminesRecommendation for this compound
Nitrile Rubber Good to Very Good[7]Recommended for handling the solid and solutions.
Neoprene Very Good[7]Excellent alternative, especially for extended handling.
Butyl Rubber Very Good[4][7]Recommended if significant solvent use is involved.
Natural Latex Poor to Fair[7]Not Recommended due to poor chemical resistance and potential for allergies.
  • Body Protection : A clean, flame-resistant laboratory coat must be worn and fully buttoned. Long pants and closed-toe shoes are required to protect the skin from potential spills.[8][9] Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection (Conditional)

Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[2] However, it becomes necessary in specific situations:

  • Engineering Control Failure : If the fume hood is not functioning correctly.

  • Large Spill Cleanup : When cleaning a significant spill outside of a containment hood.

  • Aerosol Generation : If the procedure generates fine dusts or aerosols that cannot be adequately contained.

In these instances, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used as part of a complete respiratory protection program.[6]

Step-by-Step Safe Handling Workflow

This workflow minimizes exposure at every stage of the process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal A Verify Fume Hood Functionality B Don All Required PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Surface (Clean & Decontaminate) B->C D Weigh Compound Carefully to Minimize Dust C->D E Transfer to Reaction Vessel D->E F Re-seal Primary Container E->F G Decontaminate Glassware & Equipment F->G H Dispose of Contaminated Waste in Labeled Container G->H I Doff PPE Correctly (Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation : Before bringing the chemical into the workspace, verify that the fume hood is operational. Don all required PPE: goggles, lab coat, and appropriate gloves.

  • Weighing : As this compound is a solid, perform weighing within the fume hood.[10] Use a spatula to carefully transfer the material to a weigh boat, avoiding actions that could generate dust. Tapping the container gently is preferable to shaking.

  • Transfer : Immediately transfer the weighed solid to the reaction vessel.

  • Storage : Securely close the primary container and store it in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][4]

  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][5]

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (inside fume hood) : Wearing your full PPE, absorb the solid with an inert, dry material like vermiculite or sand.[2] Sweep up the material, place it in a sealed, labeled container for chemical waste, and decontaminate the area.

  • Major Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry and await response from trained emergency personnel.

First Aid Measures
Exposure RouteImmediate Action
Ingestion Harmful if swallowed.[1] Rinse mouth with water.[1] Call a POISON CENTER or doctor immediately.[2] Do NOT induce vomiting.
Skin Contact Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2]
Waste Disposal Plan

Chemical waste must be managed according to institutional policies and local, state, and federal regulations.

  • Containerize : All waste contaminated with this compound, including excess reagent, contaminated gloves, and weigh boats, must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Labeling : The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal : Dispose of the contents and container at an approved waste disposal plant.[2] Do not allow the chemical to enter the environment or sewer system.[2][3]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholin-4-yl-2-furaldehyde
Reactant of Route 2
5-Morpholin-4-yl-2-furaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.